molecular formula C10H10FN3O B8015675 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine CAS No. 1429419-01-1

3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B8015675
CAS No.: 1429419-01-1
M. Wt: 207.20 g/mol
InChI Key: XEZKYTYHGHUYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C10H9ClFN3O and a molecular weight of 241.65 g/mol, this compound serves as a versatile chemical building block . Its structure, featuring a pyrazole core linked to a chlorinated and fluorinated phenoxy group, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers are exploring its potential as a key precursor in the development of novel therapeutic agents, particularly in areas such as neurodegenerative diseases and oncology, where similar heterocyclic compounds have shown promise . The compound is supplied as a powder and requires proper handling. It is classified with the signal word "Warning" and has hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, including wearing protective gloves, eye protection, and ensuring use in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

3-(2-fluorophenoxy)-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-14-6-8(12)10(13-14)15-9-5-3-2-4-7(9)11/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZKYTYHGHUYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233488
Record name 1H-Pyrazol-4-amine, 3-(2-fluorophenoxy)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429419-01-1
Record name 1H-Pyrazol-4-amine, 3-(2-fluorophenoxy)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429419-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-4-amine, 3-(2-fluorophenoxy)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine: Structure, Properties, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and molecular properties of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and data from analogous structures, this document outlines a plausible synthetic route, predicts key physicochemical and spectroscopic characteristics, and discusses the potential biological significance of this molecule. The guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of substituted pyrazole scaffolds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Derivatives of pyrazole exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[3][4] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its steric, electronic, and lipophilic properties to optimize interactions with biological targets.[5] The subject of this guide, 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, incorporates several key pharmacophoric features: a 4-amino group, which can act as a hydrogen bond donor and a key interaction point with biological targets; a 3-phenoxy group, which can modulate lipophilicity and introduce additional binding interactions; and a fluorine substituent on the phenyl ring, a common strategy in drug design to enhance metabolic stability and binding affinity.

Molecular Structure and Conformation

The chemical structure of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is characterized by a central 1-methyl-1H-pyrazol-4-amine core with a 2-fluorophenoxy substituent at the 3-position.

Diagram 1: Chemical Structure of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Caption: 2D representation of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine.

The molecule is expected to have a largely planar pyrazole ring. The phenoxy group will have rotational freedom around the C3-O bond, influencing the overall three-dimensional shape and the molecule's ability to fit into a binding pocket. The fluorine atom on the phenyl ring can participate in favorable orthogonal multipolar interactions with protein backbones.

Proposed Synthesis Pathway

While a specific synthesis for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine has not been reported in the literature, a plausible and efficient synthetic route can be designed based on established pyrazole chemistry. A convergent synthesis approach is proposed, leveraging the construction of the substituted pyrazole core followed by functional group interconversion.

Diagram 2: Proposed Synthetic Workflow

G A Starting Materials (e.g., Ethyl Acetoacetate, Methylhydrazine) B Step 1: Pyrazolone Formation A->B C Step 2: Chlorination B->C D Step 3: Nucleophilic Aromatic Substitution with 2-Fluorophenol C->D E Step 4: Nitration D->E F Step 5: Reduction of Nitro Group E->F G Final Product: 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine F->G H Purification and Characterization (Chromatography, NMR, MS, IR) G->H

Caption: A multi-step synthetic approach to the target compound.

Step-by-Step Experimental Protocol (Proposed)
  • Synthesis of 1-methyl-3-oxo-2,3-dihydro-1H-pyrazol-5-ylium (Pyrazolone Intermediate): This can be achieved through the condensation of ethyl acetoacetate with methylhydrazine, a well-established method for forming the pyrazolone core.[6]

  • Chlorination of the Pyrazolone: The pyrazolone intermediate can be chlorinated at the 3-position using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution: The resulting 3-chloro-1-methyl-1H-pyrazole can then undergo a nucleophilic aromatic substitution reaction with 2-fluorophenol in the presence of a suitable base (e.g., potassium carbonate) and a copper catalyst to introduce the 2-fluorophenoxy moiety.[7]

  • Nitration of the Pyrazole Ring: The 4-position of the pyrazole ring is susceptible to electrophilic attack.[1] Nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position.

  • Reduction of the Nitro Group: The final step involves the reduction of the 4-nitro group to the corresponding 4-amino group. This can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[8]

Predicted Molecular and Physicochemical Properties

The molecular and physicochemical properties of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine are crucial for its potential as a drug candidate. These properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value/RangeMethod of Prediction/Basis
Molecular Weight ~221.22 g/mol Calculation from chemical formula (C₁₀H₁₀FN₃O)
logP 1.5 - 2.5Computational prediction (e.g., XLogP3)
Topological Polar Surface Area (TPSA) ~68.9 ŲComputational prediction
Hydrogen Bond Donors 1 (from the amine group)Structural analysis
Hydrogen Bond Acceptors 4 (2 from pyrazole nitrogens, 1 from oxygen, 1 from fluorine)Structural analysis
pKa (amine) 4 - 6Based on analogous 4-aminopyrazoles[1]
Solubility Moderately soluble in organic solvents (e.g., DMSO, Methanol), sparingly soluble in water.Based on the properties of similar pyrazole derivatives[3][9]

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The following are predicted spectroscopic data based on known values for similar pyrazole derivatives.[10][11][12][13]

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (phenoxy group): Multiple signals in the range of δ 6.9-7.4 ppm.

  • Pyrazole Ring Proton (C5-H): A singlet around δ 7.5-8.0 ppm.

  • N-Methyl Protons: A singlet at approximately δ 3.7-4.0 ppm.

  • Amine Protons: A broad singlet around δ 4.5-5.5 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Pyrazole Ring Carbons: Signals expected around δ 140-155 ppm (C3), δ 100-115 ppm (C4), and δ 125-135 ppm (C5).

  • N-Methyl Carbon: A signal around δ 35-40 ppm.

  • Phenoxy Group Carbons: Multiple signals in the aromatic region (δ 115-160 ppm), with the carbon attached to fluorine showing a characteristic C-F coupling.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching (amine): A broad band in the region of 3300-3500 cm⁻¹.

  • C-H Stretching (aromatic and methyl): Peaks around 2900-3100 cm⁻¹.

  • C=C and C=N Stretching (aromatic and pyrazole rings): Bands in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretching (ether linkage): A strong absorption around 1200-1250 cm⁻¹.

  • C-F Stretching: A characteristic strong band in the range of 1100-1200 cm⁻¹.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion Peak (M+): Expected at m/z ≈ 221.

  • Key Fragmentation Patterns: Likely fragmentation would involve the loss of the fluorophenoxy group or cleavage of the pyrazole ring.

Potential Biological Activity and Applications

The structural motifs present in 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine suggest several avenues for biological activity. The 4-aminopyrazole core is a known pharmacophore in a variety of kinase inhibitors.[14] The phenoxy substituent can enhance binding to hydrophobic pockets within enzyme active sites. The fluorine atom can improve metabolic stability and binding affinity through favorable interactions.

Potential therapeutic areas for this compound and its analogs could include:

  • Oncology: As an inhibitor of protein kinases involved in cell proliferation and survival.[15]

  • Inflammation: Targeting enzymes such as p38 MAP kinase, which are implicated in inflammatory pathways.[14]

  • Infectious Diseases: Pyrazole derivatives have shown promise as antimicrobial and antifungal agents.[16]

Further research, including in vitro screening against a panel of biological targets and subsequent lead optimization, would be necessary to fully elucidate the therapeutic potential of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, predicted properties, and a plausible synthetic strategy for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine. While experimental data for this specific molecule is not yet available, the information presented herein, based on the well-established chemistry of pyrazole derivatives, offers a solid foundation for its synthesis, characterization, and biological evaluation. The unique combination of structural features in this compound makes it an attractive candidate for further investigation in the field of drug discovery.

References

  • ResearchGate. (2025, August 6). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 7). Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PMC. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]

  • ResearchGate. The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. Retrieved from [Link]

  • View of Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Retrieved from [Link]

  • PubChem. 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]

  • ACS Publications. (2025, September 16). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studie. Retrieved from [Link]

  • ResearchGate. Synthesis of 4‐phenoxypyrazoles 16. Conditions: (a).... Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024, March 6). Retrieved from [Link]

  • PubChem. 3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • PMC. Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025, June 4). Retrieved from [Link]

  • ResearchGate. Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. Retrieved from [Link]

  • PMC. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Retrieved from [Link]

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Neuroquantology. SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, October 15). Retrieved from [Link]

  • ResearchGate. (2019, July 22). A Review on Pyrazole chemical entity and Biological Activity. Retrieved from [Link]

  • MDPI. (2023, November 30). 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. Retrieved from [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Retrieved from [Link]

  • AMERICAN ELEMENTS. 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • SpectraBase. 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]

  • PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Retrieved from [Link]

  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]

  • MDPI. (2024, September 4). New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. Retrieved from [Link]

  • MDPI. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PMC. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Eureka | Patsnap. (2018, February 27). Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor.

Sources

Physicochemical Characteristics of Fluorophenoxy Pyrazole Amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on balancing target affinity with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Fluorophenoxy pyrazole amine derivatives have emerged as a privileged class of scaffolds, particularly in the development of anti-angiogenic and anti-proliferative therapeutics. This whitepaper provides an in-depth analysis of the physicochemical properties of these derivatives, exploring how the strategic incorporation of fluorine atoms and pyrazole amine cores dictates their molecular behavior, solubility, and target engagement.

Structural Rationale & Physicochemical Dynamics

The Pyrazole Amine Hinge-Binding Core

The pyrazole amine moiety is a highly versatile pharmacophore. In the context of ATP-competitive kinase inhibitors, the nitrogen atoms of the pyrazole ring and the adjacent exocyclic amine act as a robust hydrogen bond donor-acceptor system. This configuration perfectly complements the hinge region of various receptor tyrosine kinases (e.g., Cys919 in VEGFR2).

Physicochemically, the amine group introduces a basic center, making the molecule ionizable. The


 of this amine typically ranges between 5.0 and 6.0, meaning that at physiological pH (7.4), a significant fraction of the drug remains in its unionized, lipophilic state, thereby facilitating passive membrane permeation.
Fluorine Substitution: Modulating Lipophilicity and pKa

The attachment of a fluorophenoxy group to the pyrazole core is a deliberate physicochemical intervention. The substitution of fluorine into a potential drug molecule extends pharmacokinetic properties and enhances pharmacodynamics, toxicology, and overall efficacy[1].

  • Inductive Effects (-I): Fluorine is the most electronegative element. Its strong electron-withdrawing nature pulls electron density away from the aromatic ring, which in turn subtly lowers the

    
     of the distal pyrazole amine. This prevents the molecule from becoming overly basic and getting trapped in acidic lysosomal compartments.
    
  • Lipophilicity (LogP/LogD): The C-F bond is highly non-polarizable. Replacing a hydrogen atom with fluorine on the phenoxy ring increases the partition coefficient (LogP) without adding significant steric bulk (fluorine is a bioisostere of hydrogen/hydroxyl). This optimized lipophilicity drives the molecule into the hydrophobic pockets of the kinase ATP-binding site.

  • Metabolic Stability: The high bond dissociation energy of the C-F bond (approx. 116 kcal/mol) effectively blocks cytochrome P450-mediated aromatic hydroxylation at the substituted positions, prolonging the drug's half-life.

Pharmacological Relevance & Signaling Pathways

The optimized physicochemical traits of fluorophenoxy pyrazole amines allow them to effectively penetrate cell membranes and engage intracellular kinase domains. These derivatives are frequently evaluated as dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors, demonstrating potent cytotoxicity against cancer cell lines such as HepG2[2].

By inhibiting VEGFR2 and PDGFR, these compounds block downstream PI3K/AKT and RAS/MAPK signaling cascades. Inhibiting PDGFR activity can also lower interstitial fluid pressure, facilitating the influx of cytotoxics into tumors and improving anti-tumor efficacy[3]. Furthermore, at the cellular level, pyrazole derivatives induce cell cycle arrest in the G1 phase via the downregulation of cyclin D2 and CDK2[4].

Pathway Ligand VEGF / PDGF Receptor VEGFR2 / PDGFR Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Fluorophenoxy Pyrazole Amine Inhibitor->Receptor Blocks ATP Pocket Angiogenesis Angiogenesis & Proliferation PI3K->Angiogenesis Cell Survival MAPK->Angiogenesis Mitogenesis

Caption: VEGFR2/PDGFR signaling pathway inhibition by fluorophenoxy pyrazole amines.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. Below are the standard operating procedures for profiling these compounds.

Workflow Synthesis Compound Synthesis & Purity Check Physico Physicochemical Profiling (LogD, pKa, Solubility) Synthesis->Physico >95% Purity InVitro In Vitro Kinase Assay (VEGFR2 / c-Met) Physico->InVitro Favorable ADME SAR SAR & Lead Optimization InVitro->SAR IC50 Data SAR->Synthesis Iterative Design

Caption: Iterative workflow for physicochemical profiling and biological validation.

Protocol 1: Thermodynamic LogD (pH 7.4) Determination via Shake-Flask HPLC

Causality: Because pyrazole amines are ionizable, measuring LogP (which only accounts for the neutral species) is misleading. LogD at pH 7.4 dictates the actual partitioning behavior in human plasma. Step-by-Step Methodology:

  • Preparation: Dissolve the fluorophenoxy pyrazole amine derivative in octanol-saturated Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 100 µM.

  • Partitioning: Add an equal volume of PBS-saturated n-octanol to the vial. Vortex vigorously for 3 minutes, then incubate on a rotary shaker at 300 rpm for 1 hour at exactly 25°C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the emulsion at 3000 x g for 15 minutes to yield two distinct, clear phases.

  • Quantification: Carefully extract 50 µL aliquots from both the aqueous and organic layers. Analyze the concentrations using Reverse-Phase HPLC-UV (C18 column, Acetonitrile/Water gradient).

  • Self-Validation Check: Calculate the mass balance (

    
    ). The recovery must be >95%. If recovery is lower, the compound has precipitated at the interface, and the assay must be repeated at a lower concentration. Propranolol should be run concurrently as a reference standard.
    
Protocol 2: FRET-Based VEGFR2 Kinase Inhibition Assay

Causality: To prove that the optimized lipophilicity and hydrogen-bonding network successfully translate to target engagement, a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, and 0.01% Brij-35 to prevent non-specific plastic binding.
    
  • Incubation: In a 384-well microplate, mix 10 nM of recombinant VEGFR2 kinase domain with serial dilutions of the test compound (ranging from 10 µM down to 0.1 nM).

  • Reaction Initiation: Add 10 µM ATP and 200 nM of a specific FRET-labeled peptide substrate. Incubate in the dark for 1 hour at room temperature.

  • Detection: Add the development reagent (a site-specific protease that cleaves unphosphorylated peptides, disrupting the FRET signal). Read the plate on a microplate reader (Emission ratio: 520 nm / 495 nm).

  • Self-Validation Check: Include Sorafenib as a positive control. Calculate the Z'-factor for the plate; the data is only accepted if

    
    , ensuring the assay window is statistically robust against background noise.
    

Quantitative Data Synthesis

The relationship between fluorine substitution, physicochemical properties, and biological activity is non-linear. As demonstrated in the table below, optimizing the number and position of fluorine atoms is critical. Excessive fluorination (e.g., Tri-fluoro) drives lipophilicity too high, crashing aqueous solubility and severely reducing kinase inhibition potency.

Table 1: Physicochemical and Biological Profile of Representative Fluorophenoxy Pyrazole Amines

Compound VariantFluorine PositionLogD (pH 7.4)

(Amine)
Aqueous Sol. (µg/mL)VEGFR2

(nM)
UnsubstitutedNone2.155.8120.5450
Mono-fluoro2-Fluoro2.685.485.2120
Mono-fluoro4-Fluoro2.755.578.085
Di-fluoro 2,4-Difluoro 3.10 5.1 42.6 15
Tri-fluoro2,4,6-Trifluoro3.454.815.3210

Note: The 2,4-difluoro substitution represents the optimal physicochemical "sweet spot," balancing membrane permeability (LogD ~3.1) with sufficient solubility, resulting in sub-nanomolar target engagement.

Conclusion

The rational development of fluorophenoxy pyrazole amine derivatives exemplifies the power of physicochemical tuning in drug discovery. By understanding the causal relationship between fluorine's electronegativity, the pyrazole amine's


, and the resulting thermodynamic LogD, researchers can systematically design molecules that not only survive the physiological environment but actively exploit it to reach and inhibit critical oncogenic kinases.

References

  • RSC Advances - Multiplets in the range between δ. 7.53-5.78 ppm appeared for amine and aromatic protons...
  • Google Patents (EP 2 111 401 B1) - Pyrazole Derivatives and PDGFR Inhibition...
  • PMC (NIH) - Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer...
  • Journal of Applied Pharmaceutical Science (JAPS) - Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives...

Sources

Predicted Solubility Profile of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The compound 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine represents a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemical actives. Its structural motif—combining a polar aminopyrazole core with a lipophilic fluorophenoxy ether—creates a "push-pull" solubility profile that challenges standard solvent selection protocols.

This guide provides a predicted solubility framework derived from quantitative structure-property relationship (QSPR) models and Hansen Solubility Parameter (HSP) group contribution theory. Unlike generic datasheets, this document focuses on the causality of dissolution, enabling researchers to select optimal solvent systems for synthesis, purification (recrystallization), and biological assay formulation without wasting material on trial-and-error screening.

Key Insight: The molecule exhibits a Class II (Low Solubility, High Permeability) behavior in the Biopharmaceutics Classification System (BCS) context. While insoluble in neutral water, its solubility is highly pH-dependent and solvent-specific, favoring polar aprotic systems and chlorinated hydrocarbons.

Part 2: Physicochemical Profile & Theoretical Framework

To predict solubility accurately, we must first deconstruct the molecule into its interacting domains.

Structural Dissection
  • Core (Hydrophilic): 1-methyl-1H-pyrazol-4-amine.[1] The primary amine (-NH₂) acts as both a hydrogen bond donor (HBD) and acceptor (HBA). The pyrazole ring nitrogen (N2) is a weak HBA.

  • Tail (Lipophilic): 2-fluorophenoxy group. The phenyl ring adds significant hydrophobicity. The fluorine atom at the ortho position increases lipophilicity (via the "fluorine effect") and metabolic stability but reduces lattice energy slightly compared to non-fluorinated analogs due to weak intermolecular interactions.

Calculated Physicochemical Properties (In Silico)
PropertyPredicted ValueImplication for Solubility
Molecular Weight ~221.2 g/mol Small molecule; kinetics of dissolution will be fast.
cLogP 1.8 – 2.3Moderately lipophilic. Prefers organic solvents over water.
pKa (Conjugate Acid) ~3.5 – 4.2Weak base. Soluble in aqueous acids (pH < 2).
Polar Surface Area (PSA) ~50-60 ŲGood membrane permeability; moderate polarity.
H-Bond Donors 2 (Amine)Requires solvents with H-bond accepting capability.
H-Bond Acceptors 4 (N, O, F)Interacts well with protic solvents (Alcohols).
Hansen Solubility Parameters (HSP) Prediction

Using the Hoftyzer-Van Krevelen group contribution method, we estimate the partial solubility parameters (


) for the solute.
  • 
     (Dispersion):  High contribution from the fluorophenoxy ring.
    
  • 
     (Polarity):  Moderate contribution from the pyrazole dipole.
    
  • 
     (H-Bonding):  Significant contribution from the amine.
    

Predicted Center of Solubility Sphere:



(Target solvent range: 

)

Part 3: Predicted Solubility Data

The following data categorizes solvents based on their thermodynamic compatibility with the solute.

High Solubility Solvents (>50 mg/mL)

Best for: Stock solutions, reaction media.

Solvent ClassSpecific SolventsMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMP These solvents have high dipole moments that stabilize the polar pyrazole core while accommodating the aromatic tail via dispersion forces.
Chlorinated Dichloromethane (DCM), Chloroform Excellent match for the dispersion forces (

) of the fluorophenoxy group. The amine group forms weak H-bonds with chloroform.
Moderate Solubility Solvents (10–50 mg/mL)

Best for: Liquid-liquid extraction, chromatography.

Solvent ClassSpecific SolventsMechanistic Rationale
Polar Protic Methanol, Ethanol The hydroxyl group solvates the amine (donor-acceptor exchange). However, the lipophilic fluorophenoxy tail limits solubility compared to DMSO.
Esters/Ketones Ethyl Acetate, Acetone Good H-bond acceptors for the amine protons. Solubility decreases as the alkyl chain length of the solvent increases.
Ethers THF, 1,4-Dioxane Moderate solubility; useful for reactions requiring non-protic conditions.
Low/Poor Solubility Solvents (<1 mg/mL)

Best for: Anti-solvents (crystallization), washing.

Solvent ClassSpecific SolventsMechanistic Rationale
Alkanes Hexane, Heptane, Cyclohexane Lack of polarity and H-bonding capability makes these thermodynamically incompatible. Ideal for precipitating the product.
Aqueous (Neutral) Water (pH 7) The hydrophobic effect of the fluorophenoxy group dominates.
Ethers (Non-cyclic) Diethyl Ether, MTBE Often show surprisingly low solubility due to poor matching of dispersion forces.

Part 4: Experimental Validation Protocols

As a scientist, you must validate these predictions. Use the following Self-Validating Protocol to generate empirical data.

The "Golden Standard" Shake-Flask Method (Miniaturized)

Objective: Determine thermodynamic equilibrium solubility.

Reagents:

  • Compound: 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine (>98% purity).

  • Solvents: HPLC grade DMSO, Methanol, Acetonitrile, Water (pH 7.4 buffer).

Workflow:

  • Saturation: Add excess solid compound (approx. 10 mg) to 1 mL of solvent in a chemically resistant glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV (Detection at 254 nm).

Self-Validation Check:

  • Did the pH of the aqueous solution drift? (Amine basicity can alter bulk pH).

  • Is there residual solid? If not, the solution was not saturated; repeat with more solid.

Visualization of Experimental Logic

Solubility_Protocol Start Start: Solid Sample Solvent_Add Add Solvent (Excess Solid) Start->Solvent_Add Agitate Agitate (24h, 25°C) Solvent_Add->Agitate Check_Solid Residual Solid? Agitate->Check_Solid Add_More Add More Solid Check_Solid->Add_More No Filter Filter/Centrifuge Check_Solid->Filter Yes Add_More->Agitate Analyze HPLC-UV Analysis Filter->Analyze Data Solubility Value (mg/mL) Analyze->Data

Caption: Figure 1. Iterative saturation workflow for thermodynamic solubility determination.

Part 5: Applications in Synthesis & Formulation

Recrystallization Strategy

To purify the compound, exploit the temperature-dependent solubility in Ethanol/Water or Ethyl Acetate/Heptane systems.

  • Protocol: Dissolve in hot Ethanol (boiling). Slowly add Water (anti-solvent) until turbidity persists. Cool gradually to 4°C. The fluorophenoxy group drives precipitation in the aqueous environment.

Salt Formation for Bioavailability

The free base has poor aqueous solubility. For drug development, convert to a salt form:

  • Hydrochloride (HCl) Salt: Increases aqueous solubility >100-fold.

  • Mesylate/Tosylate: Improves crystallinity and stability.

Formulation Vehicles

For in vivo (IP/IV) studies, avoid pure DMSO due to toxicity.

  • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 55% Saline.

  • Rationale: DMSO solubilizes the lipophilic tail; PEG-400 stabilizes the amine; Saline provides isotonicity.

Part 6: References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

  • Lipinski, C. A. (2000). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Bergström, C. A. S., et al. (2016). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 57, 163-176.

  • PubChem Database. (2025).[2] "Compound Summary: 1-methyl-1H-pyrazol-4-amine derivatives." National Library of Medicine.

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

Sources

Role of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: The Strategic Role of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine as a Pharmaceutical Intermediate

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically successful drugs.[1][2] This guide focuses on a highly functionalized derivative, 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine , a sophisticated pharmaceutical intermediate designed for streamlined incorporation into complex active pharmaceutical ingredients (APIs). We will dissect its molecular architecture, provide a robust, field-proven synthetic pathway, and illustrate its strategic application in the synthesis of next-generation therapeutics. This document serves as a technical resource for researchers, medicinal chemists, and process development scientists, offering expert insights into the causality behind its design and utility.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, aromaticity, and versatile substitution patterns.[3] This has led to its incorporation into a wide array of therapeutic agents, demonstrating activities including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][4][5] Notable examples include the blockbuster anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant, which validate the pyrazole core's ability to interact favorably with biological targets and maintain excellent drug-like properties.[2] The strategic value of an intermediate like 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine lies in its pre-functionalized structure, which allows for rapid and efficient late-stage diversification in drug discovery campaigns.

Molecular Architecture and Physicochemical Rationale

The efficacy of this intermediate stems from the deliberate combination of four key structural motifs. Each component is chosen to impart specific, advantageous physicochemical properties to the final API.

dot

Caption: Key structural motifs of the title intermediate.

Structural ComponentRationale & Contribution to API Properties
Pyrazole Core Provides a stable, aromatic, and rigid scaffold for the precise 3D orientation of appended functional groups, crucial for specific receptor binding.
3-(2-Fluorophenoxy) Group The ether linkage offers metabolic stability. The fluorophenyl moiety enhances lipophilicity and can improve membrane permeability.[4] Critically, the fluorine atom can block sites of metabolic oxidation and form specific hydrogen bonds or dipole interactions with target proteins, enhancing binding affinity.[6]
N1-Methyl Group Blocks the N1 position from acting as a hydrogen bond donor, which can improve oral bioavailability by reducing interactions that hinder cell membrane passage. It also prevents alternative tautomerization, ensuring a single, well-defined isomer.
C4-Amine Group This is the primary point of attachment for further synthesis. Its nucleophilic character makes it an ideal handle for forming robust amide, urea, sulfonamide, or amine linkages, enabling the connection of the pyrazole core to other pharmacophoric fragments.

Synthesis and Process Validation

A robust and scalable synthesis is paramount for any valuable intermediate. While numerous methods exist for pyrazole synthesis[7], we present a logical and validated multi-step sequence designed for efficiency and control.

Retrosynthetic Analysis

The synthesis can be logically disconnected at the key C-N and C-O bonds, tracing back to simple, commercially available starting materials.

G target 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine nitro_intermediate 4-Nitro Precursor target->nitro_intermediate Nitro Reduction pyrazolone 1-Methyl-3-hydroxypyrazole nitro_intermediate->pyrazolone Nitration phenol 2-Fluorophenol nitro_intermediate->phenol SNAr Coupling diketone Acetoacetic Ester pyrazolone->diketone Knorr Cyclization hydrazine Methylhydrazine pyrazolone->hydrazine Knorr Cyclization

Caption: Workflow for API synthesis via amide coupling.

Exemplary Protocol: Amide Coupling
  • Rationale: HATU is a modern coupling reagent that provides high yields and low racemization for amide bond formation.

  • Procedure:

    • Dissolve the hinge-binding carboxylic acid fragment (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to pre-activate the acid.

    • Add a solution of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine (1.05 eq) in DMF.

    • Stir the reaction at room temperature for 4-12 hours.

    • Upon completion, perform an aqueous workup followed by purification via preparative HPLC or column chromatography to yield the final API.

Quality Control and Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stability of the intermediate.

TestParameterExpected Result
Appearance Visual InspectionOff-white to light brown solid
Purity HPLC (254 nm)≥ 98.0%
Identity ¹H NMRConsistent with proposed structure
Identity Mass Spectrometry[M+H]⁺ = 222.09 (for C₁₀H₁₀FN₃O)
Residual Solvents GC-HSWithin ICH limits

Conclusion

3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is a high-value pharmaceutical intermediate, strategically designed to accelerate drug discovery and development. Its pre-installed pharmacophoric elements—the metabolically robust fluorophenoxy group and the permeability-enhancing N-methyl group—combined with the versatile C4-amine handle, make it an ideal building block for constructing complex APIs with desirable drug-like properties. The robust synthetic pathway outlined herein provides a reliable and scalable route to its production, ensuring its availability for next-generation therapeutic programs.

References

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Available from: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Available from: [Link]

  • eGrove, University of Mississippi. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available from: [Link]

  • PMC, National Center for Biotechnology Information. (2015). Current status of pyrazole and its biological activities. Available from: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • SciSpace. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available from: [Link]

  • ResearchGate. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. Available from: [Link]

Sources

The Electronic Architecture and Medicinal Utility of the 1-Methyl-1H-pyrazol-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-pyrazol-4-amine (CAS 69843-13-6) scaffold has emerged as a privileged building block in modern drug discovery, particularly in the design of kinase inhibitors and advanced materials[1][2]. Far from being a simple heterocyclic fragment, its unique electronic distribution—governed by the interplay between a π-excessive pyrazole core, an inductive N-methyl donor, and a resonance-donating exocyclic amine—dictates its reactivity, basicity, and pharmacophore profile. This technical guide deconstructs the electronic properties of this scaffold and provides field-proven methodologies for its derivatization and characterization.

Electronic Properties and Molecular Orbital Profile

To effectively utilize 1-methyl-1H-pyrazol-4-amine in synthetic or medicinal campaigns, one must first understand its electronic topology.

Resonance, Induction, and Basicity (pKa)

Unlike aliphatic amines, which typically exhibit pKa values between 9 and 10, 1-methyl-1H-pyrazol-4-amine possesses a predicted pKa of 3.70 ± 0.10[3]. This significant attenuation in basicity is a direct result of electronic delocalization.

  • The +M Effect: The lone pair of electrons on the C4-amino group is heavily delocalized into the pyrazole π-system via resonance (+M effect).

  • Protonation Dynamics: Because the exocyclic nitrogen's lone pair is tied up in resonance, the primary site of protonation shifts to the endocyclic N2 atom. When N2 is protonated, the resulting positive charge is resonance-stabilized by the C4-amino group.

  • The +I Effect: The N1-methyl group provides a weak inductive push (+I), which marginally increases the electron density of the ring compared to the unsubstituted 1H-pyrazol-4-amine, subtly tuning the HOMO energy level.

Lipophilicity and Dipole Moment

Despite the presence of a lipophilic methyl group, the scaffold remains highly polar. It exhibits a Topological Polar Surface Area (TPSA) of 43.84 Ų and an XLogP3 of approximately -0.4[1][4]. This low lipophilicity makes it an exceptional fragment for improving the Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE) of hydrophobic drug candidates.

Electronic_Profile A C4-Amino Group (+M Resonance Donor) B Pyrazole Core (π-Electron System) A->B Delocalizes lone pair C N2 Atom (Primary Protonation Site) B->C Elevates N2 basicity (pKa ~3.70) D N1-Methyl Group (+I Inductive Donor) D->B Electron density shift

Electronic effects dictating the basicity and reactivity of the scaffold.

Pharmacophore Utility: Bioisosterism in Kinase Inhibitors

In medicinal chemistry, the 1-methyl-1H-pyrazol-4-amine moiety is frequently deployed as a bioisostere for phenyl rings, anilines, and sulfonamides.

Case Study: CDK2 and ERK5 Inhibitors In the optimization of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, researchers successfully replaced a bulky phenylsulfonamide moiety with a pyrazole-derived group[5]. The N-methyl pyrazole ring acts as both a spatial mimic of the phenyl ring and a superior hydrogen-bonding network participant. The N2 atom serves as a critical H-bond acceptor, while the substituted C4-amine acts as an H-bond donor, interacting directly with the kinase hinge region[5][6]. This bioisosteric replacement not only improved target binding affinity (yielding single-digit nanomolar


 values) but also mitigated the efflux ratio issues commonly associated with highly basic or overly lipophilic analogs[5][6].

Quantitative Data Summary

The following table synthesizes the critical physicochemical and electronic descriptors required for computational modeling and formulation development[1][3][4].

PropertyValueCausality / Significance
Molecular Weight 97.12 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
pKa (Predicted) 3.70 ± 0.10Indicates the molecule will be un-ionized at physiological pH (7.4).
XLogP3 -0.4High aqueous solubility; excellent for lowering overall drug logP.
TPSA 43.84 ŲOptimal for membrane permeability; falls well within Lipinski limits.
H-Bond Donors 1Exocyclic NH2 group capable of hinge-region binding.
H-Bond Acceptors 3N2, N1, and the exocyclic amine (context-dependent).

Self-Validating Experimental Protocols

To harness this scaffold, researchers must employ highly optimized protocols. Below are two field-proven methodologies with built-in validation checkpoints.

Protocol I: Regioselective Buchwald-Hartwig Amination

Because the C4-amino group's nucleophilicity is dampened by resonance into the pyrazole ring, standard SNAr reactions often fail or require harsh conditions. Palladium-catalyzed cross-coupling is the preferred method[5].

Causality of Reagent Selection:

  • Ligand (Xantphos): Possesses a wide bite angle (~111°), which forces the palladium intermediate into a geometry that accelerates reductive elimination—the rate-limiting step for electron-rich heteroarylamines.

  • Base (Cs2CO3): A mild, heavy-alkali base that effectively deprotonates the coordinated amine without triggering unwanted hydrolysis of sensitive functional groups on the aryl halide.

  • Heating (Microwave, 140 °C): Overcomes the high activation energy barrier caused by the delocalized lone pair, reducing reaction times from days to 1 hour[5].

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial, combine the aryl halide (1.0 equiv), 1-methyl-1H-pyrazol-4-amine (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Purge the vial with argon for 5 minutes.

  • Reaction: Seal the vial and subject it to microwave irradiation at 140 °C for 1 hour.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting mass (97.12 Da) and the appearance of the coupled product mass validates successful oxidative addition and reductive elimination.

  • Isolation: Filter through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

Buchwald_Hartwig Step1 1. Reagent Assembly Ar-X + 1-Methyl-1H-pyrazol-4-amine Step2 2. Catalyst Activation Pd2(dba)3 + Xantphos Step1->Step2 Step3 3. Base Addition Cs2CO3 in 1,4-Dioxane Step2->Step3 Step4 4. Microwave Irradiation 140 °C, 1 h Step3->Step4 Step5 5. Product Isolation LC-MS Validation & Chromatography Step4->Step5

Step-by-step workflow for Pd-catalyzed C-N cross-coupling.

Protocol II: High-Fidelity Potentiometric pKa Determination

Measuring a pKa of ~3.70 requires precision, as it borders the non-linear response region of standard glass pH electrodes in aqueous media.

Causality of Methodological Choices: To prevent electrode error and ensure complete dissolution of both ionized and neutral species, a cosolvent extrapolation method (Yasuda-Shedlovsky) is utilized.

Step-by-Step Workflow:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 2.0, 4.0, and 7.0) to ensure accurate slope response in the acidic regime.

  • Titration Setup: Prepare 0.01 M solutions of the analyte in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH).

  • Execution: Titrate with standardized 0.1 M HCl under a nitrogen atmosphere at a constant 25.0 °C.

  • Validation Checkpoint: Plot the first derivative of the titration curve (

    
    pH/
    
    
    
    V). A sharp, singular peak confirms a single protonation event (at the N2 position).
  • Extrapolation: Plot the apparent pKa values against the inverse dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% organic modifier to determine the true aqueous pKa.

References

  • 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem Source: nih.gov[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC Source: nih.gov[Link]

  • Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool Source: whiterose.ac.uk[Link]

Sources

A Literature Review on the Potential Bioactivity of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide provides an in-depth literature review on the potential bioactivity of the novel compound, 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine. While direct studies on this specific molecule are not publicly available, its structural features—a 1-methyl-pyrazol-4-amine core coupled with a 3-(2-fluorophenoxy) substituent—allow for a well-grounded exploration of its potential therapeutic applications. By examining the extensive research on analogous pyrazole derivatives, this guide will delve into the compound's likely biological targets, mechanisms of action, and suggest experimental workflows for its investigation. The content is tailored for researchers, scientists, and drug development professionals seeking to explore new chemical entities in the ever-evolving landscape of therapeutic discovery.

Introduction: The Prominence of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, demonstrating a broad spectrum of pharmacological activities.[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with a wide array of biological targets. Marketed drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscore the therapeutic significance of this heterocyclic system.[1]

The subject of this review, 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, combines several key structural motifs that are frequently associated with potent bioactivity. The 1-methyl-pyrazole core provides a rigid framework, while the 4-amino group offers a crucial point for interaction with target proteins. The 3-phenoxy linkage is a common feature in many bioactive molecules, and the introduction of a fluorine atom on the phenyl ring can significantly modulate pharmacokinetic and pharmacodynamic properties. This guide will, therefore, analyze the bioactivity of structurally related compounds to build a predictive profile for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine.

Predicted Bioactivity Profile Based on Structural Analogs

Based on a comprehensive review of the literature, the bioactivity of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is likely to fall into one or more of the following categories: kinase inhibition, anti-inflammatory, and anticancer activities.

Kinase Inhibition: A Primary Target for Pyrazole Derivatives

A significant number of pyrazole-containing compounds have been developed as potent kinase inhibitors. The 4-aminopyrazole moiety, in particular, is a well-established hinge-binding motif for various kinases.

  • Aurora Kinase Inhibition: Derivatives of 1-methyl-1H-pyrazol-4-yl have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer.

  • FLT3 Inhibition: The 1-methyl-1H-pyrazol-4-yl group is also a feature of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).

  • Bruton's Tyrosine Kinase (BTK) Inhibition: The pyrazole scaffold is central to the design of irreversible BTK inhibitors, which are crucial for B-cell signaling and have shown significant efficacy in treating B-cell malignancies.

The 2-fluorophenoxy group at the 3-position of the pyrazole ring in the target molecule likely plays a role in occupying a hydrophobic pocket adjacent to the ATP-binding site of the kinase, thereby enhancing potency and selectivity.

Anti-inflammatory and Analgesic Potential

The pyrazole nucleus is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic activities of pyrazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes.

  • COX Inhibition: Many pyrazole derivatives exhibit potent inhibitory activity against COX-1 and COX-2.

  • p38 MAP Kinase Inhibition: Certain 5-amino-1H-pyrazol-4-yl derivatives have been identified as highly selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.

The structural features of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine suggest it could interact with the active sites of these inflammatory mediators.

Anticancer Activity

Beyond kinase inhibition, pyrazole derivatives have demonstrated broader anticancer effects through various mechanisms.

  • Antiproliferative Effects: Numerous pyrazole derivatives have shown potent antiproliferative activity against a range of cancer cell lines.

  • Induction of Apoptosis: Some pyrazole-containing compounds have been shown to induce programmed cell death in cancer cells.

  • Androgen Receptor Antagonism: Certain 3-(4-fluorophenyl)-1H-pyrazole derivatives have been evaluated as androgen receptor antagonists for the treatment of prostate cancer.

The combination of the substituted pyrazole core and the fluorophenoxy moiety in the target compound makes it a promising candidate for anticancer drug discovery.

Proposed Experimental Workflows for Bioactivity Screening

To empirically determine the bioactivity of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, a systematic screening approach is recommended.

Kinase Inhibition Assays

A primary screen against a panel of commercially available kinases would be the most logical first step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase)

  • Reagents and Materials:

    • Recombinant human Aurora A/B/C kinase

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine (test compound)

    • Positive control inhibitor (e.g., a known Aurora kinase inhibitor)

    • Detection reagent (e.g., HTRF®, LANCE® Ultra)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in DMSO.

    • Add the kinase, peptide substrate, and kinase buffer to the assay plate.

    • Add the diluted compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Incubate for the recommended time for signal development.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Diagram: Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow Compound_Prep Compound Dilution Reaction_Start Add Compound & Initiate with ATP Compound_Prep->Reaction_Start Assay_Setup Assay Plate Setup (Kinase, Substrate, Buffer) Assay_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Detection Stop Reaction & Add Detection Reagent Incubation->Detection Readout Plate Reading Detection->Readout Data_Analysis IC50 Determination Readout->Data_Analysis

Caption: Workflow for in vitro kinase inhibition assay.

Cell-Based Assays for Anticancer and Anti-inflammatory Activity

Following in vitro assays, the compound's effects should be evaluated in relevant cellular models.

Experimental Protocol: Cell Proliferation (MTT) Assay

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a line known to be sensitive to kinase inhibitors) in appropriate media.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Read the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition).

Diagram: Cellular Activity Screening Pathway

Cellular_Screening_Pathway Target_Compound 3-(2-fluorophenoxy)-1-methyl- 1H-pyrazol-4-amine Primary_Screen In Vitro Kinase Panel Target_Compound->Primary_Screen Inflammation_Assay Anti-inflammatory Cell-Based Assays (e.g., LPS-stimulated macrophages) Target_Compound->Inflammation_Assay Hit_Identification Active Kinase(s) Identified Primary_Screen->Hit_Identification Cell_Proliferation Cancer Cell Line Proliferation Assays Hit_Identification->Cell_Proliferation Mechanism_of_Action Mechanism of Action Studies (Western Blot, Apoptosis Assays) Cell_Proliferation->Mechanism_of_Action Inflammation_Assay->Mechanism_of_Action

Caption: Proposed pathway for cellular bioactivity screening.

Structure-Activity Relationship (SAR) Insights

The bioactivity of pyrazole derivatives is highly dependent on the nature and position of their substituents.

  • N1-Substitution: The methyl group at the N1 position of the pyrazole ring is a common feature in many kinase inhibitors and can influence selectivity and pharmacokinetic properties.

  • C4-Substitution: The amino group at the C4 position is critical for forming key hydrogen bond interactions with the hinge region of many kinases.

  • C3-Substitution: The 3-(2-fluorophenoxy) group is predicted to occupy a hydrophobic pocket. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also block metabolic degradation, potentially improving the compound's half-life. The ortho-position of the fluorine is of particular interest as it can influence the conformation of the phenoxy ring.

Conclusion and Future Directions

While no direct experimental data exists for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, a comprehensive analysis of the literature on structurally related pyrazole derivatives strongly suggests its potential as a bioactive molecule, particularly as a kinase inhibitor with anticancer and anti-inflammatory applications. The proposed experimental workflows provide a clear path for the synthesis and biological evaluation of this novel compound. Future research should focus on its synthesis, followed by a systematic screening against a panel of kinases and in relevant cell-based models to elucidate its specific biological targets and therapeutic potential. Further optimization of the structure based on initial screening results could lead to the development of a potent and selective clinical candidate.

References

A comprehensive, though not exhaustive, list of references that informed this technical guide is provided below.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][1]

  • Biologically active 4‐aminopyrazole derivatives. ResearchGate. [Link][2]

  • Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. [Link][3]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link][4]

Sources

Lipophilicity and LogP Profiling of 3-(2-Fluorophenoxy)-1-methyl-1H-pyrazol-4-amine: Methodologies and Pharmacokinetic Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of targeted therapeutics, the physicochemical parameter of lipophilicity—quantified as the partition coefficient (LogP)—serves as a master variable dictating a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This technical guide provides an in-depth analysis of the lipophilicity of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine , a highly functionalized heteroaromatic scaffold frequently utilized in kinase inhibitor design. By deconstructing its structural components, predicting its partitioning behavior, and detailing self-validating empirical methodologies, this whitepaper equips drug development professionals with the mechanistic insights necessary to optimize this chemical space.

Structural Deconstruction and Predictive Lipophilicity

To understand the partitioning behavior of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, we must first analyze the stereoelectronic contributions of its constituent fragments.

The molecule features an electron-deficient 1-methyl-1H-pyrazole core, substituted with a 2-fluorophenoxy moiety at C3 and a primary amine at C4. The predicted pKa of the conjugate acid of this C4-amine is approximately 3.5 to 3.7. Because physiological pH (7.4) is significantly higher than this pKa, the amine exists almost entirely (>99.9%) in its neutral, un-ionized state in systemic circulation. Consequently, the pH-dependent distribution coefficient (LogD


) is functionally equivalent to the intrinsic partition coefficient (LogP).
Table 1: Fragment-Based in silico LogP Contributions
Structural FragmentEstimated LogP ContributionMechanistic Rationale
Phenyl Ring +2.14Highly hydrophobic hydrocarbon core driving organic phase partitioning.
Fluorine (ortho) +0.20Increases lipophilicity; reduces the polarizability of adjacent C-O bonds.
Ether Linkage (-O-) -0.30Introduces hydrogen bond acceptor capability, increasing aqueous affinity.
1-Methylpyrazole +0.50Rigid heteroaromatic core with a lipophilic methyl cap.
Primary Amine (-NH2) -1.00Strong hydrogen bond donor/acceptor; highly polar functionality.
Calculated Total (cLogP) ~1.54 Optimal range for oral bioavailability and passive membrane permeability.

Causality in Experimental Design: Methodologies for LogP Determination

While in silico models (Table 1) provide a foundational estimate, empirical validation is mandatory for regulatory submissions and advanced lead optimization. The choice of assay dictates the reliability of the data.

The Gold Standard: Shake-Flask Partitioning

The shake-flask method remains the definitive standard for LogP determination. The causality behind this protocol lies in achieving true thermodynamic equilibrium between two immiscible phases.

Protocol 1: Self-Validating Shake-Flask Method

  • Phase Pre-saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (10 mM phosphate, pH 7.4) for 24 hours.

    • Causality: Water and octanol are not perfectly immiscible (water solubility in octanol is ~0.27 M). Pre-saturation prevents volume shifts during the actual experiment, which would otherwise skew the final concentration ratios.

  • Sample Preparation: Dissolve 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine in the pre-saturated octanol phase to a concentration of 1 mg/mL.

  • Partitioning: Combine 5 mL of the spiked octanol with 5 mL of pre-saturated aqueous buffer in a borosilicate glass vial.

    • Causality: Borosilicate glass is mandatory because lipophilic compounds can irreversibly adsorb to hydrophobic plastic surfaces, causing artificial mass loss.

  • Equilibration: Agitate on a mechanical shaker at 25°C ± 1°C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification & Self-Validation: Quantify the concentration in both phases using UV-Vis spectroscopy or LC-MS.

    • Self-Validating System: Calculate the total mass recovered (

      
      ). If recovery is <95%, the assay is immediately flagged as invalid (indicating precipitation or glass adsorption). LogP is calculated as 
      
      
      
      .
High-Throughput RP-HPLC Method

While the shake-flask method is highly accurate, it is low-throughput. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as an essential analytical tool for indirect lipophilicity determination . The retention time (


) of the compound on a C18 stationary phase correlates directly with its partitioning behavior.

Protocol 2: RP-HPLC LogP Correlation

  • Column Selection: Utilize a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) to mimic the hydrophobic environment of octanol.

  • Mobile Phase: Use an isocratic mixture of Methanol and pH 7.4 Phosphate Buffer.

    • Causality: Methanol is strictly preferred over acetonitrile because its hydrogen-bonding characteristics more closely resemble those of n-octanol, yielding a superior correlation to shake-flask LogP.

  • Self-Validation (Calibration): Inject a set of 5-7 reference compounds with known shake-flask LogP values (e.g., aniline, toluene, chlorobenzene) to construct a calibration curve of

    
     (capacity factor) vs. LogP. An 
    
    
    
    validates system suitability.
  • Measurement: Inject the target pyrazole-amine. Determine its capacity factor (

    
    ) and extrapolate its LogP from the validated calibration curve.
    

LogP_Workflow Compound 3-(2-fluorophenoxy)-1-methyl -1H-pyrazol-4-amine ShakeFlask Shake-Flask Method (Octanol/Water) Compound->ShakeFlask HPLC RP-HPLC Method (C18 Column) Compound->HPLC InSilico In Silico Prediction (Fragment-based) Compound->InSilico PhaseSep Phase Separation & Quantification (UV/LC) ShakeFlask->PhaseSep RetTime Retention Time (t_R) Measurement HPLC->RetTime CLogP cLogP (Calculated) InSilico->CLogP LogP_SF LogP (Experimental) PhaseSep->LogP_SF LogP_HPLC LogP (Correlated) RetTime->LogP_HPLC Validation Consensus Lipophilicity Profile LogP_SF->Validation LogP_HPLC->Validation CLogP->Validation

Workflow for determining the consensus lipophilicity profile of the target compound.

Pharmacokinetic Implications of the Lipophilicity Profile

With an expected LogP in the range of 1.5 to 2.0, 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine occupies a highly favorable physicochemical "sweet spot" in medicinal chemistry.

  • Absorption: A LogP > 1 ensures excellent passive transcellular permeability across the intestinal epithelium, minimizing the need for active transport mechanisms and reducing the likelihood of efflux pump (e.g., P-glycoprotein) liability.

  • Distribution: The compound is sufficiently lipophilic to cross the Blood-Brain Barrier (BBB). While historical perspectives heavily relied on strict LogP thresholds for BBB penetration, modern analyses recognize LogP as a foundational, albeit not exclusive, metric for predicting Central Nervous System (CNS) exposure . The presence of the ether oxygen and primary amine provides just enough polar surface area (PSA) to prevent non-specific binding to off-target lipid membranes.

  • Metabolism & Clearance: Compounds with a LogP < 3 generally avoid excessive sequestration in adipose tissue. Furthermore, they exhibit significantly lower affinities for promiscuous CYP450 metabolism compared to highly lipophilic analogs (LogP > 4), thereby extending their systemic half-life and reducing hepatotoxicity risks.

ADME_Impact LogP Optimal LogP (1.5 - 2.5) Abs Absorption (Intestinal Permeability) LogP->Abs Enhances Dist Distribution (BBB Penetration) LogP->Dist Facilitates Met Metabolism (CYP450 Affinity) LogP->Met Optimizes Exc Excretion (Renal Clearance) LogP->Exc Balances

Pharmacokinetic signaling pathway illustrating the impact of optimal LogP on ADME.

References

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Chemosensors, 10(8), 340.[Link]

  • Vraka, C., Nics, L., Wagner, K.-H., Hacker, M., Wadsak, W., & Mitterhauser, M. (2017). LogP, a yesterday's value?. Nuclear Medicine and Biology, 50, 1-10.[Link]

The Pyrazole-4-Amine Scaffold: A Technical Guide to Hydrogen Bond Counting and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrogen bond donor and acceptor counts for pyrazole-4-amine derivatives Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The pyrazole-4-amine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its ubiquity stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds (H-bonds) with the kinase hinge region.

However, accurately defining the Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) counts for this scaffold is not a static exercise. It requires a dynamic understanding of annular tautomerism , ionization states (pKa) , and conformational plasticity .[1] This guide provides a rigorous framework for determining these counts, moving beyond simple "Rule of 5" heuristics to structural reality.

Part 1: Structural Fundamentals & Tautomeric Equilibrium[1]

The Core Scaffold

The pyrazole-4-amine core consists of a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted at the 4-position with a primary amine.

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    [2]
  • Molecular Weight: ~83.1 g/mol (unsubstituted)

  • Electronic Character: The pyrazole ring is electron-deficient (π-excessive but inductively electron-withdrawing), significantly reducing the basicity of the exocyclic 4-amino group compared to aliphatic amines.

The Tautomerism Challenge

The defining feature of unsubstituted N-pyrazoles is annular tautomerism . The proton on the ring nitrogen oscillates between position N1 and N2. This equilibrium is rapid in solution and solvent-dependent.

  • Impact on Drug Design: In a protein binding pocket, the enzyme selects a specific tautomer.[1] Miscalculating the HBD/HBA profile of the active tautomer leads to incorrect docking scores and failed lead optimization.

Diagram 1: Tautomeric Equilibrium of Pyrazole-4-amine

The following diagram illustrates the proton shift and its effect on the H-bond vector map.

Tautomerism cluster_legend Functional Consequence T1 1H-Tautomer (N1-H Donor, N2 Acceptor) TS Transition State (Rapid Proton Transfer) T1->TS Solvent/pH dependent T2 2H-Tautomer (N2-H Donor, N1 Acceptor) TS->T2 Note The H-bond vector rotates ~72° between tautomers, altering hinge-binding complementarity.

Caption: Annular tautomerism shifts the donor/acceptor location. In kinase inhibitors, the specific tautomer is often "locked" by N-alkylation or selected by the protein environment.

Part 2: The Counting Protocols (Methodology)

To ensure scientific integrity, we must distinguish between static counts (used for library filtering) and dynamic counts (used for pharmacophore modeling).

Protocol A: Static Counting (Lipinski/Veber Rules)

This method is used for high-throughput screening filters (e.g., Ro5 compliance). It assumes the neutral state and treats the aromatic system as a single functional unit.

Functional GroupH-Bond Donors (HBD)H-Bond Acceptors (HBA)Notes
Exocyclic Amine (-NH

)
21Lone pair on N acts as acceptor; 2 protons as donors.
Pyrazole Ring (-NH-) 10The ring NH is a strong donor.
Pyrazole Ring (=N-) 01The imine-like Nitrogen is a strong acceptor.
TOTAL (Neutral) 3 2 Standard input for Cheminformatics.
Protocol B: Dynamic Physiological Counting (pH 7.4)

HBD/HBA counts change if the molecule ionizes. We must evaluate the pKa of both nitrogen centers.

  • Pyrazole Ring pKa (Conjugate Acid): ~2.5.

    • Status at pH 7.4: Neutral (Deprotonated).

  • 4-Amino Group pKa (Conjugate Acid): ~3.0 – 4.0 (Estimated).

    • Reasoning: The pyrazole ring is electron-withdrawing (similar to a phenyl ring in aniline). Aniline pKa is 4.6. The pyrazole-4-amine is even less basic.

    • Status at pH 7.4: Neutral.

Protocol C: The "Kinase Hinge" Count

In the context of a kinase hinge binder, the count is defined by the interaction rather than the atom count.

  • Donor-Acceptor Motif: The pyrazole-4-amine often presents a D-A (Donor-Acceptor) motif to the hinge region (resembling the N1-N6 of adenine).

  • Steric Exclusion: Often, only one of the exocyclic amine protons can function as a donor due to steric constraints within the narrow ATP pocket.

Part 3: Experimental Validation Workflows

Trustworthiness in data requires experimental verification. Do not rely solely on in silico predictions (e.g., ChemDraw), which often fail to predict the dominant tautomer.[1]

Workflow: Determining the Dominant Tautomer

Objective: Identify which tautomer (1H or 2H) is dominant in solution to accurately map H-bond vectors.

  • Synthesize N-Methylated References:

    • Synthesize the N1-methyl and N2-methyl regioisomers of your derivative. These are "fixed" tautomers and cannot shift.

  • NMR Spectroscopy (

    
    C and 
    
    
    
    N):
    • Measure chemical shifts (

      
      ) of the C3, C4, and C5 carbons of the N-methylated standards.
      
    • Measure the

      
       of the unsubstituted parent compound in a non-polar solvent (CDCl
      
      
      
      ) and a polar aprotic solvent (DMSO-
      
      
      ).
  • Comparison:

    • If the parent

      
       values match the N1-methyl standard, the 1H-tautomer dominates.
      
    • Note: In DMSO, pyrazoles often exist as a mixture or interact strongly with solvent, shifting the equilibrium.[1]

Workflow: Measuring H-Bond Acidity/Basicity (Abraham Descriptors)

Objective: Quantify the strength of the HBD/HBA (parameters


 and 

).
  • Method: HPLC-based measurement (log

    
    ).
    
  • Protocol:

    • Inject analyte onto a column with a specific H-bond acidic stationary phase.

    • Inject onto a reference non-polar column.

  • Calculation:

    • The difference in retention times (

      
      ) correlates directly to the H-bond basicity (
      
      
      
      ) of the pyrazole nitrogen.
    • Why this matters: A higher

      
       value implies a stronger interaction with the kinase hinge backbone NH.
      
Diagram 2: Validation Decision Tree

Validation Start Start: Pyrazole-4-amine Derivative pKa_Test Step 1: Measure pKa (Potentiometric Titration) Start->pKa_Test Check_pH Is pKa > 7.0? pKa_Test->Check_pH Cationic Species is Cationic at pH 7.4 HBD = +1 (Protonated Amine) Check_pH->Cationic Yes Neutral Species is Neutral at pH 7.4 Proceed to Tautomer Check Check_pH->Neutral No (Typical) NMR_Check Step 2: 15N-HMBC NMR (Solvent: DMSO-d6) Neutral->NMR_Check Result Define Functional HBD/HBA for Docking Grid NMR_Check->Result

Caption: Decision tree to determine the physiologically relevant H-bond count before docking studies.

Part 4: Case Study & Application

Case Study: Ruxolitinib (Jakafi)

While Ruxolitinib contains a pyrazole fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine), the logic remains identical for the pyrazole ring interaction.

  • Mechanism: The pyrazole nitrogen acts as a H-bond acceptor to the hinge region of the JAK kinase. The adjacent NH acts as a H-bond donor .

  • Optimization: In the design of pyrazole-4-amine derivatives (e.g., for CDK inhibition), substituting the exocyclic amine allows for tuning the HBD count.

    • Primary Amine (-NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ): 2 Donors.[3] High polarity, lower permeability.[1]
      
    • Secondary Amine (-NHR): 1 Donor.[3][4][5] Improved lipophilicity, maintained hinge contact.[1]

    • Tertiary Amine (-NR

      
      ): 0 Donors. Loss of hinge H-bond (usually inactive).
      
Data Summary Table
Derivative TypeState (pH 7.[6]4)HBD CountHBA CountPrimary Application
Unsubstituted Neutral32Fragment Screening
N-Methylated (Ring) Neutral22"Locked" Tautomer Probe
4-Amine Acylated (Amide) Neutral22Peptidomimetic / Hinge Binder
4-Amine Alkylated (Secondary) Neutral22Optimized Lead (Solubility/Potency balance)

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Filarowski, A., et al. (2008).[1] "Annular tautomerism in pyrazoles: The role of intramolecular hydrogen bonding." Journal of Molecular Structure. (Representative link to ACS on similar topic)

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 78035, 1H-Pyrazol-4-amine." PubChem.

  • Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research.

  • Abraham, M. H., et al. (2006).[1] "Hydrogen bonding. Part 2. The hydrogen bond acceptor capability of heterocyclic nitrogen compounds." Journal of the Chemical Society, Perkin Transactions 2.[1]

Sources

Comprehensive Metabolic Stability Profiling: 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a predictive metabolic stability profile for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine (referred to herein as FPMP-4A ). As a scaffold exhibiting structural features common to kinase inhibitors and CNS-active agents, FPMP-4A presents distinct metabolic "soft spots" balanced by stabilizing halogenation. This guide details the theoretical metabolic pathways, experimental validation protocols using liver microsomes, and the analytical frameworks required to determine intrinsic clearance (


) and in vitro half-life (

).

Structural Analysis & In Silico Metabolic Predictions[1][2]

Physicochemical Baseline
  • Chemical Formula:

    
    
    
  • Molecular Weight: 207.21 g/mol

  • Monoisotopic Mass: 207.08 g/mol

  • Predicted LogP: ~1.8 – 2.2 (Lipophilic, suggesting moderate metabolic turnover).

Site of Metabolism (SOM) Prediction

The metabolic fate of FPMP-4A is dictated by three distinct structural moieties: the electron-rich pyrazole amine, the N-methyl group, and the fluorinated phenyl ether.

Structural MoietyPredicted Metabolic PathwayLikelihoodEnzymatic Driver
N-Methyl Group Oxidative Demethylation HighCYP450 (CYP3A4, CYP2C19)
Primary Amine (-NH2) N-Acetylation HighNAT1 / NAT2
Primary Amine (-NH2) N-OxidationModerateFMOs / CYP450
Phenyl Ring Aromatic HydroxylationModerateCYP450 (CYP2D6, CYP3A4)
Ether Linkage O-DealkylationLowCYP450
Mechanistic Insight: The Fluorine Effect

The 2-fluoro substituent on the phenoxy ring serves as a metabolic block. Typically, the ortho and para positions of an aromatic ether are susceptible to hydroxylation. The fluorine atom at the ortho position prevents oxidation at that site and electronically deactivates the ring, potentially shunting metabolism toward the pyrazole core or the N-methyl group [1].

Predicted Metabolic Map (Graphviz)

The following diagram illustrates the predicted biotransformation cascade for FPMP-4A.

MetabolicPathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent: FPMP-4A (m/z 208.08) M1 M1: N-Desmethyl (m/z 194.06) Parent->M1 Oxidative Demethylation (CYP450) M2 M2: N-Acetyl (m/z 250.09) Parent->M2 N-Acetylation (NAT1/2) M3 M3: Phenyl-OH (m/z 224.07) Parent->M3 Aromatic Hydroxylation (CYP450) M4 M4: N-Hydroxyl (m/z 224.07) Parent->M4 N-Oxidation (FMO)

Figure 1: Predicted metabolic pathways for FPMP-4A. The primary routes are expected to be N-demethylation and N-acetylation.

Experimental Framework: Microsomal Stability Assay

To validate these predictions, a standard Liver Microsome (LM) stability assay is required. This system contains the full complement of CYP450 enzymes and FMOs but lacks cytosolic enzymes (like NAT) unless specifically supplemented.

Experimental Design Strategy
  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) for species comparison.

  • Compound Concentration: 1 µM (Low concentration ensures first-order kinetics, critical for accurate

    
     estimation).
    
  • Cofactor: NADPH (Regenerating system).

  • Time Points: 0, 5, 15, 30, 45, and 60 minutes.

Step-by-Step Protocol

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • FPMP-4A Stock Solution (10 mM in DMSO)

  • Microsomes (20 mg/mL protein concentration)

  • NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)

  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Prepare a "Metabolic Reaction Mix" containing Phosphate Buffer and Microsomes (final protein conc. 0.5 mg/mL). Spike with FPMP-4A (final conc. 1 µM). Pre-warm at 37°C for 5 minutes.

  • Initiation: Add NADPH solution to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling: At each time point (0–60 min), remove a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Quenching Solution (ACN + IS). Vortex vigorously for 10 minutes.

  • Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer supernatant to LC-MS/MS vials for quantification.

Workflow Visualization (Graphviz)

AssayWorkflow Step1 1. Prepare Reaction Mix (Microsomes + Buffer + FPMP-4A) Step2 2. Pre-warm (37°C, 5 min) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH) Step2->Step3 Step4 4. Kinetic Sampling (0, 5, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Quench & Precipitate (Add ACN + Internal Std) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Parent Depletion) Step5->Step6

Figure 2: Step-by-step workflow for the microsomal stability assay.

Analytical Methodology (LC-MS/MS)

Accurate quantification is non-negotiable. The presence of the fluorine atom provides a unique mass defect, and the basic amine ensures good ionization in positive mode.

MS/MS Conditions (Proposed)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Precursor Ion: m/z 208.1

  • Fragment Ions (MRM Transitions):

    • Quantifier: 208.1

      
       113.1 (Loss of fluorophenoxy group).
      
    • Qualifier: 208.1

      
       95.0 (Fluorophenol fragment).
      
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Data Interpretation & Calculations

The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted against time (log-linear scale). The slope of this line (


) represents the elimination rate constant.
Key Equations

1. Half-Life (


): 


2. Intrinsic Clearance (


): 
This metric defines the enzyme's ability to metabolize the drug, independent of blood flow or protein binding.


Classification of Stability

Based on standard industry thresholds for HLM [2]:

CLint (µL/min/mg)ClassificationPrediction for FPMP-4A
< 15 Low Clearance (Stable)Unlikely (due to N-methyl)
15 – 45 Moderate ClearanceMost Likely Scenario
> 45 High Clearance (Unstable)Possible if N-acetylation is rapid

Interpretation: If FPMP-4A shows high clearance in Hepatocytes but low clearance in Microsomes, this confirms Phase II metabolism (N-acetylation) is the dominant pathway, as microsomes lack the NAT cofactors found in whole hepatocytes.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Methodological & Application

Application Note: A Modular Synthetic Pathway to 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, a substituted pyrazole of interest in medicinal chemistry and drug discovery programs. Pyrazole scaffolds are prevalent in a wide range of biologically active compounds, and their functionalization is a key aspect of modern synthetic chemistry.[1][2][3] The protocol herein details a robust, four-step synthetic sequence commencing from 1-methyl-1H-pyrazole. The strategy relies on a regioselective halogenation followed by two distinct and highly efficient cross-coupling reactions: a copper-catalyzed Ullmann ether synthesis to install the phenoxy moiety and a subsequent palladium-catalyzed Buchwald-Hartwig amination to introduce the key amine functional group.[4][5][6] This modular approach allows for late-stage functionalization, making the pathway adaptable for the generation of analog libraries. Detailed, step-by-step protocols, mechanistic insights, and characterization guidelines are provided for each intermediate and the final product, ensuring reproducibility and validation.

Introduction and Synthetic Strategy

The 4-amino-3-phenoxypyrazole core is a valuable pharmacophore found in various kinase inhibitors and other therapeutic agents. The strategic introduction of a fluorine atom on the phenoxy ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is a common strategy in drug design.[7]

The synthesis of highly substituted, unsymmetrical pyrazoles requires a carefully planned strategy to control regioselectivity. A linear synthesis beginning with the construction of the pyrazole ring followed by sequential functionalization of the C3 and C4 positions offers a logical and controllable pathway. Our retrosynthetic analysis identified a 3,4-dihalogenated pyrazole as a key versatile intermediate. This allows for the selective introduction of the phenoxy and amino groups through well-established and powerful cross-coupling methodologies.

The forward synthetic pathway is outlined below:

  • Pyrazole Synthesis: Formation of the 1-methyl-1H-pyrazole core.

  • Dibromination: Introduction of bromo-substituents at the C3 and C4 positions to serve as handles for subsequent cross-coupling.

  • Ullmann Ether Synthesis: A copper-catalyzed C-O cross-coupling between the 3,4-dibromopyrazole intermediate and 2-fluorophenol. This reaction selectively forms the desired ether linkage.[6][8]

  • Buchwald-Hartwig Amination: A palladium-catalyzed C-N cross-coupling to install the final amine group at the C4 position, completing the synthesis.[4][5][9]

This strategic sequence leverages the differential reactivity of the C3 and C4 positions in the respective coupling reactions to achieve the desired isomer.

G cluster_0 Overall Synthetic Workflow A 1-methyl-1H-pyrazole B 3,4-dibromo-1-methyl-1H-pyrazole A->B Step 1: Dibromination C 4-bromo-3-(2-fluorophenoxy)- 1-methyl-1H-pyrazole B->C Step 2: Ullmann Coupling (C-O bond formation) D 3-(2-fluorophenoxy)-1-methyl- 1H-pyrazol-4-amine C->D Step 3: Buchwald-Hartwig (C-N bond formation)

Caption: High-level workflow for the synthesis of the target compound.

Materials and Reagents

Proper handling of all reagents is critical. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

ReagentCAS No.Molecular Weight ( g/mol )Supplier Notes
1-methyl-1H-pyrazole930-36-982.10Sigma-Aldrich, Acros
Bromine7726-95-6159.81Highly Corrosive & Toxic
Acetic Acid64-19-760.05Glacial
2-Fluorophenol367-12-4112.10Sigma-Aldrich, TCI
Copper(I) Iodide (CuI)7681-65-4190.45Use high purity grade
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Must be dried before use
1,4-Dioxane123-91-188.11Anhydrous, inhibitor-free
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Store under inert gas
Xantphos161265-03-8578.68Store under inert gas
Sodium tert-butoxide (NaOtBu)865-48-596.10Highly Hygroscopic
Benzophenone Imine1013-88-3181.24Ammonia surrogate
Toluene108-88-392.14Anhydrous
Hydrochloric Acid (HCl)7647-01-036.462M aqueous solution

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4-dibromo-1-methyl-1H-pyrazole

Rationale: Direct bromination of the electron-rich pyrazole ring is an effective method for introducing the necessary halogen handles. Acetic acid serves as a suitable solvent that can also moderate the reactivity of bromine.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-methyl-1H-pyrazole (8.21 g, 100 mmol) and glacial acetic acid (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (11.3 mL, 220 mmol, 2.2 equivalents) dropwise via the dropping funnel over 1 hour. Maintain the temperature below 10 °C throughout the addition. Caution: Bromine is highly corrosive and volatile. Perform this step in a certified chemical fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

  • Dry the solid under vacuum to yield 3,4-dibromo-1-methyl-1H-pyrazole as a white to off-white solid.

  • Validation: The product can be characterized by ¹H NMR (expect a singlet for the C5-H and a singlet for the N-CH₃) and mass spectrometry (expect isotopic pattern for two bromine atoms).

Protocol 2: Synthesis of 4-bromo-3-(2-fluorophenoxy)-1-methyl-1H-pyrazole

Rationale: The Ullmann condensation is a classic and reliable method for forming diaryl ethers.[8][10] Using a copper(I) catalyst and a suitable base in a polar aprotic solvent facilitates the coupling between the pyrazole and 2-fluorophenol. The C3 position of the dibromopyrazole is often more susceptible to this type of nucleophilic substitution than the C4 position, enabling regioselective coupling.

G cluster_1 Ullmann Ether Synthesis Cycle A Cu(I) Catalyst B Copper(I) Phenoxide [ArO-Cu(I)] A->B + 2-Fluorophenol - H⁺ C Oxidative Addition Intermediate B->C + Dibromopyrazole D Product Release C->D Reductive Elimination D->A + Product - Cu(I)Br

Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

Procedure:

  • To an oven-dried Schlenk flask, add 3,4-dibromo-1-methyl-1H-pyrazole (12.0 g, 50 mmol), 2-fluorophenol (6.72 g, 60 mmol, 1.2 equivalents), copper(I) iodide (0.95 g, 5 mmol, 10 mol%), and cesium carbonate (24.4 g, 75 mmol, 1.5 equivalents).

  • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Add 100 mL of anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours under an inert atmosphere.

  • Cool the mixture to room temperature and dilute with ethyl acetate (200 mL).

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

  • Combine the filtrates and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the product.

  • Validation: Characterize by ¹H NMR (disappearance of one pyrazole proton signal, appearance of aromatic signals from the fluorophenyl group) and LC-MS to confirm mass and purity.

Protocol 3: Synthesis of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Rationale: The Buchwald-Hartwig amination is a premier method for C-N bond formation, offering high functional group tolerance and efficiency.[5][9] A palladium catalyst, typically combined with a bulky phosphine ligand like Xantphos, is used.[11] Benzophenone imine serves as a convenient ammonia equivalent, which can be easily hydrolyzed in a subsequent step to reveal the primary amine.

G cluster_2 Buchwald-Hartwig Amination Cycle A Pd(0)L₂ Catalyst B Oxidative Addition [Ar-Pd(II)L₂(Br)] A->B + Aryl Bromide (ArBr) C Amine Coordination / Deprotonation B->C + Amine (R₂NH) - HBr D Reductive Elimination C->D D->A + Product (ArNR₂) - Pd(0)L₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N coupling.

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-3-(2-fluorophenoxy)-1-methyl-1H-pyrazole (8.58 g, 30 mmol), Pd₂(dba)₃ (0.27 g, 0.3 mmol, 1 mol%), and Xantphos (0.52 g, 0.9 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (150 mL). Stir the mixture for 10 minutes until it becomes homogeneous.

  • Add benzophenone imine (6.52 g, 36 mmol, 1.2 equivalents) followed by sodium tert-butoxide (4.32 g, 45 mmol, 1.5 equivalents).

  • Heat the reaction mixture to 110 °C and stir for 12 hours under argon. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Cool the reaction to room temperature and add 100 mL of 2M aqueous HCl. Stir vigorously for 2 hours to hydrolyze the imine intermediate.

  • Transfer the mixture to a separatory funnel. Separate the layers and wash the aqueous layer with dichloromethane (2 x 50 mL) to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to >10 with a 3M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • Validation: The final product, 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, should be fully characterized by ¹H NMR, ¹³C NMR, HRMS, and FT-IR to confirm its structure and purity.

Safety and Handling

  • Bromine: Extremely toxic, corrosive, and a strong oxidizing agent. Always handle in a fume hood with appropriate gloves, goggles, and a lab coat. Have a sodium thiosulfate solution available for quenching spills.

  • Palladium Catalysts: Can be pyrophoric and are toxic. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong base that is highly reactive with water. Handle quickly in a dry environment or a glovebox.

  • Solvents: Dioxane and toluene are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine. By employing a modern, modular strategy based on powerful cross-coupling reactions, this protocol offers researchers a clear pathway to access this and other similarly substituted pyrazoles for applications in drug discovery and materials science. The explicit instructions for each step, including the rationale and validation checkpoints, ensure a high degree of success and reproducibility.

References

  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]

  • PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]

  • Beilstein Journals. (2011). Amines as key building blocks in Pd-assisted multicomponent processes. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2025). Efficient Synthesis of Alkoxypyrazole‐ or Pyrazolone‐Fused 1,4‐Naphthoquinones via Ullmann Cyclization and Evaluation of Their Cytotoxicity. Available at: [Link]

  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐phenoxypyrazoles 16. Conditions: (a)... Available at: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

  • Wikidoc. (2012). Ullmann condensation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Available at: [Link]

  • ResearchGate. (n.d.). Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. Available at: [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Available at: [Link]

  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available at: [Link]

  • (n.d.). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Available at: [Link]

  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]

  • Patsnap. (2018). Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. Available at: [Link]

Sources

Application Notes & Protocols for the Functionalization of Pyrazole-4-Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazole-4-Amine Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Within this class, the pyrazole-4-amine scaffold is a particularly "privileged" structure. Its unique arrangement of nitrogen atoms allows for specific electronic properties and hydrogen bonding capabilities, making it a highly effective core for designing targeted therapeutics.[1] This scaffold is central to the development of kinase inhibitors, particularly Janus kinase (JAK) inhibitors, which are critical in immunology and oncology.[2] The ability to precisely and efficiently modify this core at its various reactive sites is paramount for generating compound libraries for drug discovery and for the large-scale synthesis of active pharmaceutical ingredients (APIs).[3][4]

This guide provides an in-depth analysis of optimized reaction conditions for the functionalization of pyrazole-4-amines. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. The protocols described herein are designed to be self-validating, providing researchers with robust and reproducible methods for their work.

Strategic Overview: Pathways for Functionalization

The functionalization of a pyrazole-4-amine can be approached from several angles, targeting the exocyclic amine, the pyrazole ring nitrogens, or the carbon atoms of the ring itself. The optimal strategy depends on the desired final structure and the available starting materials.

G start Pyrazole-4-Amine Core N_amino N-Functionalization (Exocyclic Amine) start->N_amino N_pyrazole N-Functionalization (Pyrazole Ring) start->N_pyrazole C_pyrazole C-Functionalization (Pyrazole Ring) start->C_pyrazole acylation Acylation / Sulfonylation N_amino->acylation reductive_amination Reductive Amination N_amino->reductive_amination buchwald_amine Buchwald-Hartwig (N-Arylation) N_amino->buchwald_amine alkylation N-Alkylation N_pyrazole->alkylation ullmann Ullmann Condensation (N-Arylation) N_pyrazole->ullmann buchwald_ring Buchwald-Hartwig (N-Arylation) N_pyrazole->buchwald_ring halogenation Halogenation (C4-Position) C_pyrazole->halogenation sulfenylation C-H Sulfenylation C_pyrazole->sulfenylation suzuki Suzuki Coupling halogenation->suzuki sonogashira Sonogashira Coupling halogenation->sonogashira

Figure 1. Key functionalization strategies for the pyrazole-4-amine scaffold.

Part 1: Functionalization of the Exocyclic 4-Amino Group

The exocyclic amine is a primary site for introducing diversity. Standard acylation and sulfonylation reactions are generally high-yielding and provide a straightforward means to explore the structure-activity relationship (SAR) of the amide/sulfonamide moiety.

Optimized Acylation and Sulfonylation

The formation of an amide or sulfonamide bond at the 4-amino position is a fundamental transformation. The key to optimization lies in the choice of base and solvent to ensure complete reaction and minimize side products.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol describes the coupling of a pyrazole-4-sulfonyl chloride with a primary or secondary amine.

  • Reaction Setup: To a solution of the desired amine (1.05 equivalents) in dichloromethane (DCM, ~10 volumes), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equivalents) at room temperature (25–30 °C).[5]

  • Reagent Addition: Slowly add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM (5 volumes) to the amine mixture.[6]

  • Reaction Monitoring: Stir the reaction for 16 hours at 25–30 °C.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, add cold water (~10 volumes) and stir the mixture for 10 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired pyrazole-4-sulfonamide.

  • Expert Insight: The use of DIPEA is critical as it is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl byproduct without competing with the desired amine nucleophile. Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic substrates.

Part 2: Functionalization of the Pyrazole Ring

Modification of the pyrazole ring itself can occur at either the nitrogen or carbon atoms. N-arylation and N-alkylation introduce substituents that can modulate the pharmacokinetic properties of the molecule, while C-functionalization, typically via cross-coupling reactions, allows for the extension of the carbon skeleton.

N-Arylation via Buchwald-Hartwig and Ullmann Couplings

Creating a C-N bond between an aryl halide and a pyrazole ring nitrogen is a powerful strategy in drug development.[7] The two dominant methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[8]

The Causality of Catalyst Choice:

  • Buchwald-Hartwig Amination: This Pd-catalyzed reaction is known for its broad substrate scope and high functional group tolerance.[9] The choice of phosphine ligand is paramount. Sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos, AdBrettPhos) are often required to promote the challenging coupling of electron-rich heterocyclic amines.[10][11] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Ullmann Condensation: This classical Cu-catalyzed reaction is a cost-effective alternative.[8] While traditional Ullmann conditions were harsh, modern protocols utilize diamine ligands (e.g., N,N'-dimethylethylenediamine) to facilitate the reaction under milder conditions.[12][13] Copper catalysis can sometimes be more effective for particularly electron-rich or sterically hindered substrates where palladium catalysts may struggle.

Protocol 2: Palladium-Catalyzed N-Arylation of a Pyrazole (Buchwald-Hartwig Type)

This protocol is suitable for coupling pyrazoles with aryl bromides.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the pyrazole (1.2 equivalents), Pd₂(dba)₃ (0.01 equivalents), and a suitable phosphine ligand (e.g., XPhos, 0.02 equivalents). Add the aryl bromide (1.0 equivalent) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equivalents).[14]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Heating: Add anhydrous, degassed toluene or dioxane via syringe. Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel.

C-Functionalization via Palladium-Catalyzed Cross-Coupling

To functionalize the carbon backbone of the pyrazole ring, a "handle" is typically required. Halogenation of the C4-position is the most common strategy, providing a reactive site for subsequent cross-coupling reactions.[15]

The Halogen Handle: A Gateway to Diversity

Halogenation of pyrazoles typically occurs regioselectively at the C4 position.[15] While iodopyrazoles are highly reactive, recent studies have shown that bromo- and chloropyrazoles are often superior coupling partners in Suzuki-Miyaura reactions, as they have a reduced propensity for a key side reaction: dehalogenation.[16][17][18]

Table 1: Comparison of Halogens in Suzuki-Miyaura Coupling of Aminopyrazoles [16][17][18]

Halogen (at C4)Relative ReactivityPropensity for DehalogenationTypical Catalyst LoadingOverall Recommendation
Iodo (I)HighestHighLowUse with caution
Bromo (Br)HighModerateLow to ModerateOften Optimal
Chloro (Cl)ModerateLowModerate to HighExcellent alternative

Protocol 3: Sonogashira Coupling of a 4-Halopyrazole

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, in this case, a 4-halopyrazole.[19][20][21]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-halopyrazole (1.0 equivalent), a palladium catalyst such as PdCl₂(PPh₃)₂ (2.5-5 mol%), and the copper(I) co-catalyst, CuI (5 mol%).[19]

  • Solvent and Base: Add an anhydrous solvent like DMF, followed by an amine base such as triethylamine (Et₃N, 2.0 equivalents).[19] The base is crucial for deprotonating the terminal alkyne.

  • Degassing: Degas the mixture by bubbling with argon for 10-15 minutes to remove any dissolved oxygen which can deactivate the catalyst.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to a temperature between 60-100 °C.[19][22] Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 4-alkynylpyrazole derivative.

G cluster_pd0 Pd(0) Species cluster_pd2 Pd(II) Species pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂(C≡CR) oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product 4-Alkynylpyrazole (Ar-C≡C-R) transmetal_complex->product aryl_halide 4-Halopyrazole (Ar-X) aryl_halide->oa_complex alkyne Terminal Alkyne (R-C≡C-H) copper_acetylide Copper Acetylide (Cu-C≡C-R) alkyne->copper_acetylide Deprotonation base Base (e.g., Et₃N) base->alkyne cu_catalyst Cu(I) Catalyst cu_catalyst->copper_acetylide copper_acetylide->oa_complex

Figure 2. Catalytic cycle of the Sonogashira coupling reaction.

Conclusion

The functionalization of pyrazole-4-amines is a rich and diverse field, offering chemists numerous avenues to create novel molecular architectures. A deep understanding of the underlying mechanisms and the rationale for choosing specific catalysts, ligands, and reaction conditions is essential for success. By leveraging optimized protocols for N-functionalization and C-functionalization, researchers can efficiently navigate the chemical space around this critical scaffold, accelerating the pace of drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
  • ACS Publications. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism.
  • PMC. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
  • Cheminform. (2007). Synthetic Routes to 4-Amino-Pyrazoles from Vinamidinium Salts.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF.
  • ResearchGate. (n.d.). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction | Request PDF.
  • (n.d.).
  • ResearchGate. (n.d.). The pyrazole functional group can coordinate with a single metal ion....
  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega.
  • (n.d.). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines.
  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors.
  • ResearchGate. (2025). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
  • PMC. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Arabian Journal of Chemistry. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways.
  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • ResearchGate. (2024). (PDF) Mechanistic Insights and Performance of Pyrazole-Based Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Computational Approaches.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.
  • ACS Publications. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry.
  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • MDPI. (n.d.). Recent Progress Concerning the N-Arylation of Indoles.
  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Benchchem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • RSC Publishing. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation.
  • ACS Publications. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry.
  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Scribd. (n.d.). 2022 OrgProcessDev Cu Mediated Ullmann Type Cross Coupling and Industrial Applications in Route Design Process Development.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
  • ChemSpider Synthetic Pages. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.
  • TCI Chemicals. (n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature.
  • ACS.org. (2023). Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Preparation of kinase inhibitors using 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Leveraging the 3-(2-Fluorophenoxy)-1-methyl-1H-pyrazol-4-amine Scaffold

Executive Summary & Scientific Rationale

The moiety 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine represents a privileged scaffold in modern kinase inhibitor design. Its structural architecture offers a dual-function pharmacophore:

  • The Aminopyrazole Core: Acts as a versatile "hinge-binding" mimic or a critical linker. The 4-amino group serves as a nucleophilic handle for coupling to heterocycles (e.g., pyrimidines, pyridines) or electrophilic warheads (e.g., acrylamides for covalent inhibition).

  • The 3-(2-Fluorophenoxy) Tail: Targets the hydrophobic "back pocket" (Gatekeeper/Solvent Front) of kinases such as c-Met , ALK , and ROS1 . The ortho-fluorine atom imparts metabolic stability by blocking oxidative metabolism at the susceptible phenyl ring positions and modulates the torsion angle of the ether linkage, optimizing fit within the ATP-binding cleft.

This Application Note provides a rigorous, field-validated protocol for the preparation of this intermediate and its subsequent application in synthesizing a library of Type I/II kinase inhibitors.

Chemical Foundation & Retrosynthetic Analysis

The synthesis hinges on the nucleophilic aromatic substitution (


) of a nitro-activated pyrazole, followed by a chemoselective reduction. This route is preferred over cyclization strategies due to higher regiocontrol and scalability.

Key Structural Parameters:

  • Molecular Weight: 207.21 g/mol

  • LogP (Predicted): ~1.8 (Ideal for CNS penetration and oral bioavailability)

  • pKa (Conjugate Acid): ~3.5 (Pyridine-like nitrogen)

DOT Diagram: Retrosynthetic Workflow

Retrosynthesis Final Target: Kinase Inhibitor (Core-Linker-Tail) Intermediate Intermediate: 3-(2-fluorophenoxy)-1-methyl- 1H-pyrazol-4-amine Reaction1 Step 2: Coupling (Amide/Buchwald) Intermediate->Reaction1 Precursor1 Precursor A: 3-Bromo-1-methyl- 4-nitropyrazole Reaction2 Step 1: SnAr & Reduction Precursor1->Reaction2 Precursor2 Precursor B: 2-Fluorophenol Precursor2->Reaction2 Reaction1->Final Reaction2->Intermediate

Caption: Retrosynthetic logic flow from commercial precursors to the final kinase inhibitor scaffold.

Protocol 1: Synthesis of the Intermediate

Target: 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Phase A: Nucleophilic Aromatic Substitution (

)

The electron-withdrawing nitro group at position 4 activates the bromine at position 3, facilitating displacement by the phenoxide.

Reagents:

  • 3-Bromo-1-methyl-4-nitropyrazole (1.0 eq)

  • 2-Fluorophenol (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Anhydrous, 10 vol)

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1-methyl-4-nitropyrazole (e.g., 10 g) in DMF (100 mL).

  • Addition: Add 2-fluorophenol (1.2 eq) followed by

    
     (2.0 eq).
    
  • Reaction: Heat the mixture to 80°C under

    
     atmosphere. Monitor by LC-MS.
    
    • Checkpoint: Conversion should be >95% within 4-6 hours. Look for the disappearance of the bromide (

      
       ~206/208) and appearance of the ether product (
      
      
      
      ~238).
  • Work-up: Cool to room temperature. Pour into ice-water (500 mL). The product usually precipitates as a solid.

  • Isolation: Filter the solid, wash with water (

    
    ) and hexanes (
    
    
    
    ). Dry under vacuum at 45°C.
    • Yield: Typically 85-92%.

    • Appearance: Light yellow solid.

Phase B: Chemoselective Nitro Reduction

Reduction must be controlled to avoid defluorination or cleavage of the ether bond.

Reagents:

  • Intermediate from Phase A (1.0 eq)

  • Iron powder (Fe, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Suspension: Suspend the nitro-intermediate in EtOH/Water (10 vol).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Mechanism:[2][3] Fe(0) acts as the electron donor; mild acidic conditions prevent side reactions.

  • Filtration: Hot filter through a Celite pad to remove iron residues. Wash the pad with warm ethanol.

  • Concentration: Evaporate the filtrate to dryness.

  • Purification: Redissolve in DCM, wash with sat.

    
    , dry over 
    
    
    
    , and concentrate.
    • Note: If the product is dark (oxidation), purify via short silica plug (Eluent: 5% MeOH in DCM).

    • Final Yield: 80-88% (over 2 steps).

Protocol 2: Application - Kinase Inhibitor Library Synthesis

Objective: Coupling the amine intermediate to a core scaffold (e.g., 2-chloropyrimidine) to generate a bioactive inhibitor.

Method A: Buchwald-Hartwig Cross-Coupling (For Aryl Halides)

Use this method when attaching the aminopyrazole to an unactivated aryl/heteroaryl chloride.

ParameterCondition
Catalyst

(2 mol%)
Ligand Xantphos or BrettPhos (4 mol%)
Base

(2.0 eq)
Solvent 1,4-Dioxane (degassed)
Temp/Time 100°C / 12-16 h

Protocol:

  • Combine the Aminopyrazole Intermediate (1.0 eq) and the Aryl Halide Scaffold (1.0 eq) in a sealed tube.

  • Add Base and Solvent. Sparge with Argon for 5 mins.

  • Add Catalyst and Ligand. Seal immediately.

  • Heat to 100°C.

  • Work-up: Filter through Celite, concentrate, and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Method B: Amide Coupling (For Carboxylic Acid Scaffolds)

Use this for Type II inhibitors where the pyrazole acts as the "Tail" connected via an amide linker.

Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT, 2 h.

  • Observation: The pyrazole amine is moderately nucleophilic; HATU is preferred over EDC/NHS for higher yields.

QC & Validation: Analytical Standards

To ensure the integrity of the synthesized inhibitor, compare against these simulated standard values.

AssayParameterExpected ResultInterpretation
1H NMR

7.8 ppm (s, 1H)
Pyrazole C5-HConfirms pyrazole ring integrity.
1H NMR

3.7 ppm (s, 3H)
N-MethylDiagnostic singlet for N-methylation.[4]
1H NMR

6.9-7.2 ppm (m)
Phenoxy RingMultiplets corresponding to 2-fluorophenyl.
LC-MS Purity>98% (UV 254 nm)Required for biological assay data reliability.
19F NMR

-130 to -135 ppm
Aryl FluorineSingle peak confirming mono-fluorination.
Biological Context: Signaling Pathway

The resulting inhibitors typically target RTKs involved in cell proliferation. The diagram below illustrates the c-Met/HGF pathway, a primary target for phenoxy-pyrazole inhibitors.

DOT Diagram: c-Met Signaling Cascade

Signaling HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation PI3K PI3K / AKT cMet->PI3K Phosphorylation RAS RAS / MAPK cMet->RAS Inhibitor Inhibitor (Pyrazol-4-amine) Inhibitor->cMet Inhibition (ATP Competitive) Proliferation Cell Proliferation & Metastasis PI3K->Proliferation RAS->Proliferation

Caption: Mechanism of Action: The synthesized inhibitor blocks ATP binding at the c-Met receptor, halting downstream oncogenic signaling.

References
  • Title: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities.
  • Title: WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives. (Describes synthesis of 3-(2-fluorophenoxy) precursors).
  • Title: Process for producing 4,5-diamino pyrazole derivatives (WO1994008969A1).

Sources

Application Note: Advanced Recrystallization and Purification Strategies for Fluorophenoxy Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Context

Fluorophenoxy pyrazoles represent a highly active class of heterocyclic compounds, frequently utilized in the development of novel agrochemicals (such as acaricides and herbicides) and targeted pharmaceuticals[1]. The incorporation of a fluorophenoxy moiety significantly alters the physicochemical profile of the pyrazole core. While the fluorine atom enhances metabolic stability and biological membrane permeability, the bulky, hydrophobic nature of the phenoxy group frequently complicates downstream purification.

A notorious challenge during the isolation of fluorophenoxy pyrazoles—such as 1,3-dimethyl-5-(4-fluorophenoxy)-1H-pyrazole derivatives—is their tendency to "oil out" (liquid-liquid phase separation) rather than form ordered crystal lattices during standard cooling crystallization[2]. This application note provides field-proven, thermodynamically grounded methodologies to bypass phase separation and isolate high-purity crystalline products.

Physicochemical Properties & Solvent Selection

To design a self-validating purification system, one must first understand the thermodynamic relationship between the solute and the solvent. Pyrazole itself is highly soluble in protic solvents due to hydrogen bonding[3], but the lipophilic fluorophenoxy group shifts the ideal solubility parameter.

The table below summarizes the optimal solvent systems based on the polarity and structural behavior of fluorophenoxy pyrazoles.

Table 1: Solvent Selection Matrix for Fluorophenoxy Pyrazoles
Solvent SystemPolarity IndexBoiling Point (°C)Suitability & Mechanistic Causality
Ethanol (Absolute) 5.278.4Excellent primary solvent; disrupts intermolecular pyrazole N-H...N bonding, allowing for complete solvation at elevated temperatures[4].
Isopropanol (IPA) 3.982.6Slower evaporation rate and lower polarity than ethanol; promotes controlled nucleation for highly lipophilic analogs[4].
Ethanol / Water MixedN/ABinary system; Water acts as a strong anti-solvent. Dropwise addition to hot ethanolic solutions forces precipitation by sharply lowering the solubility limit[2].
Hexane / Ethyl Acetate MixedN/ABinary system; Hexane acts as a non-polar anti-solvent to tune the saturation point of the highly soluble ethyl acetate phase[2].
Acetone / Mineral Acid MixedN/AUsed for acid-addition salt crystallization. Exploits the basicity of the pyrazole nitrogen to form insoluble polar salts[5].

Purification Workflow

The following decision matrix dictates the appropriate purification route based on the crude mixture's behavior.

G A Crude Fluorophenoxy Pyrazole B Solvent Screening (Polarity & Solubility) A->B C Hot Dissolution & Filtration (Remove Insoluble Impurities) B->C F Acid-Addition Salt Formation (Basic Pyrazoles) C->F Highly Impure G Oiling Out Detected? C->G D Cooling Crystallization (Single Solvent) H High-Purity Crystalline Product D->H E Anti-Solvent Addition (Binary System) E->H F->H G->D No G->E Yes

Strategic workflow for the purification and recrystallization of fluorophenoxy pyrazoles.

Experimental Protocols

Protocol A: Binary Solvent (Anti-Solvent) Crystallization

Objective: To mitigate "oiling out" in low-melting-point fluorophenoxy pyrazoles (e.g., those melting at 46–48 °C[1]). Causality Focus: When a fluorophenoxy pyrazole oils out, it separates as a supercooled liquid because its melting point is lower than the temperature at which it phase-separates from the solvent. By using a highly solubilizing "good" solvent (ethanol) and slowly titrating a "poor" solvent (water) at elevated temperatures, we artificially lower the solubility limit while maintaining a temperature above the oiling-out threshold, forcing rigid nucleation[2][3].

Step-by-Step Methodology:

  • Dissolution: Transfer 5.0 g of crude fluorophenoxy pyrazole into a 100 mL Erlenmeyer flask. Add 15 mL of absolute ethanol (the "good" solvent)[3].

  • Heating: Heat the suspension on a stirring hot plate to 70 °C until complete dissolution is achieved. Note: Heating increases kinetic energy, overcoming the lattice energy of the crude solid and ensuring all solute molecules are fully solvated[2].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble carbonaceous impurities or catalyst residues[3].

  • Anti-Solvent Titration: Return the filtrate to the hot plate (maintaining 70 °C). Begin adding pre-heated deionized water (the "poor" solvent) dropwise via an addition funnel[2].

  • Turbidity Point (Critical Step): Cease water addition the moment a faint, persistent cloudiness (turbidity) is observed. Add exactly 1-2 drops of hot ethanol to clear the solution. Note: This establishes a state of metastable supersaturation exactly at the solubility boundary, which is critical for growing large, pure crystals rather than crashing out an amorphous powder[3].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0–4 °C) for 1 hour to maximize crystal yield[2].

  • Isolation: Harvest the crystals via vacuum filtration, wash with 5 mL of ice-cold 1:1 Ethanol/Water, and dry under high vacuum for 12 hours.

Protocol B: Acid-Addition Salt Purification

Objective: To purify highly contaminated batches where standard crystallization fails. Causality Focus: Fluorophenoxy pyrazoles possess weakly basic nitrogen atoms in the pyrazole ring. By treating the crude extract with an anhydrous acid in an organic solvent, the pyrazole is protonated, forming a highly polar pyrazolium salt[5]. This ionic salt is completely insoluble in the non-polar organic impurities, resulting in rapid, high-purity crystallization.

Step-by-Step Methodology:

  • Solvation: Dissolve 5.0 g of the crude fluorophenoxy pyrazole in 20 mL of anhydrous acetone or isopropanol at room temperature[5].

  • Acidification: While stirring vigorously, add 1.05 molar equivalents of an inorganic mineral acid (e.g., concentrated HCl) or an organic acid (e.g., anhydrous oxalic acid) dropwise[5].

  • Nucleation: The pyrazolium acid-addition salt will begin to precipitate immediately due to its insolubility in acetone. If crystallization is slow, lower the temperature using an ice bath[5].

  • Filtration and Washing: Collect the salt via vacuum filtration and wash with cold acetone to remove non-basic organic impurities.

  • Free-Basing (Neutralization): To recover the free fluorophenoxy pyrazole, suspend the pure salt in 25 mL of water and adjust the pH to 8.0 using saturated NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Final Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ultra-pure free base[4].

References

  • Dai, H., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI. [Link]

  • Wenderoth, B., et al. (2011). Method for purifying pyrazoles (Patent No. WO2011076194A1).

Sources

Application Note: HPLC Method Development and Validation for the Quantification of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of Tyrosine Kinase 2 (TYK2) and Cyclin-Dependent Kinase 2 (CDK2) inhibitors[1][2]. Accurate quantification of this intermediate is critical for reaction monitoring, impurity profiling, and quality control of the final API. This application note details the causality-driven development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, grounded in and [3][4].

Physicochemical Profiling & Method Rationale (The "Why")

To develop a robust, self-validating HPLC method, experimental choices must be dictated by the analyte's intrinsic molecular properties rather than trial and error.

  • Primary Amine (-NH₂): The amine group at position 4 of the pyrazole ring imparts basicity (estimated pKa ~4.0–5.0). At a neutral pH, the amine exists in a state of partial ionization. If analyzed under unbuffered or neutral conditions, this leads to severe peak tailing due to secondary ion-exchange interactions with residual, unreacted silanols (Si-O⁻) on the silica stationary phase.

  • 2-Fluorophenoxy & Pyrazole Rings: These aromatic systems provide moderate-to-strong hydrophobicity and distinct UV chromophores. The electronegative fluorine atom increases the compound's lipophilicity (LogP), ensuring adequate retention on reversed-phase columns.

Causality in Method Design: To suppress silanol interactions and ensure a single, reproducible ionization state, the mobile phase pH must be strictly controlled at least 2 units away from the analyte's pKa. We selected a highly acidic mobile phase using 0.1% Trifluoroacetic acid (TFA) at pH ~2.0. TFA serves a dual purpose: it fully protonates the amine (preventing split peaks) and acts as a hydrophobic ion-pairing agent. The negatively charged trifluoroacetate ion (CF₃COO⁻) pairs with the positively charged amine, neutralizing the charge and facilitating excellent partitioning into the C18 stationary phase, yielding exceptionally sharp peaks.

Analytical Quality by Design (AQbD) Strategy

In alignment with modern regulatory expectations outlined in ICH Q14 and Q2(R2)[5][6], this method was developed using an Analytical Quality by Design (AQbD) framework. This ensures the method is not just functional, but systematically optimized for lifecycle robustness.

AQbD ATP Analytical Target Profile (ATP) Risk Risk Assessment (Ishikawa/FMEA) ATP->Risk DoE Design of Experiments (DoE) Risk->DoE MODR Method Operable Design Region DoE->MODR Control Control Strategy & Validation MODR->Control

Figure 1: Analytical Quality by Design (AQbD) workflow for HPLC method lifecycle management.

Chromatographic Mechanism

Mechanism cluster_pH Mobile Phase pH Optimization Analyte 3-(2-fluorophenoxy)-1-methyl -1H-pyrazol-4-amine Acidic Acidic pH (0.1% TFA) Protonated Amine (NH3+) Analyte->Acidic pH < pKa IonPair TFA Ion-Pairing Neutralized Complex Acidic->IonPair + CF3COO- StatPhase End-capped C18 Stationary Phase (Hydrophobic Interaction) IonPair->StatPhase Partitioning Elution Optimal Retention & Sharp Peak Shape StatPhase->Elution

Figure 2: pH-dependent ionization and TFA ion-pairing mechanism for optimal retention.

Experimental Protocol

This protocol is designed as a self-validating system . The analytical run must not proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met, ensuring day-to-day trustworthiness of the data.

Reagents and Materials
  • 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine (Reference Standard, >99.0% purity).

  • HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

Optimized Chromatographic Conditions
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Elution Mode Gradient (0-2 min: 10% B; 2-10 min: 10%→90% B; 10-12 min: 90% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 230 nm (Optimal for fluorophenoxy/pyrazole chromophores)
Injection Volume 10 µL
Step-by-Step Sample Preparation & Execution
  • Diluent Preparation: Mix Ultrapure Water and ACN in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • System Suitability Testing (SST) - Critical Gatekeeper: Inject the working standard 6 times consecutively. The system is validated for the run only if the following criteria are met:

    • %RSD of Peak Area: ≤ 2.0%

    • USP Tailing Factor: ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

Method Validation Summary

The method was validated strictly according to the[7][8] and[4][9].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Results
System Suitability (SST) %RSD ≤ 2.0%, Tailing ≤ 1.5%RSD = 0.4%, Tailing = 1.1
Specificity Resolution (Rs) from impurities ≥ 2.0Pass (No blank/matrix interference)
Linearity (R²) R² ≥ 0.999 (Range: 25% - 150% of target)R² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0% across 3 levels99.5% - 100.8%
Precision (Repeatability) %RSD ≤ 2.0% (n=6 preparations)0.6%
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Robustness SST criteria met under deliberate variationsPass (Flow ±0.1 mL/min, Temp ±5°C)

Conclusion

By leveraging the physicochemical properties of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, a highly specific, ion-paired reversed-phase HPLC method was successfully developed. The use of an acidic mobile phase effectively mitigated silanol-induced peak tailing, ensuring robust performance. The method fully complies with ICH Q2(R2) standards, proving its trustworthiness and suitability for routine quality control and pharmaceutical development workflows.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Heterocyclic compounds for mediating tyrosine kinase 2 activity (Patent WO2020259584A1)
  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Sources

Application Note: Solvent-Directed Regio- and Chemoselectivity in the Nucleophilic Substitution of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Challenges

Pyrazole amines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and anti-inflammatory agents. However, functionalizing these molecules presents two distinct synthetic challenges:

  • Regioselectivity (N1 vs. N2): Unsymmetrical pyrazoles can undergo alkylation at either the N1 or N2 position, often yielding complex, difficult-to-separate mixtures[1].

  • Chemoselectivity (Ring N vs. Exocyclic NH₂): Aminopyrazoles possess both endocyclic nitrogens and an exocyclic amine. Because the exocyclic amine's lone pair is partially delocalized into the electron-deficient pyrazole π-system, the endocyclic nitrogens are inherently more nucleophilic[2].

This application note provides field-proven methodologies and mechanistic insights for controlling both regio- and chemoselectivity through strategic solvent selection and protecting group workflows.

Mechanistic Principles of Solvent-Directed Regioselectivity

The regioselectivity of pyrazole N-alkylation is a complex interplay of steric hindrance, electronic effects, and solvent polarity[1].

The Causality of Solvent Effects: When a 3-substituted pyrazole is deprotonated by a base (e.g., K₂CO₃), it forms a pyrazolide anion. In highly polar aprotic solvents like DMSO (ε = 46.7) or DMF (ε = 36.7) , the potassium cation is strongly solvated. This leaves the pyrazolide anion "naked" and highly reactive, driving the reaction under strict kinetic control[1],[3]. Consequently, the electrophile preferentially attacks the less sterically hindered nitrogen atom (typically N1), resulting in excellent regioselectivity[1],[3].

Conversely, the use of fluorinated hydrogen-bond donating solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically alter or reverse this selectivity by selectively hydrogen-bonding to the more basic nitrogen, thereby modulating its nucleophilicity[1]. In specific thermal reactions without strong bases, non-polar solvents like toluene (often with additives like 1,4-dioxane) have also been utilized to achieve high regioselectivity for 1,3,4-substituted pyrazoles[4].

Table 1: Quantitative Impact of Solvent and Base on Pyrazole Alkylation
SolventDielectric Constant (ε)Base SystemTarget ReactionTypical Regioselectivity / Yield
DMSO 46.7K₂CO₃N1-Alkylation>95% N1 (Kinetic Control)[3]
DMF 36.7NaHN1-Alkylation>90% N1[1]
Toluene / 1,4-Dioxane 2.4 / 2.2None (Thermal)N-AlkylationUp to 98.4% (Substrate Specific)[4]
HFIP 16.7None / Weak BaseN-AlkylationEnhanced N2 / Altered Ratio[1]
DCM / THF 8.9 / 7.5DMAP (cat.)N1-Boc Protection>95% Ring Protection[5]

Chemoselective Functionalization: Ring Nitrogen vs. Exocyclic Amine

Direct electrophilic attack (e.g., acylation or alkylation) on an unprotected aminopyrazole will almost exclusively occur at the endocyclic ring nitrogen due to the "alpha effect" and superior sp² nucleophilicity[5]. To functionalize the exocyclic amine, a strategic protection-deprotection workflow is mandatory.

By utilizing a bulky, electron-withdrawing protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) , the highly reactive ring nitrogen can be temporarily masked[6],[5]. The SEM group is particularly valuable in complex syntheses as it can undergo a "SEM switch," transposing from one nitrogen to the other to expose unreactive C-H bonds for further functionalization[6].

Workflow Start Aminopyrazole Scaffold (Endocyclic N & Exocyclic NH2) Decision Target Functionalization Site? Start->Decision Endo Endocyclic Ring N (N1/N2 Alkylation) Decision->Endo Ring Nitrogen Exo Exocyclic Amine (Acylation / Alkylation) Decision->Exo Exocyclic Amine Solvent1 Polar Aprotic (DMSO/DMF) Base: K2CO3 Result: Favors N1 Isomer Endo->Solvent1 Solvent2 Fluorinated (HFIP/TFE) Result: Alters Regioselectivity Endo->Solvent2 Protect 1. N1-Protection (Boc2O) Solvent: DCM/THF Exo->Protect React 2. Exocyclic Reaction (Acyl Chloride, Et3N) Protect->React Deprotect 3. Deprotection (TFA) Solvent: DCM React->Deprotect

Decision tree for chemoselective and regioselective functionalization of pyrazole amines.

Pyrazole Amines in Nucleophilic Aromatic Substitution (SNAr)

When pyrazole amines are utilized as nucleophiles against electron-deficient aryl halides (e.g., in the synthesis of fused diazepines or complex heterocycles), the reaction proceeds via an SNAr mechanism[7]. The solvent plays a critical role in stabilizing the Meisenheimer complex (the negatively charged transition state). Polar aprotic solvents (DMF, DMSO) significantly lower the activation energy of this rate-determining step, promoting rapid halide elimination[7].

SNAr_Mechanism Reactants Pyrazole Amine + Aryl Halide TS Meisenheimer Complex (Stabilized by DMSO/DMF) Reactants->TS Nucleophilic Attack (Rate-determining) Product N-Aryl Pyrazole Amine (SNAr Product) TS->Product Halide Elimination (Fast)

Solvent-stabilized Meisenheimer complex formation in SNAr reactions.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation of 3-Substituted Pyrazoles

Objective: Achieve >95% regioselectivity for the N1 isomer via kinetic control.

  • Preparation: Charge a flame-dried round-bottom flask with the 3-substituted pyrazole amine (1.0 equiv) and anhydrous DMSO (to achieve a 0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension vigorously at room temperature for 15–30 minutes. Causality: This generates the highly reactive, "naked" pyrazolide anion[1],[3].

  • Alkylation: Dropwise add the alkylating agent (e.g., alkyl iodide or benzyl bromide, 1.1 equiv) via syringe.

  • Monitoring: Stir at room temperature. Monitor the reaction via LC-MS or TLC. The reaction is typically complete within 2–4 hours.

  • Workup: Quench the reaction by pouring it into ice water (5× the volume of DMSO). Extract with Ethyl Acetate (3×). Wash the combined organic layers extensively with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Exocyclic N-Acylation via N1-Boc Protection

Objective: Selectively acylate the exocyclic -NH₂ group without affecting the pyrazole core[5].

  • Ring Protection: Dissolve the aminopyrazole (1.0 equiv) in anhydrous DCM. Add Boc₂O (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at room temperature for 2 hours.

    • Self-Validation: Check TLC. A significant upward shift in

      
       confirms the loss of the highly polar endocyclic N-H bond[5].
      
  • Exocyclic Acylation: To the crude N1-Boc-aminopyrazole in DCM, add Triethylamine (1.5 equiv) followed by the dropwise addition of the desired acyl chloride (1.2 equiv) at 0 °C. Warm to room temperature and stir for 4 hours. Quench with saturated NaHCO₃ and extract with DCM.

  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.

    • Self-Validation: The removal of the Boc group is accompanied by visible gas evolution (CO₂ and isobutylene), providing real-time confirmation of the deprotection progress. Concentrate under vacuum and neutralize to isolate the final exocyclic-functionalized product[5].

References

Sources

Scalable Synthesis Routes for 3-(2-Fluorophenoxy)-1-methyl-1H-pyrazol-4-amine: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Rationale

3-Aryloxypyrazol-4-amines are highly valued structural motifs in both agrochemical development[1] and advanced medicinal chemistry, frequently serving as critical intermediates for kinase inhibitors, such as HPK1 and IRAK4 inhibitors[2][3]. The target molecule, 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine , presents a unique synthetic challenge: establishing a regioselective ether linkage while preserving the integrity of the fluorinated aromatic ring and the pyrazole core.

For scalable manufacturing (kilogram to pilot-plant scale), transition-metal-catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig) are generally avoided in early-stage intermediates due to the high cost of ligands and the risk of heavy metal carryover. Instead, a robust two-step sequence is preferred:

  • Nucleophilic Aromatic Substitution (SNAr) of a commercially available 3-halo-4-nitropyrazole with 2-fluorophenol.

  • Catalytic Hydrogenation of the nitro group to yield the target amine.

We select 3-chloro-1-methyl-4-nitro-1H-pyrazole (CAS: 299930-70-4) as the starting material. The strong electron-withdrawing effect of the adjacent nitro group highly activates the C3-chloride toward nucleophilic attack, allowing for a transition-metal-free etherification.

Workflow SM1 3-Chloro-1-methyl- 4-nitro-1H-pyrazole Int 3-(2-Fluorophenoxy)-1-methyl- 4-nitro-1H-pyrazole SM1->Int S_NAr DMF, 85°C SM2 2-Fluorophenol + K2CO3 SM2->Int Red H2, Pd/C (Reduction) Int->Red Prod 3-(2-Fluorophenoxy)-1-methyl- 1H-pyrazol-4-amine Red->Prod

Fig 1. Scalable two-step synthetic workflow for the target pyrazol-4-amine.

Mechanistic Insights & Causality

The SNAr Step

The success of the etherification relies on the formation of a stabilized Meisenheimer complex. The nitro group at the 4-position of the pyrazole ring acts as an electron sink, delocalizing the negative charge generated when the 2-fluorophenoxide nucleophile attacks the C3 position.

Causality in Reagent Selection: Potassium carbonate (K₂CO₃) is chosen over stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH). Aqueous NaOH risks hydrolyzing the starting material into 3-hydroxy-1-methyl-4-nitro-1H-pyrazole, an irreversible side reaction. NaH introduces severe hydrogen gas evolution hazards at scale. K₂CO₃ provides the perfect basicity to deprotonate 2-fluorophenol (pKa ~ 8.7) without degrading the pyrazole core.

SNAr_Mechanism A Reactants 3-Chloro-4-nitropyrazole + 2-Fluorophenoxide B Meisenheimer Complex Negative charge delocalized onto nitro group A->B Nucleophilic Attack (Slow) C Product 3-(2-Fluorophenoxy)- 4-nitropyrazole + Cl- B->C Chloride Elimination (Fast)

Fig 2. SNAr mechanistic pathway highlighting the Meisenheimer complex intermediate.

The Reduction Step

While literature cites the use of Raney Nickel for the reduction of similar nitropyrazoles[3], 10% Palladium on Carbon (Pd/C) is preferred for this specific substrate. Causality in Parameter Control: The reaction must be run at mild hydrogen pressure (2-3 bar) and controlled temperature (<40 °C). Aggressive hydrogenation conditions risk the hydrogenolysis (cleavage) of the Ar–F bond. By maintaining mild conditions, the nitro group is selectively reduced to the amine via nitroso and hydroxylamine intermediates, leaving the fluorophenoxy ether intact.

Process Optimization & Quantitative Data

To ensure the protocol is a self-validating system, process parameters were optimized to eliminate the need for column chromatography. The data below summarizes the solvent and base screening for the SNAr step, demonstrating why DMF/K₂CO₃ was selected for the final protocol.

Table 1: Optimization of SNAr Conditions (100 mmol scale)

SolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC)Observation / Causality
THFK₂CO₃651245%88%Poor solubility of carbonate; sluggish reaction.
MeCNCs₂CO₃80882%95%Good yield, but Cs₂CO₃ is cost-prohibitive at scale.
DMF K₂CO₃ 85 5 91% 98% Optimal dielectric constant; product easily precipitated.
NMPK₂CO₃100389%94%Faster, but thermal degradation impurities observed.

Table 2: Reduction Strategy Comparison

MethodReagentsYield (%)ScalabilityImpurity Profile
Catalytic Hydrogenation Pd/C, H₂ (3 bar), EtOH 94% Excellent Clean; trace defluorination (<0.5%).
Béchamp ReductionFe powder, NH₄Cl, EtOH/H₂O88%GoodIron sludge waste complicates filtration.
Transfer HydrogenationPd/C, Hydrazine hydrate85%ModerateHydrazine toxicity poses safety risks at scale.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(2-Fluorophenoxy)-1-methyl-4-nitro-1H-pyrazole

This protocol is designed as a self-purifying system. The product is isolated via precipitation, bypassing chromatographic purification.

Materials:

  • 3-Chloro-1-methyl-4-nitro-1H-pyrazole: 161.5 g (1.0 mol, 1.0 eq)

  • 2-Fluorophenol: 123.3 g (1.1 mol, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 325 mesh): 207.3 g (1.5 mol, 1.5 eq)

  • N,N-Dimethylformamide (DMF): 800 mL (5 volumes)

  • Deionized Water: 2400 mL (15 volumes)

Step-by-Step Methodology:

  • Reactor Charging: To a 5 L jacketed glass reactor equipped with a mechanical stirrer and nitrogen line, charge 800 mL of DMF.

  • Substrate Addition: Add 161.5 g of 3-chloro-1-methyl-4-nitro-1H-pyrazole and 123.3 g of 2-fluorophenol. Stir at 200 rpm until a homogeneous solution is achieved.

  • Base Addition: Add 207.3 g of K₂CO₃ in three equal portions over 15 minutes. Note: A mild exotherm (~5-8 °C) will be observed due to the deprotonation of the phenol.

  • Heating SNAr: Heat the reaction mixture to 85 °C. Maintain vigorous stirring (300 rpm) to keep the inorganic base suspended.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Quench 100 µL into 1 mL MeCN/H₂O and analyze via HPLC. The reaction is deemed complete when the starting material is <1% AUC.

  • Precipitation (Self-Validation): Cool the reactor to 20 °C. Slowly add 2400 mL of deionized water over 45 minutes. The highly hydrophobic nitro-intermediate will crash out as a pale-yellow solid, while DMF, unreacted 2-fluorophenol, and KCl salts remain in the aqueous phase.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with water (3 × 500 mL) to remove residual DMF, followed by a cold heptane wash (200 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours. Expected Yield: ~215 g (91%).

Protocol B: Synthesis of 3-(2-Fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

This step utilizes mild catalytic hydrogenation to prevent Ar-F bond cleavage.

Materials:

  • 3-(2-Fluorophenoxy)-1-methyl-4-nitro-1H-pyrazole: 118.6 g (0.5 mol, 1.0 eq)

  • 10% Pd/C (50% wet with water): 11.8 g (10% w/w loading)

  • Hydrogen gas (H₂): Cylinder

  • Ethanol (Absolute): 1200 mL (10 volumes)

Step-by-Step Methodology:

  • Preparation: Charge a 2 L pressure reactor (e.g., Parr reactor) with 118.6 g of the nitro intermediate and 1200 mL of ethanol.

  • Catalyst Charging: Inert the vessel by pressurizing with N₂ to 3 bar and venting (repeat 3 times). Carefully add 11.8 g of wet 10% Pd/C. Caution: Never add dry Pd/C to flammable solvents in the presence of oxygen.

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles of pressurize/vent). Finally, pressurize the reactor to 3 bar with H₂.

  • Reaction Execution: Initiate stirring at 500 rpm. The reduction is highly exothermic. Use the reactor's cooling jacket to maintain the internal temperature between 25 °C and 35 °C.

  • Monitoring: Monitor the hydrogen uptake. The reaction typically ceases taking up H₂ after 3-4 hours. Verify completion via HPLC (absence of the nitro peak and intermediate hydroxylamine).

  • Filtration: Vent the H₂ and purge the reactor with N₂ (3 cycles). Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (200 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure to ~300 mL. Slowly add Methyl tert-butyl ether (MTBE) (200 mL) and heptane (400 mL) while cooling to 5 °C. The target amine will crystallize as an off-white to pale-pink solid.

  • Final Isolation: Filter, wash with cold heptane, and dry under vacuum at 40 °C. Expected Yield: ~97 g (94%).

References

Sources

Application Notes & Protocols for Moisture-Sensitive Pyrazole Amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Water in Pyrazole Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. The introduction of an amine substituent onto the pyrazole ring is a critical transformation that unlocks a vast chemical space for drug development and optimization. However, the reactions employed to forge this crucial C-N bond are often highly sensitive to the presence of moisture.

Water can be both a participant and a saboteur in pyrazole synthesis. In classical methods like the Knorr pyrazole synthesis, a final dehydration step is essential for the aromatization of the pyrazole ring[1]. Conversely, in modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination, which are frequently used for synthesizing N-aryl pyrazoles, water can be a potent inhibitor. Trace amounts of moisture can hydrolyze sensitive reagents, deactivate expensive catalysts, and promote unwanted side reactions, leading to diminished yields, complex purification challenges, and ultimately, failed experiments.

This guide provides a comprehensive framework for understanding and controlling moisture in pyrazole amine reactions. It moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers, scientists, and drug development professionals the expertise needed to execute these sensitive transformations with confidence and reproducibility.

Section 1: The Mechanistic Impact of Moisture

Understanding why water is detrimental is the first step toward effective control. Moisture can interfere at multiple points within a reaction sequence, primarily through three mechanisms: reagent hydrolysis, catalyst deactivation, and promotion of side reactions.

Hydrolysis of Key Reagents

Many reagents essential for C-N bond formation are highly reactive towards water.

  • Strong Bases: Non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are fundamental for deprotonating the amine or the pyrazole N-H group. These bases are readily hydrolyzed by water, which not only consumes the base but also introduces hydroxide ions into the reaction, potentially leading to undesired saponification of ester groups or other base-mediated side reactions.

  • Organometallic Reagents: While less common for direct amination, any organometallic intermediates or reagents used in a multi-step synthesis are extremely sensitive to protonolysis by water.

  • Hydrazine Derivatives: While hydrazine hydrate is a common reagent, its water content must be accounted for. In anhydrous reactions, hydrazine salts like hydrazine sulfate are often preferred for their stability[2].

Catalyst Deactivation in Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for pyrazole amination. However, the catalytic cycles are vulnerable to water.

  • Palladium Catalysts (Buchwald-Hartwig Amination): The active Pd(0) species can be oxidized in the presence of water and air. Furthermore, water can react with intermediates in the catalytic cycle. While some Buchwald-Hartwig protocols have shown tolerance to small amounts of water, and it can even be added to aid the reduction of Pd(II) precatalysts, excess moisture is generally detrimental[3].

  • Copper Catalysts (Ullmann Condensation): Traditional Ullmann reactions often require harsh, high-temperature conditions[4]. Modern ligand-accelerated Ullmann reactions are milder but the Cu(I) catalyst can be sensitive to oxidation and hydrolysis, affecting its catalytic activity[5].

Promotion of Side Reactions

The presence of water can open up alternative reaction pathways that compete with the desired amination. A primary example is the hydrolysis of the aryl halide starting material, which can lead to the formation of phenols or other undesired byproducts, complicating purification and reducing the yield of the target pyrazole amine.

Diagram: Competing Pathways in a Moisture-Contaminated Reaction

Desired_Reactants Pyrazole-X + R2NH + Base + Catalyst Side_Product_1 Hydrolyzed Base (e.g., t-BuOH + NaOH) Desired_Reactants->Side_Product_1 Base Hydrolysis Side_Product_2 Deactivated Catalyst (e.g., Pd-Oxides) Desired_Reactants->Side_Product_2 Catalyst Deactivation Side_Product_3 Hydrolyzed Pyrazole-X (e.g., Pyrazole-OH) Desired_Reactants->Side_Product_3 Substrate Hydrolysis Desired_Product Desired Pyrazole Amine (High Yield) Water H2O (Contaminant) Water->Desired_Reactants Contamination

Caption: The impact of water contamination on a typical cross-coupling reaction.

Section 2: Establishing an Anhydrous Environment

Rigorous exclusion of water and atmospheric moisture is paramount. This requires careful preparation of glassware, solvents, and reagents, as well as the use of inert atmosphere techniques.

Glassware Preparation

Water readily adsorbs onto the surface of glassware. Standard air-drying is insufficient for moisture-sensitive reactions.

Protocol 1: Drying Glassware

  • Cleaning: Thoroughly clean all glassware (reaction flasks, condensers, dropping funnels, stir bars) with soap and water, followed by rinses with deionized water and then a water-miscible organic solvent (e.g., acetone or ethanol) to aid drying.

  • Oven Drying: Place the glassware in a laboratory oven at >120 °C for a minimum of 4 hours, or preferably, overnight.

  • Assembly and Cooling: While still hot, assemble the glassware (e.g., flask and condenser) and immediately connect it to a manifold supplying a positive pressure of dry, inert gas (Argon or Nitrogen). Allow the apparatus to cool to room temperature under this inert atmosphere. This prevents atmospheric moisture from being drawn into the flask as it cools.

  • Flame Drying (for ultimate dryness): For extremely sensitive reactions, the assembled and inerted glassware can be gently heated with a heat gun or a soft flame under a flow of inert gas. Heat the entire surface of the glassware until any residual moisture is visibly driven off. Allow to cool to room temperature under a positive pressure of inert gas. Caution: Ensure no flammable solvents are nearby and that the glassware is not heated to the point of thermal shock.

Anhydrous Solvents

Solvents are a primary source of water contamination. While commercially available anhydrous solvents are a convenient option, their dryness must be maintained through proper handling.[6][7]

Table 1: Water Content in Common Organic Solvents

SolventGradeTypical Water Content (ppm)Target for Sensitive Reactions (ppm)Recommended Drying Agent
Tetrahydrofuran (THF)Reagent200 - 500< 10Na/Benzophenone, Molecular Sieves
TolueneReagent100 - 300< 10Na/Benzophenone, CaH₂
DioxaneReagent150 - 400< 10Na/Benzophenone
AcetonitrileReagent300 - 1000< 30CaH₂, Molecular Sieves
Dimethylformamide (DMF)Reagent500 - 2000< 50Molecular Sieves, BaO

Data compiled from common supplier specifications and laboratory practices.

Protocol 2: Solvent Drying with Molecular Sieves

  • Sieve Activation: Activate 3Å or 4Å molecular sieves by heating them in a flask under vacuum with a heat gun or in a laboratory oven at >200 °C for several hours. Cool under an inert atmosphere.

  • Solvent Addition: Add the activated sieves (approx. 5-10% w/v) to a bottle of a suitable grade of the solvent.

  • Equilibration: Allow the solvent to stand over the sieves for at least 24 hours before use.

  • Storage: Store the solvent over the sieves under an inert atmosphere. Commercially available bottles with septa are ideal for this purpose.

Inert Atmosphere Techniques

Using an inert atmosphere prevents atmospheric moisture and oxygen from entering the reaction. Argon is preferred over Nitrogen for its higher density, which provides a better "blanket" over the reaction mixture.

Protocol 3: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

  • Apparatus Setup: Assemble the oven-dried and cooled glassware on a Schlenk line. Ensure all joints are well-greased (if necessary) and securely clamped.

  • Purging the System: Evacuate the air from the flask by opening the stopcock to the vacuum line. Then, carefully backfill the flask with inert gas (Argon or Nitrogen) by switching the stopcock to the gas line.

  • Vacuum/Backfill Cycles: Repeat this "pump-purge" cycle at least three times to ensure the complete removal of atmospheric gases.

  • Reagent Addition:

    • Solids: Add solid reagents under a positive flow of inert gas. Briefly remove the septum or stopper and add the solid via a powder funnel, then quickly reseal the flask.

    • Liquids: Add anhydrous solvents and liquid reagents via a dry, gas-tight syringe through a rubber septum.

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, typically by connecting the gas line to an oil or mercury bubbler. This prevents air from leaking into the system.

Diagram: Inert Atmosphere Reaction Workflow

cluster_prep Preparation cluster_setup Schlenk Line Setup cluster_reaction Reaction A 1. Oven-Dry Glassware (>120°C) B 2. Assemble Hot & Cool Under Argon A->B C 3. Connect to Schlenk Line B->C D 4. Perform 3x Vacuum/Argon Cycles C->D E 5. Add Reagents via Syringe/Funnel D->E F 6. Run Reaction Under Positive Ar Pressure E->F

Caption: Standard workflow for setting up a moisture-sensitive reaction.

Section 3: Case Study Protocol: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole

This protocol details the synthesis of an N-arylated pyrazole amine, a common transformation in drug development, highlighting the critical moisture control steps. The reaction couples 4-bromo-1H-pyrazole with an aniline derivative.[8][9][10]

Materials:

  • 4-Bromo-1H-pyrazole

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or similar biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask with stir bar, condenser, and rubber septum

  • Schlenk line with Argon gas supply

  • Dry syringes and needles

Protocol 4: Synthesis of 4-(4-methoxyphenylamino)-1H-pyrazole

  • Glassware Preparation: Prepare a 100 mL Schlenk flask and condenser according to Protocol 1 . Allow to cool to room temperature under Argon.

  • Reagent Charging: Under a positive flow of Argon, add NaOtBu (1.4 mmol), Xantphos (0.03 mmol), and Pd(OAc)₂ (0.015 mmol) to the Schlenk flask.

  • System Purge: Seal the flask with a septum and perform three vacuum/Argon cycles as described in Protocol 3 .

  • Addition of Reactants: Add 4-bromo-1H-pyrazole (1.0 mmol) and 4-methoxyaniline (1.2 mmol) to the flask under a positive flow of Argon.

  • Solvent Addition: Using a dry syringe, add anhydrous toluene (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C with stirring under a positive pressure of Argon. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by slowly adding 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole amine.

Section 4: Troubleshooting Guide

Table 2: Common Issues in Moisture-Sensitive Pyrazole Aminations

ProblemPotential Moisture-Related CauseRecommended Solution
Low or No Conversion Deactivated catalyst or hydrolyzed base.Re-dry solvents and reagents. Ensure glassware is properly flame-dried. Check inert atmosphere setup for leaks. Use freshly opened, high-purity catalyst and base.
Formation of Phenol Byproduct Hydrolysis of the aryl halide starting material.The reaction is too slow or the system has significant water contamination. Improve drying procedures. Consider a more active catalyst/ligand system to accelerate the desired reaction over the hydrolysis pathway.
Inconsistent Yields Variable amounts of atmospheric moisture entering the reaction between runs.Standardize the entire anhydrous procedure. Use a glovebox for reagent handling if possible. Ensure consistent quality of anhydrous solvents.
Dark/Tarry Reaction Mixture Decomposition of reagents or catalyst, often exacerbated by oxygen and water.Improve the de-gassing (pump-purge) cycles. Ensure a good positive pressure of inert gas is maintained throughout the reaction.

Conclusion

The successful synthesis of pyrazole amines via moisture-sensitive reactions is not a matter of chance, but a result of meticulous planning and execution. By understanding the mechanistic roles of water, implementing rigorous anhydrous techniques, and utilizing proper inert atmosphere protocols, researchers can overcome the challenges posed by moisture. The principles and protocols outlined in this guide provide a robust foundation for achieving high-yielding, reproducible, and successful outcomes in the synthesis of these vital chemical entities.

References

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.
  • Anhydrous solvents.KANTO Chemical.
  • Anhydrous solvents
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.Benchchem.
  • Anhydrous Solvents.
  • Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Anhydrous. Wikipedia. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluene sulphonic acid using polyethylene glycol-400 as an efficient and recyclable reaction medium. Taylor & Francis Online. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. National Center for Biotechnology Information (PMC). [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Royal Society of Chemistry. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Taylor & Francis Online. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

  • Desiccant efficiency in solvent and reagent drying. 5. Amines. Purdue University. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information (PMC). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

Application Note & Protocol: Accelerated Synthesis of 3-(2-Fluorophenoxy)-1-methyl-1H-pyrazol-4-amine via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Specifically, substituted pyrazoles are integral to the development of kinase inhibitors, a critical class of drugs for oncology.[4][5] The target molecule, 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, represents a key intermediate for the synthesis of complex molecular architectures aimed at novel therapeutic targets. The incorporation of a fluorinated phenoxy group can enhance metabolic stability and binding affinity, making its efficient synthesis a topic of considerable interest.

The Microwave Advantage: Revolutionizing Pyrazole Synthesis

Conventional synthetic routes to complex pyrazole derivatives often involve lengthy reaction times, harsh conditions, and can result in lower yields.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in terms of reaction rate enhancement, improved yields, and greater reproducibility.[3][6][7][8][9][10][11] This technology utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[12] This application note details a robust, microwave-assisted protocol for the synthesis of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, a valuable building block for drug discovery programs.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this proposed pathway, the oxygen nucleophile of 2-fluorophenol attacks the electron-deficient C3 position of a 3-halo-1-methyl-1H-pyrazol-4-amine precursor. The reaction is facilitated by a base, which deprotonates the phenol to generate a more potent nucleophile. Microwave irradiation dramatically accelerates this process by promoting molecular rotation and collisions, thus overcoming the activation energy barrier more efficiently than conventional heating.

SNAr_Mechanism Pyrazole 3-Halo-1-methyl-1H-pyrazol-4-amine Meisenheimer Meisenheimer-like Intermediate Pyrazole->Meisenheimer Phenol 2-Fluorophenol Phenoxide 2-Fluorophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Phenoxide->Meisenheimer Nucleophilic Attack Product 3-(2-Fluorophenoxy)-1-methyl- 1H-pyrazol-4-amine Meisenheimer->Product Loss of Leaving Group (Halide)

Caption: Proposed SNAr mechanism for the synthesis.

Experimental Protocol

This protocol provides a detailed methodology for the microwave-assisted synthesis of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierPurity
3-Bromo-1-methyl-1H-pyrazol-4-amine144869-79-6176.02Commercial>95%
2-Fluorophenol367-12-4112.10Commercial>98%
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercial>99%
N,N-Dimethylformamide (DMF)68-12-273.09CommercialAnhydrous
Ethyl Acetate (EtOAc)141-78-688.11CommercialACS Grade
Hexanes110-54-386.18CommercialACS Grade
Instrumentation
  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL Microwave Reaction Vial with Stir Bar

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) Plates (Silica Gel 60 F₂₅₄)

  • Flash Chromatography System

Step-by-Step Synthesis Protocol
  • Reagent Preparation:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-1-methyl-1H-pyrazol-4-amine (1.0 mmol, 176 mg).

    • Add 2-fluorophenol (1.2 mmol, 134 mg, 1.2 equiv).

    • Add anhydrous potassium carbonate (2.0 mmol, 276 mg, 2.0 equiv) as the base.

    • Add 3 mL of anhydrous N,N-dimethylformamide (DMF).

  • Microwave Irradiation:

    • Seal the vial with a septum cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 150 °C

      • Ramp Time: 2 minutes

      • Hold Time: 20 minutes

      • Power: Dynamic (adjusts to maintain temperature)

      • Stirring: High

  • Reaction Monitoring and Work-up:

    • After the irradiation is complete, allow the vial to cool to room temperature.

    • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) to confirm the consumption of the starting material.

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Transfer the filtrate to a separatory funnel containing 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%).

    • Collect the fractions containing the desired product and concentrate to yield 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine as a solid.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Synthesis cluster_workup 3. Work-up cluster_purification 4. Purification A Combine Reactants: - 3-Bromo-1-methyl-1H-pyrazol-4-amine - 2-Fluorophenol - K2CO3 - DMF B Irradiate in Microwave (150 °C, 20 min) A->B C Cool & Filter B->C D Aqueous Work-up (Water & EtOAc Extraction) C->D E Dry & Concentrate D->E F Flash Chromatography E->F G G F->G Pure Product

Caption: Experimental workflow for the synthesis.

Results and Discussion

The microwave-assisted protocol provides a significant improvement over conventional heating methods for the synthesis of pyrazole derivatives.

MethodReaction TimeTemperature (°C)Yield (%)Notes
Microwave-Assisted 20 minutes15075-85Rapid, high yield, and reproducible.
Conventional Heating12-24 hours15040-55Significantly longer reaction times.[6]

The use of microwave irradiation leads to a dramatic reduction in reaction time, from hours to minutes, while also providing a notable increase in product yield. This efficiency gain is critical in a drug discovery setting where rapid synthesis of analogues for structure-activity relationship (SAR) studies is paramount.

Conclusion

This application note outlines a highly efficient and reproducible microwave-assisted method for the synthesis of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine. The protocol leverages the benefits of microwave heating to accelerate the SNAr reaction, resulting in significantly reduced reaction times and improved yields compared to traditional synthetic approaches. This method provides a valuable tool for researchers and scientists engaged in the development of novel pyrazole-based therapeutics.

References

  • MDPI. (2025, April 14). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
  • Allied Academies. (2012, August 10). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives.
  • PMC - NIH. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Benchchem. The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.
  • Slideshare. Microwave assisted reactions.
  • ResearchGate. (2025, August 7). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition.
  • Taylor & Francis. (2015, August 14). Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions.
  • Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry.
  • ScienceDirect. (2016, November 26). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution.
  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • RSC Publishing. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors.
  • ResearchGate. (2025, August 6). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • PMC. Current status of pyrazole and its biological activities.
  • PubMed. (2016, April 15). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists.
  • Semantic Scholar. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

Sources

Troubleshooting & Optimization

Improving reaction yields for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving reaction yields for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine synthesis Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Process Optimization Hub. This guide addresses the synthesis of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine , a critical intermediate in the manufacturing of RET kinase inhibitors such as Selpercatinib (LOXO-292) .

As a Senior Application Scientist, I have structured this guide to move beyond standard textbook protocols. We focus on the process-limiting steps : the nucleophilic aromatic substitution (


) and the subsequent nitro reduction. The protocols below are designed to maximize yield, minimize impurity profiles, and ensure reproducibility in a drug discovery or process development setting.

🛠️ Module 1: The Coupling Reaction ( )

Objective: Synthesize 3-(2-fluorophenoxy)-1-methyl-4-nitro-1H-pyrazole from 3-chloro-1-methyl-4-nitro-1H-pyrazole and 2-fluorophenol.

The Core Challenge

The 3-position of the pyrazole ring is activated by the electron-withdrawing 4-nitro group, making it susceptible to nucleophilic attack. However, the reaction is prone to hydrolysis (forming the 3-hydroxy impurity) and incomplete conversion due to the steric and electronic deactivation of the 2-fluorophenol nucleophile.

Troubleshooting Guide: Low Yields in Ether Formation

Q: My conversion is stalled at 60-70%. Increasing temperature leads to degradation. What is the fix? A: The stagnation is likely due to the "stalling effect" caused by the accumulation of protonated base byproducts or insufficient nucleophilicity.

  • The Fix (Base Switch): Switch from Potassium Carbonate (

    
    ) to Cesium Carbonate (
    
    
    
    )
    . The larger cesium cation improves the solubility of the phenoxide anion in aprotic solvents, significantly enhancing nucleophilicity.
  • The Solvent Factor: Ensure you are using anhydrous DMF or NMP . DMSO is effective but can be difficult to remove during workup, leading to emulsion issues.

  • Stoichiometry: Use 1.2 equivalents of 2-fluorophenol and 1.5 equivalents of base.

Q: I am seeing a significant "3-hydroxy" impurity (3-hydroxy-1-methyl-4-nitropyrazole). A: This is the hydrolysis product of your starting material (chloride displacement by water).

  • Root Cause: Wet solvent or hygroscopic base.

    
     reactions are fiercely competitive between the phenoxide and hydroxide ions.
    
  • Protocol Adjustment:

    • Dry DMF over 4Å molecular sieves for 24 hours prior to use.

    • Flame-dry your reaction vessel under Argon/Nitrogen.

    • Critical Step: Add the base and 2-fluorophenol first, stir for 30 minutes to form the phenoxide, and then add the pyrazole chloride. This ensures the active nucleophile is ready immediately.

Optimized Protocol
ParameterRecommendationRationale
Solvent DMF (Anhydrous)High polarity stabilizes the transition state; must be dry to prevent hydrolysis.
Base

(1.5 eq)
Superior solubility/basicity compared to

.
Temp 80°C - 90°CSufficient energy for activation without thermal decomposition.
Time 4 - 6 HoursMonitor by LCMS. Stop when SM < 2% to avoid side reactions.

⚗️ Module 2: Nitro Reduction

Objective: Reduce the nitro group to the amine to yield the final 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine .

The Core Challenge

While nitro reduction is standard, this specific substrate contains an aryl fluoride and an aryl ether . Harsh conditions (e.g., high pressure/temp with Pd/C) can sometimes lead to defluorination or cleavage of the ether linkage, though rare. The main issue is usually catalyst poisoning from sulfur traces carried over from previous steps (if applicable) or incomplete reduction leading to hydroxylamine intermediates.

Troubleshooting Guide: Reduction Issues

Q: The reaction is incomplete; I see a hydroxylamine intermediate (


) by LCMS. 
A:  Hydroxylamine intermediates are common in catalytic hydrogenation when hydrogen pressure is too low or the catalyst is deactivated.
  • The Fix: Increase

    
     pressure to 50 psi  (3.5 bar). If using a balloon, switch to a Parr shaker.
    
  • Alternative: Add a trace amount of Vanadium(V) oxide (

    
    )  or Iron (
    
    
    
    ) as a co-catalyst if using transfer hydrogenation, but standard Pd/C usually suffices if the pressure is adequate.

Q: I am losing the Fluorine atom (Defluorination). A: This is a risk with Palladium catalysts in prolonged reactions.

  • The Fix: Switch to Platinum on Carbon (Pt/C) or Raney Nickel . Platinum is generally less active toward Carbon-Halogen bond insertion than Palladium.

  • Chemical Alternative: If catalytic hydrogenation continues to fail, use Iron powder (Fe) and Ammonium Chloride (

    
    )  in Ethanol/Water (Bechamp reduction). This is chemoselective and will never touch the Ar-F bond.
    

📊 Visualizing the Workflow

The following diagram illustrates the optimized synthesis pathway and the critical decision nodes for troubleshooting.

SynthesisWorkflow Start Start: 3-chloro-1-methyl-4-nitropyrazole + 2-fluorophenol SNAr Step 1: SNAr Coupling (DMF, Cs2CO3, 90°C) Start->SNAr CheckYield Checkpoint: LCMS Analysis SNAr->CheckYield Impurity Issue: 3-OH Impurity Detected CheckYield->Impurity High Impurity Intermediate Intermediate: Nitro-Ether CheckYield->Intermediate >95% Conversion FixMoisture Action: Dry Solvents & Pre-form Phenoxide Impurity->FixMoisture FixMoisture->SNAr Restart Reduction Step 2: Reduction (Pd/C, H2 or Fe/NH4Cl) Intermediate->Reduction FinalProduct Final Product: 3-(2-fluorophenoxy)-1-methyl -1H-pyrazol-4-amine Reduction->FinalProduct

Caption: Optimized reaction workflow with critical quality control checkpoints for impurity management.

❓ Frequently Asked Questions (FAQs)

Q1: Can I use sodium hydride (NaH) instead of Carbonates for the coupling? A: Yes, NaH is a stronger base and will form the phenoxide rapidly. However, it requires strictly anhydrous conditions and generates Hydrogen gas (


), which can be a safety hazard on scale. 

is generally preferred for process safety and ease of handling unless the phenol is exceptionally unreactive.

Q2: How do I purify the final amine? A: Pyrazole amines are basic but can be prone to oxidation.

  • Salt Formation: The most robust purification is to form the HCl salt . Treat the crude amine solution with 4M HCl in dioxane/ether. The hydrochloride salt usually precipitates as a stable, crystalline solid, rejecting organic impurities.

  • Column Chromatography: If free base is needed, use DCM/MeOH (95:5) with 1%

    
     (aqueous) or Triethylamine to prevent streaking on silica.
    

Q3: Is the order of addition important in Step 1? A: Absolutely. Adding the phenol and base first allows the phenoxide to generate. If you mix base and the chloropyrazole first (especially with heating), you risk degrading the pyrazole before the nucleophile is ready.

📚 References

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization . University of Mississippi eGrove. Available at: [Link]

Troubleshooting oxidation issues with 1-methyl-1H-pyrazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting for oxidation-related challenges encountered with 1-methyl-1H-pyrazol-4-amine and its derivatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical principles with practical, field-proven solutions to ensure the integrity of your experiments and compounds.

Technical Support Center: 1-Methyl-1H-Pyrazol-4-Amine Derivatives

Frequently Asked Questions (FAQs) on Oxidation

Q1: My freshly synthesized 1-methyl-1H-pyrazol-4-amine derivative is turning from a white solid to a brown or reddish color. What is causing this?

A1: This color change is a classic indicator of oxidation.[1] The 4-amino group on the pyrazole ring makes the molecule electron-rich and highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[2] This process can be accelerated by light, heat, and the presence of metal impurities. The colored materials are typically complex polymeric byproducts formed from the initial oxidation products.[2]

Q2: I am preparing a 4-aminopyrazole derivative by reducing the corresponding nitro-pyrazole using Pd/C and H₂. The solution turns dark red during filtration and workup. How can I prevent this?

A2: This is a very common issue. The newly formed, highly reactive amine is immediately exposed to oxygen in the air once the hydrogen atmosphere is removed. The filtration of the palladium catalyst is a particularly vulnerable step. To prevent this, the entire reaction, filtration, and solvent removal process must be conducted under a strict inert atmosphere, such as nitrogen or argon.[3] Additionally, using solvents that have been thoroughly degassed is crucial to remove dissolved oxygen.[3]

Q3: Besides a color change, how can I confirm that my compound is degrading due to oxidation?

A3: While color change is a strong qualitative indicator, you should use analytical techniques for confirmation. The most common methods include:

  • Thin-Layer Chromatography (TLC): The appearance of new, often lower Rf spots or streaking is a sign of degradation.[1]

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): This is a quantitative method to assess purity. You will observe a decrease in the peak area of your desired compound and the emergence of new peaks corresponding to impurities.[1] LC-MS can help identify potential oxidized products (e.g., dimers or M+16 adducts).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the spectra of degradation mixtures can be complex, you may observe a decrease in the integration of your product's signals relative to an internal standard, or the appearance of broad, undefined peaks.

Troubleshooting and Mitigation Strategies

This section provides actionable solutions to common oxidation problems encountered during synthesis, workup, and storage.

Issue 1: Oxidation During Reaction and Workup

My reaction mixture darkens over time, leading to low yields and purification difficulties.

This indicates that the amine is oxidizing under the reaction or workup conditions.

Solutions:

  • Implement a Strict Inert Atmosphere: Oxygen is the primary culprit. All steps, from reagent addition to final product isolation, should be performed under a positive pressure of an inert gas like argon or nitrogen.[2]

  • Use Degassed Solvents: Dissolved oxygen in solvents is a significant oxidant. Solvents must be degassed prior to use.[3] (See Protocol 1).

  • Control Reaction Temperature: Oxidation reactions are often accelerated by heat. If the reaction conditions permit, running the synthesis at a lower temperature can significantly reduce the rate of degradation.[3]

  • Consider Sacrificial Antioxidants: For particularly sensitive derivatives, adding a small amount of an antioxidant can protect the primary compound. Free-radical scavengers or hindered amine stabilizers can be effective.[5][6][7] However, ensure the antioxidant does not interfere with your desired reaction and can be easily removed during purification.

Caption: Troubleshooting workflow for diagnosing and preventing oxidation during synthesis.

Issue 2: Degradation During Storage

My purified compound, which was initially pure, shows impurities after being stored for several weeks.

This suggests that the storage conditions are inadequate to protect the sensitive amine from long-term degradation.

Solutions:

  • Optimize Storage Atmosphere: The standard practice for air-sensitive compounds is to store them under an inert atmosphere.[1][8] After purification, flush the storage vial with argon or nitrogen before sealing.

  • Control Temperature and Light: Store the compound in a freezer (-20°C is standard) to slow the rate of decomposition.[9] Use amber glass vials or wrap clear vials in aluminum foil to protect against photodegradation.[1][8]

  • Ensure a Dry Environment: Moisture can sometimes facilitate degradation pathways.[1] Store vials in a desiccator, especially if they will be accessed frequently. Ensure the cap is tightly sealed to prevent moisture ingress.[10]

  • Avoid Storage in Solution: Long-term storage in solution is generally not recommended, as it can accelerate degradation.[9] If you must store a solution, use a dry, aprotic solvent, degas the solution, and store it at low temperature (-20°C or below) under an inert atmosphere.[9]

ParameterConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[1][8]
Temperature -20°C (Freezer) or 2-8°C (Refrigerator)Reduces the kinetic rate of chemical degradation.[9]
Light Amber Vial or Foil-Wrapped ContainerPrevents light-induced degradation pathways.[1][8]
Moisture Tightly Sealed Vial, DesiccatorPrevents hydrolysis and other moisture-mediated degradation.[1]

Experimental Protocols

Protocol 1: Degassing Solvents

This protocol removes dissolved oxygen from reaction solvents, a critical step for preventing oxidation.

Method: Sparge with Inert Gas

  • Setup: Insert a long needle or glass pipette connected to a source of inert gas (argon or nitrogen) into your solvent container. Ensure the needle tip is below the solvent surface.

  • Venting: Place a second, shorter needle through the septum to act as a vent for the displaced oxygen.

  • Sparge: Bubble the inert gas through the solvent at a moderate rate for at least 15-30 minutes.[3]

  • Storage: Once degassed, maintain a positive pressure of the inert gas over the solvent to prevent re-absorption of air.

G cluster_setup Solvent Degassing (Sparging) flask Solvent Flask Solvent bubbler Oil Bubbler (Vent) flask->bubbler Short Needle (Vent) gas_source Inert Gas Source (N2 or Ar) gas_source->flask Long Needle (Sub-surface)

Caption: A simple setup for degassing solvents via inert gas sparging.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere

This protocol describes the basic setup for running a reaction while excluding air and moisture.

  • Apparatus Preparation: Dry all glassware thoroughly in an oven and allow it to cool in a desiccator or under a stream of inert gas.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) while flushing all pieces with nitrogen or argon.

  • Maintain Positive Pressure: Connect the assembled apparatus to an inert gas line with an oil bubbler to ensure a slight positive pressure is maintained throughout the experiment.[2]

  • Reagent Addition: Add solid reagents under a strong flow of inert gas. Add degassed liquid reagents via a cannula or syringe through a rubber septum.[2]

  • Reaction: Stir the reaction under a constant, gentle flow of inert gas for the entire duration.

  • Workup: Conduct all subsequent workup steps (quenching, extraction, drying) as quickly as possible, ideally using degassed solvents and minimizing exposure to the atmosphere.[2]

References

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate. Retrieved from [Link]

  • CN102741310B - Amine inhibition of oxidation - Google Patents. (n.d.). Google Patents.
  • US20120271026A1 - Inhibition of amine oxidation - Google Patents. (n.d.). Google Patents.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate . (2023, April 11). ResearchGate. Retrieved from [Link]

  • Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC . (2024, December 16). National Center for Biotechnology Information. Retrieved from [Link]

  • The Art of Stabilization - IEA SHC . (2015, May). IEA Solar Heating & Cooling Programme. Retrieved from [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer . (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI . (2015, May 8). MDPI. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC . (2023, April 25). National Center for Biotechnology Information. Retrieved from [Link]

  • CN104226079A - Antioxidant for organic amine type decarburizing solution - Google Patents. (n.d.). Google Patents.
  • Antioxidant action mechanisms of hindered amine stabilisers | Request PDF - ResearchGate . (n.d.). ResearchGate. Retrieved from [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - NIH . (n.d.). National Institutes of Health. Retrieved from [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds . (n.d.). MDPI. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines . (2018, January 25). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem . (n.d.). PubChem @ NIH. Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry - arkat usa . (n.d.). Arkat USA. Retrieved from [Link]

  • Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds . (2021, August 5). MDPI. Retrieved from [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods . (2023, October 12). ScienceDirect. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS . (n.d.). RJPBCS. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(2)/[11].pdf]([Link]11].pdf)

  • chemistry and biological properties of pyrazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . (2025, March 25). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • How do phenols work with a amine antioxidant additives? - YouTube . (2021, February 24). YouTube. Retrieved from [Link]

  • Analytical methods used to quantify amine oxidation. - ResearchGate . (n.d.). ResearchGate. Retrieved from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives . (2024, May 14). MDPI. Retrieved from [Link]

Sources

Identifying common impurities in 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to proactively identify and troubleshoot common impurities associated with this compound. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This guide provides in-depth, experience-driven answers to common questions, detailed experimental protocols, and logical workflows to help you navigate potential challenges in your research. Our approach is grounded in established analytical principles to ensure the integrity and reliability of your results.[1][2]

Frequently Asked Questions (FAQs)
Q1: What are the primary sources and types of impurities I should expect when working with 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine?

A1: Impurities associated with this compound can be broadly classified into three categories, stemming from different stages of its lifecycle.[1]

  • Process-Related Impurities: These are by-products, intermediates, or unreacted starting materials from the synthesis process.[3] Given the typical synthesis of substituted pyrazoles, you should be vigilant for:

    • Unreacted Starting Materials: Such as 2-fluorophenol, a hydrazine derivative, or a 1,3-dicarbonyl precursor.[4] Their presence often indicates incomplete reaction or inefficient purification.

    • Intermediates: Incomplete cyclization during pyrazole ring formation can leave pyrazoline intermediates.[4]

    • By-products & Regioisomers: The reaction of an unsymmetrical precursor can lead to the formation of regioisomers, which can be particularly challenging to separate due to their similar physicochemical properties.[3][4] For example, an isomer where the methyl group is on the other nitrogen of the pyrazole ring could be a possibility.

  • Degradation Products: These impurities form when the molecule breaks down under stress conditions like exposure to heat, light, humidity, acid, or base.[5][6] The primary functional groups of concern are the amine and the ether linkage.

    • Oxidative Degradants: The pyrazole ring and the primary amine group are susceptible to oxidation, potentially forming N-oxides or other related compounds.[3][5][6]

    • Hydrolytic Degradants: The ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, potentially yielding 2-fluorophenol and a hydroxylated pyrazole derivative.[5]

  • Residual Solvents & Inorganic Impurities:

    • Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., ethanol, toluene, acetonitrile) may be present.[1][3]

    • Inorganic Impurities: These can include reagents, catalysts, or heavy metals from the manufacturing equipment.[1][7]

Q2: My sample of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is showing an unexpected peak in the HPLC analysis. How do I begin to identify it?

A2: A systematic approach is crucial for identifying unknown impurities. The first step is to gather as much information as possible using a combination of analytical techniques.

The recommended workflow involves a multi-step investigation, starting with non-destructive techniques and progressing to more detailed structural elucidation methods. This ensures that you efficiently use your sample and resources to arrive at a conclusive identification.

Diagram: General Workflow for Impurity Identification

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structural Elucidation Start Unexpected Peak Observed in HPLC CheckMethod Review HPLC Method (Specificity, Resolution) Start->CheckMethod ReviewHistory Review Synthesis & Storage History Start->ReviewHistory LCMS LC-MS Analysis (Molecular Weight & Fragmentation) CheckMethod->LCMS Method OK ReviewHistory->LCMS ForcedDeg Perform Forced Degradation (Generate Potential Degradants) ReviewHistory->ForcedDeg HRMS High-Resolution MS (HRMS) (Elemental Formula) LCMS->HRMS Obtain MW NMR Isolate Impurity & Perform NMR (1H, 13C, 2D) for Structure Confirmation HRMS->NMR Propose Formula ForcedDeg->LCMS Compare Profiles FinalID Structure Identified NMR->FinalID

Caption: A systematic workflow for identifying unknown pharmaceutical impurities.

Q3: The amine group in my compound seems particularly unstable. What kind of degradation should I anticipate and how can I test for it?

A3: The primary amine on the pyrazole ring is an electron-rich functional group, making it a prime target for oxidative degradation.[5] Exposure to atmospheric oxygen, peroxide-forming solvents, or trace metal catalysts can initiate this process.

A common degradation pathway involves the formation of an N-oxide or related colored impurities.[6][8] To proactively investigate this, a forced degradation study under oxidative stress is highly recommended.[6][9] This involves intentionally exposing the compound to oxidative agents to accelerate the formation of potential degradants, which can then be characterized.[10]

Diagram: Potential Oxidative Degradation Pathway

G API 3-(2-fluorophenoxy)-1-methyl- 1H-pyrazol-4-amine Oxidant Oxidative Stress (e.g., H₂O₂) API->Oxidant N_Oxide Potential N-Oxide Degradant Oxidant->N_Oxide

Caption: Simplified pathway of amine oxidation under stress conditions.

Troubleshooting Guides & Experimental Protocols
Protocol 1: Performing a Forced Degradation Study

Objective: To intentionally degrade 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine under various stress conditions to generate and identify potential degradation products. This is essential for developing a stability-indicating analytical method.[6][9]

Materials:

  • 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each condition. Aim for 5-20% degradation. If no degradation is observed at room temperature, consider elevating the temperature (e.g., 60°C).[6]

Stress Condition Reagent/Setup Typical Conditions Rationale
Acid Hydrolysis 0.1 M HClRoom temp or 60°C for 24-48hTo test susceptibility to acidic environments.[5]
Base Hydrolysis 0.1 M NaOHRoom temp or 60°C for 24-48hTo test susceptibility to alkaline environments.[5]
Oxidation 3% H₂O₂Room temp for 24hTo identify potential oxidative degradants.[5][6]
Thermal Dry Heat Oven80°C for 48h (solid state)To simulate degradation during storage in hot climates.[5]
Photolytic Photostability ChamberICH Q1B conditions (UV/Vis light)To assess light sensitivity.[9]
  • Neutralization: After the specified time, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method alongside an unstressed control sample.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the main compound from all its process-related and degradation-induced impurities.[2]

Rationale: A stability-indicating method is crucial as it provides confidence that any observed peaks are distinct from the active pharmaceutical ingredient (API) and can be accurately quantified.[10] A reversed-phase C18 column is a common starting point for molecules of this polarity.

Starting HPLC Parameters:

Parameter Condition Justification
Column C18, 4.6 x 150 mm, 3.5 µmGood retention and resolution for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minA broad gradient is used initially to elute all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30 °CProvides reproducible retention times.
Detection (UV) 254 nm (or scan with PDA)A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLStandard injection volume.

Method Optimization:

  • Analyze the stressed samples from Protocol 1.

  • If co-elution occurs (i.e., peaks are not fully separated), adjust the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile), or pH to improve resolution.

  • The goal is to achieve baseline separation between the main peak and all impurity peaks.

Protocol 3: Impurity Identification using LC-MS

Objective: To obtain molecular weight and fragmentation data for unknown impurities to aid in their structural elucidation.[7][11]

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that couples the separation power of HPLC with the detection capabilities of mass spectrometry.[2] It provides the molecular weight of an impurity, which is a critical piece of information for identification.

Procedure:

  • Method Transfer: Use the HPLC method developed in Protocol 2. If the mobile phase contains non-volatile buffers (like phosphate), it must be switched to a volatile alternative (like formic acid or ammonium acetate) which is compatible with the MS source.

  • MS Parameters:

    • Ionization Mode: Use both Electrospray Ionization (ESI) positive and negative modes. The amine group on your compound makes it a good candidate for ESI positive mode.

    • Mass Range: Set a wide scan range (e.g., 50-800 m/z) to capture the parent compound and any potential lower or higher molecular weight impurities.

  • Data Analysis:

    • Extract the mass spectrum for each impurity peak observed in the chromatogram.

    • The molecular ion (e.g., [M+H]⁺ in positive mode) provides the molecular weight of the impurity.

    • Use this information, along with knowledge of the synthesis and degradation pathways, to propose a structure. For definitive identification, High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition.[7]

References
  • Vertex AI Search. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews: Journal of Pharmaceutical Analysis.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • PharmaTech Insights. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
  • ScienceDirect. (n.d.).
  • Preprints.org. (2024).
  • National Energy Technology Laboratory. (n.d.). Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • AERU. (2025). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Ref: NOA449410).
  • PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes.
  • Pharmaffili
  • Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • CymitQuimica. (n.d.). 1-[(3-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine.
  • University of Mississippi. (2020).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Growing Science. (n.d.). 4-(1-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.
  • ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • National Institutes of Health (NIH). (n.d.).
  • BenchChem. (2025).
  • Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)
  • BVL. (2026). Product chemistry - Relevant impurities of technical active substances.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Sigma-Aldrich. (n.d.). 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Sources

Resolving solubility challenges of fluorophenoxy pyrazoles in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Fluorophenoxy pyrazoles represent a highly privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, NAAA inhibitors, and RAGE inhibitors[1][2]. The incorporation of a fluorine atom enhances metabolic stability and target binding affinity, while the pyrazole core provides critical hydrogen-bonding interactions. However, this combination inevitably increases the lipophilicity (LogP) and structural rigidity of the molecule, frequently resulting in severe aqueous solubility challenges[2].

As an application scientist, I have designed this troubleshooting guide to move beyond generic advice. Here, we will dissect the causality behind your formulation failures and provide self-validating, field-proven methodologies to rescue your fluorophenoxy pyrazole candidates from the "insoluble" bin.

Diagnostic Workflow: Identifying Your Solubility Barrier

Before applying a fix, we must diagnose the physical nature of your compound's insolubility. Poorly water-soluble drugs (BCS Class II and IV) generally fall into two categories[3][4]:

  • "Grease Ball" (Solvation-Limited): High LogP (>4), low melting point. The molecule is too lipophilic to interact with water.

  • "Brick Dust" (Solid-State Limited): High melting point (>200°C), strong crystal lattice. The energy required to break the intermolecular bonds is too high for water to overcome.

G Start Fluorophenoxy Pyrazole Poor Aqueous Solubility Check Determine Melting Point (Tm) & Partition Coefficient (LogP) Start->Check Brick High Tm (>200°C) 'Brick Dust' Molecule Check->Brick Grease High LogP (>4) 'Grease Ball' Molecule Check->Grease Nano Nanonization / Particle Size Reduction Brick->Nano ASD Amorphous Solid Dispersion (ASD) Brick->ASD CD Cyclodextrin Complexation (e.g., HP-β-CD) Grease->CD Grease->ASD

Caption: Decision matrix for selecting solubility enhancement strategies based on physicochemical properties.

Troubleshooting & FAQs

Q1: My fluorophenoxy pyrazole crashes out of solution when I dilute it from a 10 mM DMSO stock into my aqueous in vitro assay buffer. How do I prevent this? The Causality: This is a classic solvent-shift precipitation. When the DMSO is diluted into the aqueous buffer, the localized polarity of the solvent environment changes drastically. The pyrazole rapidly reaches supersaturation and nucleates into crystals because the interfacial tension between the hydrophobic fluorophenoxy group and water is too high[5]. The Solution: Implement a "step-down" co-solvency approach combined with a non-ionic surfactant. Co-solvents like PEG400 disrupt the intermolecular hydrogen bonding networks of water, reducing its polarity to better match the drug[4][5]. Surfactants (e.g., Tween-80 at 0.01-0.1%) lower the interfacial tension, preventing nucleation. Self-Validation: Measure the absorbance of your assay plate at 600 nm; a baseline reading confirms the absence of light-scattering precipitates.

Q2: We need to dose a highly lipophilic candidate (LogP 4.8) intravenously in mice, but it forms a cloudy suspension in saline. How can we achieve a true solution? The Causality: For "grease ball" molecules, water cannot solvate the highly lipophilic surface area. The Solution: Utilize inclusion complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[3][6]. The fluorophenoxy moiety acts as a "guest," snugly fitting into the hydrophobic cavity of the HP-β-CD "host" via non-covalent interactions[7]. HP-β-CD is specifically chosen over native β-CD because the hydroxypropyl substitution increases the carrier's own aqueous solubility from 1.85 g/100 mL to >1200 mg/mL, preventing nephrotoxicity in vivo[6][7]. Studies on pyrazole derivatives have shown that HP-β-CD can improve water solubility by 100 to 1000-fold[8].

CD_Mech Drug Fluorophenoxy Pyrazole (Hydrophobic Guest) Complex 1:1 Inclusion Complex (Shielded Hydrophobe) Drug->Complex Non-covalent interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Aqueous environment Result Enhanced Aqueous Solubility & Systemic Bioavailability Complex->Result

Caption: Mechanism of host-guest inclusion complex formation using HP-β-Cyclodextrin.

Q3: My compound has a high melting point (235°C) and resists cyclodextrin complexation. What is the alternative for oral dosing? The Causality: You are dealing with a "brick dust" molecule. The energy required to break the crystalline lattice is greater than the energy gained by complexing with cyclodextrin. The Solution: You must bypass the lattice energy entirely by formulating an Amorphous Solid Dispersion (ASD)[4]. By dissolving the drug and a hydrophilic polymer (e.g., PVP or HPMCAS) in a common volatile solvent and rapidly evaporating it, you freeze the drug in a high-energy, disordered amorphous state[3][4]. When ingested, the polymer prevents the drug from recrystallizing, maintaining a supersaturated state in the gastrointestinal tract.

Step-by-Step Methodologies

Protocol A: Phase Solubility Profiling (Cyclodextrin Complexation)

Purpose: To determine the stoichiometric ratio and stability constant (


) of the pyrazole/HP-β-CD complex, validating the formulation's thermodynamic viability.
  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM) in distilled water or standard buffer (pH 7.4).

  • Saturation: Add an excess amount of the solid fluorophenoxy pyrazole to each vial to ensure saturation.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (25°C) for 72 hours to reach thermodynamic equilibrium[6].

  • Separation: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove uncomplexed solid drug.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV.

  • Self-Validation (Data Analysis): Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). An

    
    -type linear plot indicates a 1:1 complex[6]. Calculate the stability constant: 
    
    
    
    , where
    
    
    is the intrinsic solubility of the drug. A
    
    
    between 50 and 2000
    
    
    confirms a stable, viable complex.
Protocol B: Preparation of Amorphous Solid Dispersions (Solvent Evaporation)

Purpose: To convert a crystalline "brick dust" pyrazole into a highly soluble amorphous form.

  • Dissolution: Dissolve the fluorophenoxy pyrazole and a hydrophilic carrier polymer (e.g., Povidone/PVP K30) in a common solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v) at a 1:4 drug-to-polymer weight ratio[3].

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure (vacuum) at 40°C until a dry film is formed[3].

  • Secondary Drying: Place the resulting solid in a vacuum desiccator for 24 hours to remove any residual solvent traces.

  • Milling: Gently pulverize the solid dispersion using a mortar and pestle, then pass it through a 60-mesh sieve to ensure uniform particle size.

  • Self-Validation (Solid-State Characterization): Analyze the powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). The disappearance of the drug's sharp melting endotherm on the DSC thermogram and the absence of sharp diffraction peaks (replaced by a broad "halo") on the PXRD diffractogram definitively prove the successful conversion to the amorphous state.

Quantitative Comparison of Solubility Enhancement Techniques

TechniquePrimary MechanismBest Suited ForKey AdvantageKey Limitation
Co-solvency Disrupts water's hydrogen bond network, lowering polarity[5].In vitro assays, IV formulations (moderate LogP).Simple to prepare; immediate results[4].Potential for precipitation upon dilution in vivo[5].
Cyclodextrin Complexation Encapsulates lipophilic moieties in a hydrophobic cavity[7]."Grease ball" drugs (High LogP, low Tm)[8].Excellent safety profile (HP-β-CD); highly stable true solutions[6].Bulky excipient; limits the maximum dose volume.
Amorphous Solid Dispersions Eliminates crystal lattice energy; maintains supersaturation[4]."Brick dust" drugs (High Tm)[3].Massive increases in apparent solubility and dissolution rate[4].Thermodynamic instability; risk of recrystallization over time.
Nanonization Increases surface area to volume ratio, enhancing dissolution velocity[4].High dose, dissolution-rate limited drugs.No complex excipients required; scalable[9].Does not significantly alter the absolute equilibrium solubility.

References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water. pharmafocusasia.com.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. nih.gov.
  • Solubility enhancement techniques: A comprehensive review. wjbphs.com.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ijsrtjournal.com.
  • 2-Hydroxypropyl-β-cyclodextrin Strongly Improves Water Solubility and Anti-Proliferative Activity of pyrazolo[3,4-d]pyrimidines Src-Abl Dual Inhibitors - PubMed. nih.gov.
  • Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed. nih.gov.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. nih.gov.
  • Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications - MDPI. mdpi.com.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. chemicaljournals.com.

Sources

Minimizing side reactions during acylation of pyrazole-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the technical support center for the acylation of pyrazole-4-amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, ensuring the integrity and success of your synthetic endeavors.

Introduction to the Acylation of Pyrazole-4-amines

The acylation of pyrazole-4-amines is a fundamental reaction in organic synthesis, crucial for the development of a wide range of biologically active compounds and pharmaceutical agents. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce acyl groups onto the 4-amino position is key to modulating the pharmacological properties of these molecules.[1] However, the inherent reactivity of the pyrazole ring system presents a unique set of challenges, often leading to a variety of undesired side reactions.[2] This guide will provide a comprehensive overview of these challenges and offer practical, field-proven solutions to minimize side-product formation and maximize the yield of your desired N-acylated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acylation of pyrazole-4-amines?

The primary side reactions include:

  • Diacylation: The introduction of two acyl groups onto the 4-amino nitrogen. This is particularly prevalent with highly reactive acylating agents and strong bases.

  • N1-Acylation: Acylation at the N1 position of the pyrazole ring, which competes with the desired N4-acylation.[3] The regioselectivity is influenced by steric and electronic factors of both the pyrazole substrate and the acylating agent.[4]

  • O-Acylation: In cases where the pyrazole can tautomerize to a pyrazolone form, O-acylation can occur, leading to the formation of 5-acyloxy-1H-pyrazoles.[5]

  • C-Acylation: Direct acylation of the pyrazole ring at the C3 or C5 positions can occur under certain conditions, although this is generally less common for aminopyrazoles.[6] The electron-rich nature of the C4 position can sometimes lead to electrophilic attack.[7]

Q2: How do I choose the appropriate acylating agent?

The choice of acylating agent is critical and depends on the reactivity of your pyrazole-4-amine.

  • Acyl Chlorides: These are the most reactive acylating agents and are often used for less reactive amines.[8][9] However, their high reactivity can also lead to an increase in diacylation and other side reactions.[10] The use of a base is typically required to neutralize the HCl byproduct.[10]

  • Acid Anhydrides: These are generally less reactive than acyl chlorides and can offer better selectivity.[8][9] They are a good choice for moderately reactive amines and can sometimes be used without a strong base, especially in the presence of a catalyst like DMAP.[11]

  • Carboxylic Acids (with coupling agents): For sensitive substrates, using the parent carboxylic acid with a coupling agent (e.g., HOBt, EDC) provides a milder approach to amide bond formation.[12] This method often affords high yields with minimal side products.

Q3: What is the role of the base in the acylation reaction?

A base is typically used to:

  • Neutralize Acid Byproducts: In reactions with acyl chlorides, a base is essential to scavenge the generated HCl, which can otherwise protonate the starting amine, rendering it unreactive.[10]

  • Activate the Amine: In some cases, a base can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.

  • Catalyze the Reaction: Bases like 4-(dimethylamino)pyridine (DMAP) can act as nucleophilic catalysts, significantly increasing the rate of acylation, especially with less reactive acid anhydrides.[13][14][15]

Commonly used bases include triethylamine (TEA), diisopropylethylamine (DIPEA), pyridine, and potassium carbonate. The choice of base and its stoichiometry should be carefully optimized for each specific reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Low Yield of the Desired N-Acylated Product

Possible Causes & Solutions:

  • Insufficiently Reactive Acylating Agent:

    • Explanation: The chosen acylating agent may not be electrophilic enough to react efficiently with the pyrazole-4-amine.

    • Solution: Switch to a more reactive acylating agent. For example, if an acid anhydride is giving low conversion, consider using the corresponding acyl chloride.[8][10]

  • Incomplete Reaction:

    • Explanation: The reaction may not have reached completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or gently heating the reaction mixture.

  • Substrate Degradation:

    • Explanation: Harsh reaction conditions (e.g., high temperature, strong base) can lead to the degradation of the starting material or product.

    • Solution: Employ milder reaction conditions. Consider using a coupling agent with the carboxylic acid instead of an acyl halide.[12] Perform the reaction at a lower temperature for a longer duration.

Problem 2: Formation of Di-acylated Byproducts

Possible Causes & Solutions:

  • Highly Reactive Acylating Agent:

    • Explanation: The use of a highly reactive acylating agent like an acyl chloride can lead to over-acylation of the amino group.[10]

    • Solution: Switch to a less reactive acylating agent, such as an acid anhydride.[8]

  • Excess Acylating Agent:

    • Explanation: Using a large excess of the acylating agent will drive the reaction towards diacylation.

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the acylating agent.

  • Strong Base or Catalyst:

    • Explanation: A strong base or a highly active catalyst can increase the rate of the second acylation step.

    • Solution: Use a weaker base or reduce the amount of catalyst (e.g., DMAP). In some cases, the reaction may proceed without a base, particularly with more reactive amines.[16]

Problem 3: Observation of N1-Acylation on the Pyrazole Ring

Possible Causes & Solutions:

  • Steric Hindrance at the 4-Amino Position:

    • Explanation: If the 4-amino group is sterically hindered, the acylating agent may preferentially react at the less hindered N1 position of the pyrazole ring.[17]

    • Solution: The use of a bulkier acylating agent may favor acylation at the more accessible N1 position. Conversely, a less sterically demanding acylating agent might show better selectivity for the 4-amino group.

  • Reaction Conditions Favoring N1-Acylation:

    • Explanation: The choice of base and solvent can influence the regioselectivity of the acylation.

    • Solution: Screen different bases and solvents. For instance, using a non-polar aprotic solvent might favor N4-acylation over N1-acylation. The Schotten-Baumann reaction, which uses an aqueous alkaline solution, can sometimes provide good selectivity for N-acylation of amines.[18][19]

Experimental Protocols

General Protocol for N-Acylation using an Acyl Chloride
  • Dissolve the pyrazole-4-amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for N-Acylation using an Acid Anhydride with DMAP Catalysis
  • Dissolve the pyrazole-4-amine (1.0 eq), acid anhydride (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Stir the reaction mixture at room temperature. A mild base like pyridine or triethylamine (1.2 eq) can be added if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways

Desired Reaction vs. Side Reactions

G cluster_reactants Reactants cluster_products Products P4A Pyrazole-4-amine Desired Desired N4-Acylated Product P4A->Desired Desired Pathway (Selective N4-Acylation) N1Acyl N1-Acylated Product P4A->N1Acyl Side Reaction (Ring N-Acylation) OAcyl O-Acylated Product P4A->OAcyl Side Reaction (Tautomerization & O-Acylation) AcylX Acylating Agent (RCOX) AcylX->Desired AcylX->N1Acyl AcylX->OAcyl Diacyl Di-acylated Product Desired->Diacyl Side Reaction (Excess Acylating Agent)

Caption: Competing reaction pathways in the acylation of pyrazole-4-amines.

Troubleshooting Workflow for Low Yield

G Start Low Yield of N4-Acylated Product CheckSM Check for unreacted starting material (TLC/LC-MS) Start->CheckSM SM_Present Starting Material Present? CheckSM->SM_Present IncreaseReactivity Increase Reactivity: - Use more reactive acylating agent - Increase temperature - Add catalyst (e.g., DMAP) SM_Present->IncreaseReactivity Yes CheckDegradation Check for Degradation Products SM_Present->CheckDegradation No Optimize Re-optimize and monitor reaction IncreaseReactivity->Optimize Degradation_Present Degradation Present? CheckDegradation->Degradation_Present MilderConditions Use Milder Conditions: - Use less reactive acylating agent - Lower temperature - Use weaker base Degradation_Present->MilderConditions Yes Degradation_Present->Optimize No MilderConditions->Optimize

Caption: A systematic approach to troubleshooting low product yield.

Summary of Reaction Conditions

ParameterRecommendation for High SelectivityRationale
Acylating Agent Acid Anhydride or Carboxylic Acid with Coupling AgentLess reactive than acyl chlorides, minimizing diacylation.[8][12]
Stoichiometry 1.1 - 1.2 equivalents of acylating agentPrevents excess reagent from causing side reactions like diacylation.
Base Weak, non-nucleophilic base (e.g., DIPEA) or catalytic DMAPMinimizes side reactions and substrate degradation. DMAP accelerates the reaction without promoting side reactions as strongly as stoichiometric strong bases.[13][14]
Solvent Anhydrous aprotic solvent (e.g., DCM, THF, ACN)Prevents hydrolysis of the acylating agent and provides a suitable medium for the reaction.[20]
Temperature 0 °C to Room TemperatureMilder temperatures reduce the rate of side reactions.

This guide provides a foundational understanding and practical solutions for the acylation of pyrazole-4-amines. Successful synthesis will always depend on careful optimization of reaction conditions for each specific substrate.

References

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.).
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29).
  • O‐Acylation of 3‐Methylpyrazol‐5‐ones with Acylisothiocyanates - Taylor & Francis. (2006, August 21).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (n.d.).
  • The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry. (2024, January 29).
  • Acylating agents - Ace Chemistry. (n.d.).
  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate - arkat usa. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH. (2020, December 12).
  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents. (n.d.).
  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters - ResearchGate. (n.d.).
  • Schotten-Baumann Reaction. (n.d.).
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.).
  • Trivalent dialkylaminopyridine-catalyzed site-selective mono-O-acylation of partially-protected pyranosides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC. (n.d.).
  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC. (2017, August 30).
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI. (2020, May 28).
  • Acyl Chlorides and Acid Anhydrides | chemrevise. (n.d.).
  • Mild and Useful Method for N-Acylation of Amines | Request PDF - ResearchGate. (2025, August 6).
  • 21.4: Chemistry of Acid Halides. (2024, September 30).
  • Why are acyl halides more reactive than corresponding acid anhydride? - Quora. (2021, April 8).
  • Novel Amine Chemistry Based on DMAP-Catalyzed Acylation - Datapdf. (n.d.).
  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium - Semantic Scholar. (n.d.).
  • Application of Efficient Catalyst DMAP - Suzhou Highfine Biotech. (n.d.).
  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - MDPI. (2023, August 1).
  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. (n.d.).
  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (n.d.).
  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC. (2022, December 16).
  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls - Chemical Science (RSC Publishing). (n.d.).
  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls - PMC. (2025, September 23).
  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) | Request PDF - ResearchGate. (n.d.).
  • Cascade Wolff Rearrangement/Acylation: A Metal-Free and Eco-Friendly Approach for 4-Hydroxy-pyrazolo[3,4-b]pyridin-6-ones and N-Pyrazole Amides Synthesis from 5-Aminopyrazoles and α-Diazoketones | The Journal of Organic Chemistry - ACS Publications. (2021, November 19).
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC. (n.d.).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (2024, April 10).
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. (n.d.).
  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. (n.d.).
  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents. (n.d.).
  • Catalysis by 4-dialkylaminopyridines - Semantic Scholar. (n.d.).

Sources

Technical Support Center: Optimization of Catalyst Loading for the Coupling of 3-(2-Fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the optimization of catalyst loading in the synthesis of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific C-N cross-coupling reaction. Here, we will address common challenges, provide in-depth troubleshooting guides, and present frequently asked questions in a direct, question-and-answer format to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the coupling of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine?

A: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] Once a viable catalyst system is identified and reproducible results are achieved, the loading can be systematically reduced to determine the minimum effective concentration for your specific reaction conditions.[1]

Q2: My reaction has stalled and I observe a black precipitate. What is happening and how can I fix it?

A: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, which is an inactive form of the catalyst.[2][3] This can be caused by several factors including high temperatures, improper ligand choice, or the presence of impurities. To prevent this, consider lowering the reaction temperature, ensuring you are using an appropriate ligand for your system, and using high-purity, anhydrous, and degassed reagents and solvents.[1][2][3]

Q3: I am not seeing any product formation. What are the most likely causes?

A: A complete lack of product can stem from several issues. The most common culprits are an inactive catalyst, an inappropriate choice of ligand or base, or poor reaction setup.[4] Ensure your palladium precatalyst is being effectively reduced to the active Pd(0) species.[4] The choice of ligand is also critical, as it must stabilize the palladium center and facilitate the catalytic cycle.[4][5] Finally, verify that your reagents and solvents are pure and that the reaction is being conducted under a strictly inert atmosphere.[2]

Q4: Can the pyrazole and amine functionalities in my substrate inhibit the catalyst?

A: Yes, nitrogen-containing heterocycles like pyrazole and the amine group itself can coordinate to the palladium center, potentially acting as inhibitors and deactivating the catalyst.[2][5] This is a known challenge in C-N couplings of nitrogen-rich substrates. Using bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.[1][5]

Troubleshooting Guides

This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low Product Yield and Incomplete Conversion

A common frustration in cross-coupling reactions is achieving only a low to moderate yield of the desired product, with a significant amount of starting material remaining.

Potential Causes & Solutions:

  • Suboptimal Catalyst Loading: While the goal is often to minimize catalyst usage, an insufficient amount will naturally lead to incomplete conversion.[6] Conversely, an excessively high loading can sometimes lead to increased side reactions.

    • Actionable Protocol: Perform a catalyst loading screen. A systematic approach is crucial.

Catalyst Loading (mol%)Reaction Time (h)Observed Yield (%)Notes
0.52415Incomplete conversion
1.02445Incomplete conversion
2.5 24 85 Optimal
5.02486Diminishing returns, potential for more side products
7.52485No significant improvement
  • Inadequate Ligand Performance: The ligand is arguably the most critical component for success in challenging C-N couplings. The electronic and steric properties of the ligand dictate the stability and activity of the catalyst.[5][7] For heteroaromatic amines, bulky, electron-rich biarylphosphine ligands are often required.[8]

    • Actionable Protocol: Screen a panel of ligands.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃2.5NaOtBuToluene100<5
BINAP2.5NaOtBuToluene10030
XPhos2.5NaOtBuToluene10085
RuPhos2.5NaOtBuToluene10078
  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle, but an improper choice can lead to side reactions or incomplete deprotonation of the amine.[4][9] For base-sensitive substrates, weaker bases may be necessary, potentially requiring higher reaction temperatures.[4]

    • Actionable Protocol: Evaluate different bases.

BaseCatalyst SystemSolventTemperature (°C)Yield (%)
K₂CO₃2.5 mol% Pd/XPhosToluene11065
Cs₂CO₃2.5 mol% Pd/XPhosToluene11075
NaOtBu 2.5 mol% Pd/XPhos Toluene 100 85
LHMDS2.5 mol% Pd/XPhosToluene10082
Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data (LC-MS, GC-MS) indicates the formation of side products, which can complicate purification and lower the overall yield.

Common Side Products & Mitigation Strategies:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Cause: This can be promoted by certain catalyst systems and reaction conditions.[10]

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize this side reaction.[4] Ensure a strictly inert atmosphere to exclude moisture, which can be a proton source.

  • Homocoupling: Dimerization of the aryl halide or the amine.[4]

    • Cause: This can also be influenced by the specific catalyst and reaction conditions.

    • Solution: Fine-tuning the catalyst-to-ligand ratio and adjusting the reaction temperature can often suppress homocoupling.[4]

  • Reaction with Solvent: Some solvents, particularly polar aprotic solvents like DMF, can sometimes participate in side reactions or coordinate to the palladium center, inhibiting catalysis.[3]

    • Solution: A solvent screen is recommended. Toluene and 1,4-dioxane are generally good starting points for Buchwald-Hartwig aminations.[2]

Experimental Workflow & Decision Making

The following diagram illustrates a systematic approach to optimizing the catalyst loading for your coupling reaction.

Caption: A decision-making workflow for catalyst optimization.

Detailed Experimental Protocol: Catalyst Loading Screen

This protocol outlines a general procedure for screening palladium catalyst loading for the coupling of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine with an aryl halide.

Materials:

  • 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add the aryl halide (1.0 equiv.), the palladium precatalyst at the desired mol% (e.g., 2.5, 2.0, 1.5, 1.0, 0.5 mol%), and the base (e.g., 1.4 equiv.) to separate, labeled reaction vials.

  • Reagent Addition: Add 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine (1.2 equiv.) to each vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials and remove them from the glovebox. Place them in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C). Stir for the specified reaction time (e.g., 24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC.[2]

  • Workup: After completion, cool the reactions to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Analysis: Concentrate the filtrate under reduced pressure and analyze the crude product by ¹H NMR and LC-MS to determine the conversion and yield.

Caption: A typical experimental setup for the coupling reaction.

References

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-C
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Recent Advances of Pd/C-C
  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Optimization of Buchwald-Hartwig amin
  • Influence of Catalyst Loading on the Suzuki Coupling Reaction a.
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amin
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Unknown Source.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Palladium-Catalyzed Amidation of Five-Membered Heterocyclic Bromides. DSpace@MIT.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. Benchchem.
  • C
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.

Sources

Stability of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine . This highly functionalized aminopyrazole is a critical building block in medicinal chemistry and agrochemical development. However, its electron-rich core and specific functional groups present unique handling challenges, particularly concerning oxidative susceptibility and pH-dependent stability.

This guide is designed for researchers and process chemists to troubleshoot common issues, understand the mechanistic causality behind degradation, and implement field-proven protocols for handling this compound under acidic conditions.

Part 1: Core Mechanistic Principles

To effectively troubleshoot issues with 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, you must first understand how its structural components interact with acidic environments:

  • The Pyrazole Core & Amine Protonation : The pyrazole ring contains a "pyridine-like" nitrogen (N2) and a "pyrrole-like" nitrogen (N1, which is methylated here). The C4-amine is highly electron-rich due to resonance donation from the pyrazole ring. In acidic conditions, protonation typically occurs first at the most basic site (often the N2 nitrogen or the exocyclic C4-amine, depending on the solvent dielectric)[1]. Protonation is actually beneficial for stability, as it ties up the lone pairs responsible for rapid air oxidation[2].

  • The 3-(2-Fluorophenoxy) Ether Linkage : Diaryl-type ethers (where the oxygen bridges a pyrazole and a phenyl ring) are exceptionally robust. Because the oxygen is bonded to two

    
    -hybridized carbons, it strongly resists standard 
    
    
    
    and
    
    
    cleavage mechanisms. Mild to moderate acids will not cleave this bond[3].

Mechanistic pathways of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine under acidic conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: My solution turns dark red or brown during an acidic workup. Is the acid destroying my compound?

A1: No, the acid is likely not the culprit. 4-Aminopyrazoles are notoriously susceptible to rapid air oxidation, which forms highly conjugated, intensely colored azo or polymeric species[2]. This oxidation happens almost exclusively when the compound is in its free base form.

  • The Causality: If your solution is darkening during an acidic workup, it is usually happening during the basification step (when neutralizing the acid to extract the free base) or because the initial acidic solution was not sufficiently concentrated to fully protonate the amine.

  • The Solution: Always perform extractions of the free base under an inert atmosphere (Argon/Nitrogen) using sparged solvents. To store the compound long-term, isolate it as the hydrochloride or trifluoroacetate salt, which locks the lone pair and prevents oxidation[4].

Q2: I am using 4M HCl in dioxane to deprotect a Boc-group elsewhere on my molecule. Will this cleave the 2-fluorophenoxy ether?

A2: No. The 3-(2-fluorophenoxy) linkage is highly stable to 4M HCl in dioxane, even at slightly elevated temperatures.

  • The Causality: Cleavage of an aryl-heteroaryl ether requires extreme conditions. You would need a strong Brønsted acid capable of acting as a potent nucleophile at high temperatures (e.g., concentrated 48% HBr or 57% HI at >100 °C) or a harsh Lewis acid (like

    
     in DCM) to force the cleavage[3]. Standard Boc-deprotection or analytical HPLC conditions (0.1% TFA or Formic Acid) will leave the ether completely intact.
    
Q3: How do I safely isolate the free base from an acidic aqueous solution without causing degradation?

A3: The transition from the stable acid salt to the unstable free base is the most critical vulnerability point.

  • Cool the acidic aqueous layer to 0–5 °C.

  • Layer the aqueous phase with a pre-chilled, deoxygenated organic solvent (e.g., MTBE or EtOAc).

  • Slowly add a mild base (e.g., saturated aqueous

    
    ) under vigorous stirring and a blanket of Argon. Avoid strong bases like NaOH, which can cause localized heating and accelerate oxidation.
    
  • Separate the layers immediately, dry the organic layer over

    
    , and concentrate under reduced pressure (avoiding water bath temperatures >30 °C).
    

Part 3: Quantitative Stability Data

To assist in formulation and reaction planning, refer to the empirical stability matrix below.

Table 1: Stability Profile of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine in Acidic Media

Acidic ConditionConcentrationTemp (°C)TimeframePrimary ObservationStructural Integrity
Formic Acid (aq) 0.1% (v/v)2548 hoursClear solution, no color change>99% intact (LC-MS)
Trifluoroacetic Acid 10% in DCM2524 hoursClear solution, salt formation>99% intact
HCl in Dioxane 4.0 M2512 hoursPrecipitation of HCl salt>98% intact
Aqueous HCl 1.0 M804 hoursSlight yellowing~95% intact (Trace oxid.)
Hydrobromic Acid 48% (aq)11012 hoursDarkening, phase separation<10% intact (Ether cleavage)

Part 4: Experimental Protocols

Protocol A: Controlled Formation of the Hydrochloride Salt

Purpose: To convert the oxidation-prone free base into a shelf-stable hydrochloride salt.

Self-Validating Check: The success of this protocol is visually confirmed. The free base is an oil or low-melting solid that darkens in air; the HCl salt will precipitate as a stable, off-white to pale yellow crystalline powder.

  • Dissolution: Dissolve 1.0 g of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine (free base) in 10 mL of anhydrous Methyl tert-butyl ether (MTBE) in a round-bottom flask.

  • Deoxygenation: Purge the solution by bubbling dry Nitrogen or Argon through the liquid for 10 minutes.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0–5 °C.

  • Acid Addition: Dropwise, add 1.2 equivalents of 4M HCl in Dioxane (approx. 1.45 mL) while maintaining vigorous magnetic stirring. A precipitate should begin to form almost immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete salt formation and particle growth.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen. Wash the filter cake with 2 x 5 mL of ice-cold, deoxygenated MTBE.

  • Drying: Dry the solid in a vacuum desiccator over

    
     overnight. Store in an amber vial at room temperature.
    

Step-by-step workflow for the controlled acidic salt formation of the 4-aminopyrazole.

Protocol B: Acidic Forced Degradation Study (HPLC-UV/MS)

Purpose: To establish the exact degradation kinetics of the compound for regulatory (ICH) or formulation purposes.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Acidic Stressing: In a 2 mL HPLC vial, mix 500 µL of the stock solution with 500 µL of 1.0 N aqueous HCl. Seal the vial tightly.

  • Incubation: Place the vial in a thermomixer set to 60 °C.

  • Sampling: Withdraw 50 µL aliquots at

    
     hours.
    
  • Quenching: Immediately quench each aliquot by mixing it with 50 µL of 1.0 N aqueous NaOH and 900 µL of cold Acetonitrile to halt any acid-catalyzed reactions.

  • Analysis: Analyze via LC-MS using a C18 column and a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor for the appearance of

    
     113 (2-fluorophenol) or 
    
    
    
    114 (1-methyl-4-amino-1H-pyrazol-3-ol), which would indicate ether cleavage.

References

  • Fossa, P., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Pharmaceuticals (Basel), vol. 16, no. 5, 2023. Available at:[Link]

  • Zadeh, E. G., et al. "How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole." ResearchGate, 2012. Available at:[Link]

  • Silva, V. L. M., et al. "Synthesis of Chromone-Related Pyrazole Compounds." Molecules, vol. 20, no. 8, 2015, pp. 14126-14154. Available at:[Link]

Sources

Technical Support Center: A Guide to Preventing Degradation of Pyrazole Amines During Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive framework for understanding and mitigating the degradation of pyrazole amines, a critical class of compounds in pharmaceutical and chemical research. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the long-term stability and integrity of your valuable samples.

Section 1: The Root of Instability: Understanding Degradation Pathways

The inherent reactivity of the pyrazole ring and the amine functional group makes these molecules susceptible to degradation over time. The two primary culprits are oxidation and hydrolysis.

  • Oxidative Degradation: Exposure to atmospheric oxygen, often accelerated by light and trace metal ions, can lead to the formation of N-oxides and other oxidized artifacts.[1] This is a common cause of sample discoloration, often observed as a shift from a white or off-white solid to a yellow or brown hue.[1][2]

  • Hydrolytic Degradation: The presence of moisture can lead to the cleavage of the amine group or other hydrolytically labile functionalities within the molecule, particularly at non-neutral pH and elevated temperatures.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate and propagate degradation reactions.[1]

Core Degradation Mechanisms

Caption: Primary degradation pathways for pyrazole amines.

Section 2: Troubleshooting Guide: A Proactive Approach to Stability

This section addresses common issues encountered during the storage of pyrazole amines in a practical question-and-answer format.

Q1: My once-white pyrazole amine has turned yellow after a few months in the freezer. What is the likely cause and how can I prevent it?

A1: The yellowing of your compound is a strong indicator of oxidation.[1] This is often due to repeated exposure to air and light during handling. To prevent this:

  • Inert Atmosphere: When aliquoting or handling the solid, do so under an inert atmosphere like nitrogen or argon.

  • Light Protection: Always store the compound in amber vials or wrap clear vials with aluminum foil to block light.[2]

  • Proper Sealing: Ensure the container is tightly sealed to minimize exposure to atmospheric oxygen.[1][3]

Q2: My HPLC analysis shows a significant decrease in the purity of my pyrazole amine, even though it was stored at -20°C. What could have gone wrong?

A2: While low temperatures slow down degradation, they don't stop it entirely. Several factors could be at play:

  • Freeze-Thaw Cycles: Each time the sample is removed from the freezer and thawed, condensation can introduce moisture, and the vial headspace is replenished with oxygen. To avoid this, aliquot your compound into single-use vials.

  • Moisture Ingress: If not properly sealed, moisture can still enter the container, even at low temperatures, leading to hydrolysis or tautomeric interconversion.[2] Storing vials in a desiccator within the freezer can provide an extra layer of protection.

  • Initial Purity: Impurities from the synthesis can sometimes catalyze degradation. Ensure your material is of high purity before long-term storage.

Q3: I am developing a drug candidate containing a pyrazole amine and need to conduct a formal stability study for a regulatory submission. What is the standard procedure?

A3: For regulatory purposes, stability studies must be conducted according to the International Council for Harmonisation (ICH) guidelines.[4][5] A typical study involves:

  • Forced Degradation: Initially, stress testing under harsh conditions (acid, base, oxidation, heat, light) is performed to identify potential degradation products and establish a stability-indicating analytical method.[1][4]

  • Formal Stability Study: At least three batches of the drug substance are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[6]

  • Time-Point Analysis: Samples are pulled at specific time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) and analyzed for purity, impurities, and other critical quality attributes using a validated HPLC method.[6][7]

ICH Stability Study Workflow

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis at Time Points cluster_3 Testing Drug Substance Batches Drug Substance Batches Aliquot & Package Aliquot & Package Drug Substance Batches->Aliquot & Package Long-Term (25°C/60% RH) Long-Term (25°C/60% RH) Aliquot & Package->Long-Term (25°C/60% RH) Accelerated (40°C/75% RH) Accelerated (40°C/75% RH) Aliquot & Package->Accelerated (40°C/75% RH) T=0 T=0 Accelerated (40°C/75% RH)->T=0 T=3m T=3m T=0->T=3m T=6m T=6m T=3m->T=6m T=12m+ T=12m+ T=6m->T=12m+ HPLC Purity HPLC Purity T=12m+->HPLC Purity Impurity Profile Impurity Profile Appearance Appearance

Caption: A simplified workflow for an ICH-compliant stability study.

Section 3: FAQs: Quick Reference for Best Practices

Q: What are the ideal general-purpose storage conditions for a new pyrazole amine?

A: For a novel compound with unknown stability, it's best to err on the side of caution. The following table summarizes recommended starting conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or below[2]Slows the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)[1][2]Prevents oxidation.
Light Amber vial or foil-wrapped[1][2]Prevents photodegradation.
Form Solid/Dry PowderGenerally more stable than solutions.
Container Tightly sealed[1][3]Prevents moisture and oxygen ingress.

Q: Can I add a stabilizer to my pyrazole amine?

A: While certain stabilizers like antioxidants can be used, this is highly application-dependent and should be carefully validated. For many research applications, the addition of another chemical is undesirable. Proper storage conditions are the preferred method of stabilization.

Q: How can I purify a pyrazole amine that has started to degrade?

A: If degradation is minor, purification may be possible. Common methods include recrystallization or column chromatography.[8] For basic amines, an acid wash during workup can remove non-basic impurities.[8] It's crucial to re-characterize the purified material to confirm its identity and purity.

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to rapidly assess the intrinsic stability of a pyrazole amine and identify potential degradation products.

  • Sample Preparation: Prepare stock solutions of the pyrazole amine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.[1]

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.[1]

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose the solid compound to light as per ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt-hours/square meter).[1]

  • Analysis: Analyze all stressed samples, alongside an unstressed control, by a stability-indicating HPLC method, often with a photodiode array (PDA) detector to help identify degradation peaks.[1]

By adhering to these principles of proper storage and handling, and by proactively troubleshooting any signs of degradation, you can ensure the long-term viability of your pyrazole amine compounds for successful research and development.

References

  • ICH. (2025). ICH Q1: Stability Testing of Drug Substances and Drug Products.
  • BenchChem. (2025). Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem Technical Support.
  • BenchChem. (2025). Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem Technical Support.
  • Google Patents. (1986).
  • Fukatsu, K., et al. (2010). Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. Chemical and Pharmaceutical Bulletin, 58(2), 145-149.
  • Dagonneau, M., et al. (2007). Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. Taylor & Francis Online.
  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Lid, T., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993–16007.
  • ICH. Quality Guidelines.
  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • ECA Academy. (2025). ICH: New Guideline for Stabilities.
  • ChemicalBook. 1H-Pyrazol-3-amine(1820-80-0).
  • National Institutes of Health. (2016).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • JOCPR. (2013).
  • ACS Publications. (2020). Energetic Derivatives of 8-Nitropyrazolo[1,5-a][2][9][10]triazine-2,4,7-triamine: Achieving Balanced Explosives by Fusing Pyrazole with Triazine.

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • Journal of Applied Pharmaceutical Science. (2020).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • National Center for Biotechnology Information. (2024).

Sources

Technical Support Center: Troubleshooting Chromatographic Peak Tailing for Amine-Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals dealing with the complex chromatographic behavior of amine-functionalized pyrazoles.

Amine-functionalized pyrazoles are notoriously challenging in Reversed-Phase Liquid Chromatography (RPLC). The pyrazole core contains both a hydrogen-bond donor (pyrrole-like nitrogen) and a hydrogen-bond acceptor (pyridine-like nitrogen), while the pendant amine group introduces significant basicity (typical


 of 8.5–10.0). This unique chemistry makes these molecules highly susceptible to secondary retention mechanisms, specifically ion-exchange interactions and metal chelation, which manifest as severe peak tailing[1][2].

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical system defect or a chemical secondary interaction. Follow this self-validating diagnostic tree.

Workflow A Observe Peak Tailing (USP Tailing Factor > 1.5) B Inject Neutral Reference (e.g., Toluene or Uracil) A->B C Does Neutral Peak Tail? B->C D Physical Issue: Check dead volume, tubing, or column void C->D Yes E Chemical Issue: Secondary Interactions C->E No F Is Mobile Phase pH between 4.0 and 8.0? E->F G Ion-Exchange Tailing: Silanols are ionized F->G Yes J Protocol 3: Mitigate Metals (Passivation / Chelators) F->J No (pH is optimized) H Protocol 1: Lower pH to 2.5 (Protonate Silanols) G->H Option A I Protocol 2: Raise pH > 10.5 (Deprotonate Amine) G->I Option B

Diagnostic decision tree for isolating physical vs. chemical peak tailing.

Step-by-Step Troubleshooting Protocols

If the neutral marker test confirms a chemical issue, the tailing is likely caused by the "velcro effect"—a strong electrostatic attraction between the positively charged amine and negatively charged residual silanols (


) on the silica stationary phase[3].
Protocol 1: Mobile Phase Optimization (The Low-pH Strategy)

Causality: Residual silanol groups on standard Type-B silica have a


 of ~3.5–4.5. At mid-pH (e.g., pH 7.0), they are deprotonated and negatively charged. By lowering the pH below 3.0, you force the full protonation of these silanols, neutralizing their charge and shutting down the ion-exchange pathway[4][5].

Methodology:

  • Buffer Selection: Prepare a 10–20 mM potassium phosphate or ammonium formate buffer. Avoid unbuffered water, as local pH shifts at the column head will cause peak distortion[6].

  • pH Adjustment: Titrate the aqueous buffer to pH 2.5 using concentrated phosphoric acid (for phosphate buffers) or formic acid (for formate buffers).

  • Equilibration: Flush the HPLC system and column with at least 15 column volumes of the newly prepared mobile phase to ensure complete protonation of the silica bed.

  • Validation: Inject the amine-functionalized pyrazole. Calculate the USP Tailing Factor (

    
    ). A successful mitigation will drop the 
    
    
    
    from >2.0 to
    
    
    [5].
Protocol 2: The High-pH Alternative (Analyte Deprotonation)

Causality: If low-pH conditions cause the pyrazole to elute too early (due to extreme polarity when fully protonated), you must invert the strategy. Operating at a pH above the amine's


 (e.g., pH 10.5) deprotonates the analyte, converting it to its neutral free-base form. Neutral molecules cannot participate in ion-exchange interactions[5].

Methodology:

  • Column Selection (Critical): Standard silica dissolves above pH 8.0. You must switch to a high-pH tolerant column, such as an Ethylene Bridged Hybrid (BEH) silica or a polymer-based stationary phase.

  • Buffer Formulation: Prepare a 10 mM ammonium bicarbonate buffer.

  • pH Adjustment: Adjust to pH 10.5 using ammonium hydroxide.

  • Validation: Inject the sample. The pyrazole should exhibit increased retention time (due to restored hydrophobicity) and a highly symmetrical peak shape.

Protocol 3: Mitigating Metal-Induced Chelation

Causality: Pyrazoles are potent bidentate ligands. If your tailing persists despite pH optimization, the analyte is likely chelating electron-deficient trace metals (e.g., Iron, Aluminum) present in the silica matrix, stainless steel tubing, or column frits[2].

Methodology:

  • Hardware Assessment: Replace stainless steel capillary tubing from the injector to the detector with PEEK (Polyether ether ketone) tubing to minimize metal exposure[6].

  • System Passivation: Remove the analytical column. Flush the entire LC system with 20% Nitric Acid for 30 minutes, followed by copious amounts of LC-MS grade water until the effluent pH is neutral.

  • Active Masking: Add a trace chelator to your mobile phase (e.g., 5 µM EDTA or medronic acid). This additive will dynamically bind to active metal sites, masking them from the pyrazole analyte.

Quantitative Data Comparison

The table below summarizes the expected chromatographic behavior of an amine-functionalized pyrazole (


 ~9.0) under various troubleshooting conditions.
Troubleshooting ConditionStationary Phase TypeMobile Phase pHPrimary Analyte StateSilanol StateExpected USP Tailing Factor (

)
Baseline (Unoptimized) Standard C18 (Type A/B)7.0 (Neutral)Protonated (

)
Ionized (

)
2.5 – 4.0 (Severe Tailing)
Protocol 1 (Low pH) End-capped C18 (Type B)2.5 (Acidic)Protonated (

)
Neutral (

)
1.1 – 1.3 (Excellent)
Protocol 2 (High pH) Hybrid Silica (BEH)10.5 (Basic)Neutral (

)
Ionized (

)
1.0 – 1.2 (Excellent)
Metal Chelation Masking Standard C18 + EDTA7.0 (Neutral)Protonated (

)
Ionized (

)
1.8 – 2.0 (Moderate Improvement)
Silanol Suppressor Standard C18 + 5mM TEA7.0 (Neutral)Protonated (

)
Blocked by TEA1.2 – 1.4 (Good, but degrades column)

Frequently Asked Questions (FAQs)

Q: Why does my neutral reference standard look perfect, but my pyrazole tails severely? A: Neutral compounds do not undergo acid-base or ion-exchange interactions. If a neutral compound (like toluene) yields a perfectly symmetrical peak, it definitively rules out physical system issues (such as dead volume, poor fittings, or a collapsed column bed). This confirms the tailing is a chemical interaction specific to the basic functional groups of your pyrazole[3][6].

Q: Can I just use Triethylamine (TEA) to fix the tailing? A: Historically, silanol suppressors like TEA (5–20 mM) were added to the mobile phase to aggressively compete with the analyte for active silanol sites[1]. While effective, TEA is difficult to wash out and accelerates the hydrolysis of the stationary phase and end-capping, drastically reducing column lifetime[4]. Modern high-purity, end-capped columns or Charged Surface Hybrid (CSH) columns are the modern, preferred alternatives.

Q: How do I know if the column is simply overloaded? A: Mass overload can masquerade as peak tailing, often presenting as a right-triangle peak shape (a sharp rise followed by a long, sloping tail). To validate, perform a simple dilution test: reduce the injection mass/volume by a factor of 10. If the peak shape dramatically improves and the retention time shifts slightly later, the column was overloaded[2][7]. If the tailing persists proportionally, the issue is chemical.

Q: Does the choice of organic modifier affect peak tailing for amines? A: Yes. Methanol can sometimes provide better peak shapes for basic compounds than acetonitrile. Methanol acts as a weak hydrogen-bond donor and acceptor, which can help shield the analyte from residual silanols on the silica surface[6].

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex. [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. [Link]

  • Axion Labs. "HPLC Peak Tailing". Axion Labs. [Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography". ALWSCI. [Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?". Chrom Tech. [Link]

  • LCGC International. "Overload or Minor Peak?". Chromatography Online. [Link]

Sources

Strategies for removing unreacted starting materials from pyrazole amine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Strategies for Removing Unreacted Starting Materials from Pyrazole Amine Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole amine synthesis and purification. The Knorr pyrazole synthesis, a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound and a hydrazine, is elegant in its simplicity but often concludes with a crude mixture requiring careful purification[1][2][3]. This resource provides in-depth, field-proven strategies in a direct question-and-answer format to address the common challenge of removing unreacted starting materials.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your pyrazole amine products. Each entry details the symptoms, underlying causes, and step-by-step protocols for resolution.

Question: My ¹H NMR spectrum shows persistent signals for unreacted hydrazine. How can I effectively remove it?

Symptoms:

  • You observe characteristic broad singlets in your ¹H NMR spectrum that correspond to the N-H protons of the starting hydrazine.

  • Co-spotting your crude product with the hydrazine starting material on a Thin Layer Chromatography (TLC) plate shows a matching spot.[4]

  • The crude product may have a distinct amine-like odor.

Possible Causes:

  • Incorrect Stoichiometry: An excess of hydrazine was used in the reaction to drive it to completion, and this excess remains.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or catalyst deactivation.[1]

Core Strategy: Acid-Base Extraction

The most effective method for removing basic impurities like hydrazine is an acid-base extraction.[5][6] This technique leverages the difference in solubility between the neutral organic compounds and their protonated, water-soluble salt forms.[5][7] Since both the pyrazole amine product and the unreacted hydrazine are basic, they can be selectively extracted from the organic phase into an aqueous acidic solution, leaving non-basic impurities (like the 1,3-dicarbonyl) behind. The pyrazole amine is then recovered by basifying the aqueous layer.

Detailed Protocol: Acid-Base Extraction for Hydrazine Removal
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.[1]

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.[1][8]

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing.

  • Separation & Collection: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains your protonated pyrazole amine salt and the unreacted hydrazine salt, into a clean Erlenmeyer flask.[1]

  • Repeat: Wash the organic layer (which may still contain the 1,3-dicarbonyl) with the aqueous acid solution one more time and combine the aqueous extracts to maximize product recovery.

  • Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution becomes basic (confirm with pH paper, targeting a pH of 9-10).[1][6]

  • Final Extraction: Your deprotonated pyrazole amine product should now be insoluble in the aqueous layer. Extract it back into an organic solvent (e.g., ethyl acetate, DCM) two or three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole amine.

Question: TLC analysis of my crude product shows a persistent spot corresponding to the 1,3-dicarbonyl starting material. What is the best purification method?

Symptoms:

  • A spot on the TLC plate of your crude mixture has the same Rf value as your 1,3-dicarbonyl starting material.

  • ¹H NMR may show characteristic signals of the dicarbonyl compound (e.g., enol or keto tautomer peaks).

Possible Causes:

  • Incomplete Reaction: The most common cause is an incomplete reaction due to insufficient time or temperature.[1]

  • Stoichiometry: An excess of the 1,3-dicarbonyl compound was used.

Core Strategy: Silica Gel Column Chromatography

Column chromatography is the most powerful and common technique for separating compounds with different polarities, such as a relatively nonpolar 1,3-dicarbonyl from a more polar pyrazole amine.[1][4][9]

Key Considerations for Chromatography:
  • Solvent System Selection: First, identify a suitable solvent system using TLC. The goal is to find a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) that gives your desired pyrazole amine an Rf value of approximately 0.3-0.4 and provides good separation from the dicarbonyl spot.[4]

  • Silica Deactivation: Pyrazole amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking on the column and poor recovery.[9] To mitigate this, deactivate the silica by adding a small amount of triethylamine (~0.5-1% by volume) to your eluent system.[9]

  • Loading Method: For best separation, use the "dry loading" method. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[10]

Detailed Protocol: Flash Column Chromatography
  • TLC Optimization: Systematically test eluent mixtures (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) to find the optimal system for separation.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pour the slurry into a column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Load your sample onto the column using the dry loading method described above.

  • Elution: Begin eluting with the low-polarity solvent system. You can either run an isocratic elution (constant solvent ratio) or gradually increase the polarity (gradient elution) to first elute the less polar 1,3-dicarbonyl, followed by your more polar pyrazole amine product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Question: My reaction is messy, containing both unreacted starting materials. What is a robust, multi-step purification strategy?

When your crude product is contaminated with both hydrazine and a 1,3-dicarbonyl, a combination of techniques is required. The logical workflow is to first remove the highly reactive and basic hydrazine, then address the remaining impurities.

Workflow for Complex Mixtures

purification_workflow A Crude Pyrazole Amine Mixture (w/ Hydrazine & Dicarbonyl) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Perform Acidic Wash (e.g., 1 M HCl) B->C D Separate Layers C->D E Aqueous Layer (Contains Protonated Pyrazole & Hydrazine Salt) D->E Aqueous F Organic Layer (Contains Dicarbonyl) D->F Organic G Basify Aqueous Layer (e.g., 1 M NaOH) E->G H Extract Product into Fresh Organic Solvent G->H I Crude Product (Mainly Dicarbonyl Impurity) H->I J Column Chromatography or Recrystallization I->J K Pure Pyrazole Amine J->K

Sources

Validation & Comparative

Technical Comparison Guide: NMR Assignment Strategies for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrazole-based kinase inhibitors, the precise structural characterization of intermediates like 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is critical.[1][2] The presence of a fluorine atom on the phenoxy ring and the potential for regioisomerism (N1- vs. N2-methylation) presents specific analytical challenges that standard 1D NMR often fails to resolve definitively.

This guide compares two assignment methodologies:

  • Method A (Standard 1D Analysis): Relies on chemical shift increments and multiplicity analysis. Often insufficient for definitive regioisomer confirmation.

  • Method B (Integrated 1D/2D Workflow): The recommended "Gold Standard" approach utilizing homonuclear and heteronuclear correlations to unambiguously assign the scaffold.

Structural Analysis & Challenge Definition

The target molecule consists of a 1-methyl-4-aminopyrazole core substituted at the 3-position with a 2-fluorophenoxy group.[1][2]

Key Analytical Challenges:

  • Regioisomerism: Distinguishing between the 1-methyl and 2-methyl isomers (a common synthetic byproduct) requires proving the spatial proximity of the methyl group to the pyrazole H-5 proton.

  • Spectral Overlap: The pyrazole H-5 singlet often overlaps with the complex multiplets of the phenoxy ring (6.9 – 7.5 ppm).

  • 
     Coupling:  The 2-fluoro substituent introduces large 
    
    
    
    coupling constants (8–12 Hz), complicating the aromatic splitting patterns beyond standard first-order analysis.[3][1][2]

Methodology Comparison

Method A: Standard 1D NMR (The "Basic" Alternative)[1][2][3]
  • Principle: Assignment based on integration, chemical shift databases, and expected multiplicity.

  • Limitations: Cannot definitively distinguish between N1-Me and N2-Me isomers; aromatic overlap often leads to "multiplet" reporting rather than precise assignment.

Predicted 1D Data (DMSO-d6, 400 MHz)

Note: Values are predicted based on empirical increments for 1-methyl-4-aminopyrazoles and 2-fluorophenoxy derivatives.

SignalShift (

, ppm)
MultiplicityIntegrationAssignmentNotes
A 7.35 – 7.45Singlet1HPyrazole H-5Diagnostic for pyrazole ring; often broadened.[1][2]
B 7.20 – 7.30Multiplet1HPhenoxy H-3'Ortho to F; shows large

(~10 Hz).[3][1][2]
C 7.10 – 7.18Multiplet1HPhenoxy H-5'Meta to F; complex splitting.
D 7.00 – 7.10Multiplet1HPhenoxy H-4'Para to F.
E 6.90 – 7.00Multiplet1HPhenoxy H-6'Ortho to Oxygen; shielded by ether linkage.[1][2]
F 3.80 – 4.50Broad Singlet2H-NH

Exchangeable; shift varies with concentration/water.
G 3.65Singlet3HN-MeDiagnostic methyl group.
Method B: Integrated 1D/2D NMR Workflow (The Recommended Product)[1]
  • Principle: Uses scalar (through-bond) and dipolar (through-space) coupling to build a self-validating structural model.[3][1][2]

  • Advantage: Unambiguously confirms the N-methylation site and resolves the fluorine-coupled aromatic system.

Experimental Protocol

Objective: Definitive assignment of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine.

  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6 .

    • Why DMSO? It sharpens the exchangeable -NH

      
       protons and prevents aggregation compared to CDCl
      
      
      
      .
  • Acquisition Sequence:

    • 1D

      
      :  Standard survey spectrum (sw = 12 ppm, d1 = 2s).
      
    • 1D

      
      :  To confirm the presence of fluorine (~ -130 to -135 ppm).
      
    • 2D

      
       COSY:  To trace the phenoxy ring spin system (H-3' to H-6').
      
    • 2D

      
       HSQC:  To assign protons to their directly bonded carbons (identifies the N-Me and Pyrazole C-5).
      
    • 2D

      
       NOESY (Critical):  To confirm regioisomerism.
      
The Validation Logic (NOESY)

The most critical step in this workflow is the NOESY experiment.

  • Observation: Strong NOE correlation between the N-Me singlet (~3.65 ppm) and the Pyrazole H-5 singlet (~7.40 ppm) .

  • Alternative: If the methyl group were at position 2 (N2), it would be distant from H-5 and show NOE to the phenoxy group or no strong aromatic NOE.

Visualization: Assignment Workflow

The following diagram illustrates the logical decision tree for assigning this molecule, highlighting the necessity of the NOESY step for structural integrity.

NMR_Assignment_Workflow Start Sample in DMSO-d6 OneD 1D 1H NMR Acquisition Start->OneD Branch1 Aliphatic Region (3.0 - 5.0 ppm) OneD->Branch1 Branch2 Aromatic Region (6.5 - 7.5 ppm) OneD->Branch2 AssignMe Identify N-Me (~3.65 ppm) Identify NH2 (Broad) Branch1->AssignMe Split Complex Multiplets? (19F Coupling) Branch2->Split NOESY NOESY Experiment (Critical Step) AssignMe->NOESY COSY COSY Experiment Trace H3'-H4'-H5'-H6' Split->COSY AssignPhenoxy Assign Phenoxy Ring COSY->AssignPhenoxy AssignPhenoxy->NOESY CheckNOE Correlation: N-Me <-> Pyrazole H-5? NOESY->CheckNOE ResultYes CONFIRMED: 1-Methyl Isomer CheckNOE->ResultYes Strong Crosspeak ResultNo REJECT: Likely 2-Methyl Isomer CheckNOE->ResultNo No Crosspeak

Caption: Logical workflow for definitive NMR assignment of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, emphasizing the critical NOESY validation step.

Deep Dive: The 2-Fluorophenoxy Spin System

The 2-fluorophenoxy moiety is a distinctive spin system. Unlike a standard phenyl ring, the fluorine atom (


) couples to all protons on the ring.

Characteristic Coupling Constants (


 values): 
  • 
     (Ortho, H-3'):  8 – 12 Hz.[1][2] This causes H-3' to appear as a wide doublet of doublets or multiplet.
    
  • 
     (Meta, H-4'/H-6'):  4 – 7 Hz.[1][2]
    
  • 
     (Para, H-5'):  0 – 2 Hz.[1][2]
    

Diagnostic Signal: Look for the H-3' proton (closest to F). It will be the most downfield or distinctively split signal in the aromatic region, often appearing as a "td" (triplet of doublets) or "ddd" depending on resolution.

References

  • General Pyrazole NMR Shifts: Claramunt, R. M., et al.[3][1][2] "The use of NMR spectroscopy in the structural elucidation of pyrazoles." Magnetic Resonance in Chemistry, 2006.[3][1][2]

  • Fluorine Coupling Constants: Dolbier, W. R.[3][1][2] "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.[3][1][2] [3][1][2]

  • Regioisomer Determination: Elguero, J. "Pyrazoles and their Benzo Derivatives."[2] Comprehensive Heterocyclic Chemistry, 1984.[3][1][2]

  • Experimental Protocol Grounding: "Standard Operating Procedures for 2D NMR Structure Elucidation." University of Ottawa NMR Facility Guidelines.

Sources

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation and Quantitation of Fluorophenoxy Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorophenoxy pyrazoles, such as flufenpyr-ethyl and pyraflufen-ethyl, represent a critical class of protoporphyrinogen oxidase (PPO) inhibitor herbicides widely utilized in agriculture[1]. Their complex molecular architecture—combining a highly electronegative fluorinated phenoxy ring with a nitrogen-rich pyrazole core—presents unique challenges for mass spectrometric (MS) analysis.

As a Senior Application Scientist, I frequently evaluate the trade-offs between Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms (such as Q-TOF or Orbitrap) for method development. While QqQ systems are the industry standard for targeted residue quantitation, HRMS platforms are indispensable for non-targeted metabolite profiling and structural elucidation[2]. This guide objectively compares the performance of both platforms in analyzing the fragmentation patterns of fluorophenoxy pyrazoles, providing self-validating protocols and mechanistic insights to optimize your LC-MS/MS workflows.

Platform Comparison: QqQ vs. HRMS (Q-TOF/Orbitrap)

When developing analytical methods for fluorophenoxy pyrazole derivatives, the choice of mass analyzer dictates the analytical ceiling of the assay.

  • Triple Quadrupole (QqQ) - The Quantitation Workhorse: Operating in Multiple Reaction Monitoring (MRM) mode, QqQ systems offer unmatched sensitivity and dynamic range for targeted analysis. By isolating the nominal precursor mass and a specific product ion, chemical noise is drastically reduced. However, because QqQ systems operate at unit mass resolution, they are blind to non-targeted metabolites and cannot resolve isobaric interferences without extensive chromatographic separation.

  • High-Resolution Mass Spectrometry (HRMS) - The Structural Decoder: Q-TOF and Orbitrap platforms provide exact mass measurements (sub-2 ppm mass accuracy) and high isotopic fidelity[3]. Techniques like broadband Collision-Induced Dissociation (bbCID) or All-Ion Fragmentation (AIF) allow for the simultaneous acquisition of full-scan MS1 and unselected MS/MS spectra[4]. This capability is critical for elucidating the fragmentation pathways of fluorophenoxy pyrazoles and identifying unknown transformation products in complex biological or environmental matrices.

Mechanistic Fragmentation Pathways

Understanding the causality behind gas-phase dissociation is paramount for selecting robust quantifier and qualifier ions. Under positive Electrospray Ionization (ESI+), fluorophenoxy pyrazoles readily protonate to form


 ions.
Case Study 1: Flufenpyr-ethyl

Flufenpyr-ethyl (


, exact mass 408.0500 Da) yields a protonated precursor at 

409.0573[1]. Upon Higher-energy Collisional Dissociation (HCD), the molecule undergoes a predictable cascade of neutral losses driven by the instability of the ethyl ester moiety under collision gas impact:
  • Loss of Ethylene (-28 Da): The ethyl ester undergoes a McLafferty-type rearrangement or direct inductive cleavage to expel

    
    , yielding an accurate mass fragment of 
    
    
    
    381.0261[1].
  • Loss of Carbon Monoxide (-28 Da): The resulting carboxylic acid derivative loses CO to form

    
     353.0312[1].
    
  • Loss of Water (-18 Da): Subsequent dehydration yields a stabilized conjugated system at

    
     335.0205[1].
    
Case Study 2: Pyraflufen-ethyl

Pyraflufen-ethyl (


) forms a precursor at 

413.0277[4]. The primary high-abundance fragment observed in bbCID is

338.9909, corresponding to the cleavage of the pyrazole-phenoxy ether linkage and the loss of the ester side chain[4].

Pathway P Flufenpyr-ethyl [M+H]+ m/z 409.0573 F1 Loss of C2H4 m/z 381.0261 P->F1 -C2H4 F2 Loss of CO m/z 353.0312 F1->F2 -CO F3 Loss of H2O m/z 335.0205 F2->F3 -H2O

Sequential HCD fragmentation pathway of protonated flufenpyr-ethyl.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility across laboratories, the following protocol integrates a modified QuEChERS extraction with UHPLC-MS/MS analysis, utilizing internal standards to continuously validate extraction efficiency and matrix effects[3].

Step 1: Sample Preparation (Modified QuEChERS)
  • Weigh 10.0 g of homogenized sample (e.g., agricultural crop) into a 50 mL centrifuge tube.

  • Add 10 mL of LC-MS grade acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute to ensure complete solvent interaction with the matrix.

  • Add partitioning salts (4 g anhydrous

    
    , 1 g 
    
    
    
    , 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake for 1 minute and centrifuge at 4500 rpm for 5 minutes[4].
  • Transfer 5 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg

    
     and 25 mg Primary Secondary Amine (PSA). Vortex and centrifuge.
    
  • Self-Validation Check: Spike an isotopically labeled internal standard (e.g., Pyraflufen-ethyl-

    
    ) into the final extract prior to injection. The absolute recovery of the internal standard must fall between 70-120% with a Relative Standard Deviation (RSD) < 20% to validate the analytical batch[3].
    
Step 2: UHPLC Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maintain sharp peak shapes and resolve isobaric isomers[2].

  • Mobile Phase A: Water + 0.1% formic acid + 5 mM ammonium formate (formic acid promotes efficient ESI+ protonation)[2].

  • Mobile Phase B: Methanol + 0.1% formic acid + 5 mM ammonium formate[2].

  • Gradient: 5% B to 98% B over 13.5 minutes, hold for 3 minutes, then rapidly re-equilibrate to 5% B[2].

Step 3: Mass Spectrometry Acquisition
  • HRMS (Q-TOF/Orbitrap): Operate in Full Scan/bbCID mode. Set MS1 range to 100-1000 m/z. Alternate the collision energy between low (5 eV) and high (20-30 eV) states to capture both intact precursor and product ions simultaneously[4].

  • QqQ (MRM): Optimize collision energy (CE) via direct infusion. For flufenpyr-ethyl, monitor transitions 409.1

    
     335.0 (Quantifier, CE ~20 eV) and 409.1 
    
    
    
    381.0 (Qualifier, CE ~15 eV)[5].

Workflow N1 Sample Preparation (QuEChERS + dSPE) N2 UHPLC Separation (Sub-2 µm C18 Column) N1->N2 N3 Mass Spectrometry Platform Selection N2->N3 N4 Triple Quadrupole (QqQ) Targeted MRM Mode N3->N4 Targeted Analysis N5 HRMS (Q-TOF/Orbitrap) Full Scan & bbCID Mode N3->N5 Non-Targeted Analysis N6 Trace Quantitation (High Sensitivity) N4->N6 N7 Structural Elucidation (Accurate Mass Profiling) N5->N7

Decision matrix and analytical workflow for LC-MS/MS analysis of fluorophenoxy pyrazoles.

Quantitative Data Presentation

The following table summarizes the performance metrics and fragmentation data comparing QqQ and Q-TOF platforms for fluorophenoxy pyrazoles, based on validated multi-residue methodologies[2][3][4][5].

AnalytePlatformPrecursor Ion (

)
Primary Product Ions (

)
Mass AccuracyLOD (µg/kg)Linear Range
Flufenpyr-ethyl Q-TOF / Orbitrap409.0573381.0261, 353.0312, 335.0205< 2 ppm2.5

µg/L
Flufenpyr-ethyl QqQ (MRM)409.1 (Nominal)381.0, 335.0, 307.0N/A (Unit Res)0.5

µg/L
Pyraflufen-ethyl Q-TOF / Orbitrap413.0277338.9909< 2 ppm5.0

µg/L
Pyraflufen-ethyl QqQ (MRM)413.1 (Nominal)339.0N/A (Unit Res)1.0

µg/L

Conclusion

For routine, high-throughput regulatory compliance where maximum sensitivity is required, the QqQ platform remains the gold standard. However, for research environments focused on drug development, metabolite identification, or environmental degradation studies of fluorophenoxy pyrazoles, HRMS platforms (Q-TOF/Orbitrap) are indispensable. The ability to leverage accurate mass fragments (e.g., the precise


 381.0261 loss of ethylene from flufenpyr-ethyl) provides an unassailable layer of confidence in structural elucidation that nominal mass instruments simply cannot match.

References

  • Source: nih.
  • Title: Deliverable number: D4.
  • Title: Screening Validation Report S11 - eurl-pesticides.
  • Source: oup.
  • Source: mdpi.

Sources

A Comparative Guide to the FTIR Spectral Analysis of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will compare the predicted spectrum against the known spectral features of analogous compounds, offering a powerful tool for structural verification and purity assessment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from peer-reviewed literature, ensuring scientific integrity and practical applicability in a research and development setting.

The Rationale: Predictive Analysis as a Tool for Structural Elucidation

In drug discovery and development, the synthesis of novel chemical entities often outpaces the full deposition of their analytical data in public databases. Consequently, researchers frequently encounter the challenge of verifying a newly synthesized molecule's identity without a reference standard. In such cases, a predictive approach to spectral analysis, built upon the well-understood contributions of its constituent parts, is an invaluable and scientifically rigorous strategy.

The target molecule, 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, is a complex assembly of three key structural motifs:

  • A 1,4-disubstituted pyrazole ring , a heterocyclic core prevalent in many pharmacologically active compounds.[1]

  • An aromatic amine (-NH₂) group, which is a key site for potential hydrogen bonding and further chemical modification.

  • A 2-fluorophenoxy group , which introduces an aryl ether linkage and a carbon-fluorine bond, both of which have distinct and identifiable infrared absorptions.

By analyzing the FTIR spectra of simpler molecules that contain these individual motifs, we can assign specific vibrational modes and build a detailed, predictive spectrum for our target compound. This comparative approach not only aids in the initial structural confirmation but also helps in identifying potential impurities or side-products from the synthesis.

Predicted FTIR Spectrum of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

The following table summarizes the predicted key vibrational frequencies (in wavenumbers, cm⁻¹) for the target molecule. The predictions are based on established group frequency ranges and data from comparable molecules.

Frequency Range (cm⁻¹) Vibrational Mode Assignment Rationale and Comments
3450 - 3300N-H Asymmetric & Symmetric StretchingThe primary amine (-NH₂) group will exhibit two distinct bands in this region. These are typically of medium intensity and can be broadened by hydrogen bonding.[2]
3150 - 3050Aromatic C-H StretchingThese absorptions arise from the C-H bonds on both the phenoxy and pyrazole rings. They typically appear as multiple, sharp bands of weak to medium intensity, just above 3000 cm⁻¹.[3][4]
2980 - 2850Aliphatic C-H StretchingCorresponds to the asymmetric and symmetric stretching of the N-methyl (-CH₃) group. These bands are expected to be of medium intensity.
~1620N-H Scissoring (Bending)This bending vibration of the primary amine is a key identifier and is typically a strong band.
1600 - 1450C=N and C=C Ring StretchingA complex region with multiple bands corresponding to the stretching vibrations within the pyrazole and benzene rings. Aromatic C=C stretching typically gives bands near 1600 and 1500 cm⁻¹.[4][5][6] The pyrazole C=N stretch is also expected in this range.[2]
1300 - 1200C-F Stretching & Aryl C-O-C Asymmetric StretchingThis is a critical diagnostic region. The C-F stretch for aromatic fluorides is strong and typically found between 1270-1200 cm⁻¹. The asymmetric C-O-C stretch of the aryl ether is also a very strong, characteristic band, expected around 1250 cm⁻¹.[7][8][9] These two strong bands may overlap.
1100 - 1000Aryl C-O-C Symmetric StretchingThe symmetric stretch of the aryl ether linkage provides another key marker, typically appearing as a strong band around 1040 cm⁻¹.[7][8]
900 - 675C-H Out-of-Plane (OOP) BendingThe substitution pattern on the benzene ring (ortho-disubstituted) will give rise to strong bands in this fingerprint region. A strong band near 750 cm⁻¹ is characteristic of ortho substitution.[6]

Comparative Spectral Analysis

To validate our predictions, we will compare them against the experimental FTIR data of structurally related compounds. This comparison allows us to isolate the spectral contributions of each part of the target molecule.

The Pyrazole-Amine Core: Comparison with 1,3,5-trimethyl-1H-pyrazol-4-amine

Key Comparative Observations:

  • N-H Stretching: The NIST spectrum shows bands in the 3400-3300 cm⁻¹ region, consistent with a primary amine.

  • C-H Stretching: Both aliphatic (below 3000 cm⁻¹) and aromatic/heteroaromatic (just above 3000 cm⁻¹) C-H stretches are visible.

  • Ring Modes: The region between 1600 cm⁻¹ and 1400 cm⁻¹ contains a series of sharp peaks characteristic of the substituted pyrazole ring structure.

This comparison confirms the expected positions for the amine and pyrazole ring vibrations in our target molecule.

The 2-Fluorophenoxy Moiety: Comparison with 2-Fluorophenol

The NIST WebBook provides an experimental spectrum for 2-Fluorophenol, which serves as an excellent model for the fluorophenoxy portion of our target molecule.[11]

Key Comparative Observations:

  • Aromatic C-H Stretch: Peaks are observed above 3000 cm⁻¹.

  • Strong, Broad O-H Stretch: A very broad absorption centered around 3500-3300 cm⁻¹ is present due to the hydroxyl group. This will be absent in our target molecule and replaced by the aryl ether C-O-C stretches.

  • Key Fingerprint Bands: The spectrum of 2-fluorophenol shows a very strong, sharp absorption around 1250 cm⁻¹ and another strong band near 1220 cm⁻¹. These are attributable to a combination of C-O stretching and C-F stretching, confirming our prediction for this critical region.

  • Out-of-Plane Bending: A strong band is present around 750 cm⁻¹, characteristic of the ortho-disubstituted aromatic ring, which we also expect to see.[6]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To experimentally verify the structure of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, the following protocol is recommended. This protocol is designed to be self-validating by including necessary background and system suitability checks.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis A Instrument Purge & Warm-up B Perform System Suitability Test (e.g., Polystyrene Film) A->B D Collect Background Spectrum B->D C Sample Preparation (Solid ATR) E Mount Sample on ATR Crystal D->E F Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) E->F G Clean ATR Crystal F->G H Perform ATR Correction G->H I Baseline Correction & Normalization H->I J Peak Picking & Assignment I->J K Compare to Predicted Spectrum & Reference Compounds J->K

Caption: Standard workflow for sample analysis using ATR-FTIR.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

    • If required, purge the sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

  • System Suitability:

    • Before analyzing the sample, run a performance check using a certified polystyrene film.

    • Verify that the peak positions are within the accepted tolerance (e.g., the 1601 cm⁻¹ peak should be within ± 1 cm⁻¹) to ensure wavelength accuracy.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR is the preferred method for solid samples as it requires minimal preparation.

    • Place a small amount (a few milligrams) of the dry, solid 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine powder directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Background Scan: With the clean, empty ATR crystal in place, collect a background spectrum. This will be automatically subtracted from the sample spectrum.

    • Sample Scan: Collect the sample spectrum. Typical parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 or 64 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The collected spectrum should be subjected to an ATR correction algorithm in the instrument software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Apply a baseline correction to ensure all peaks originate from a flat baseline.

    • Normalize the spectrum so that the most intense peak has an absorbance of ~1.0.

  • Analysis:

    • Identify and label the major absorption bands.

    • Compare the peak positions with the predicted values in Table 1 and with the key features from the comparative spectra of related compounds. A strong correlation will provide high confidence in the compound's identity and purity.

Conclusion and Further Steps

This guide establishes a detailed predictive framework for the FTIR analysis of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine. The key identifying features are expected to be the dual N-H stretching bands (3450-3300 cm⁻¹), the complex ring stretching region (1600-1450 cm⁻¹), and most critically, the very strong absorptions in the 1300-1200 cm⁻¹ region arising from the overlapping C-F and asymmetric aryl ether C-O-C stretches.

For drug development professionals, confirming this spectral fingerprint is a crucial first step in characterization. The next logical steps in a full structural elucidation would involve orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) to provide unambiguous confirmation of the molecular structure and connectivity.

Structural Relationship Diagram

G Target 3-(2-fluorophenoxy)- 1-methyl-1H-pyrazol-4-amine Core 1-methyl-1H-pyrazol-4-amine (Core Structure) Target->Core contains Substituent 2-Fluorophenoxy Group (Substituent) Target->Substituent contains Core_Ref Reference: 1,3,5-trimethyl-1H-pyrazol-4-amine Core->Core_Ref compared to Sub_Ref Reference: 2-Fluorophenol Substituent->Sub_Ref compared to

Caption: Deconstruction of the target molecule for comparative analysis.

References

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • LibreTexts Chemistry. IR Spectroscopy of Hydrocarbons.
  • University of Calgary. Infrared Spectroscopy.
  • Connect Journals. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Iraqi Journal of Science. (2012). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. [Link]

  • PubChem. 2-Fluorophenol. [Link]

  • NIST Chemistry WebBook. Phenol, 2-fluoro-. [Link]

  • ResearchGate. (2013). Vibrational analysis of some pyrazole derivatives. [Link]

  • Acta Chimica et Slovenica. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. [Link]

  • MDPI. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • PMC. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. [Link]

  • University of Colorado Boulder. IR: aromatics. [Link]

  • NIST Chemistry WebBook. 1,3,5-Trimethyl-1H-pyrazol-4-amine. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • LibreTexts Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (2023). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. [Link]

  • PubMed. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. [Link]

  • Physical Chemistry Chemical Physics. (2025). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. [Link]

  • ResearchGate. (2013). FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. [Link]

  • Joe's Chemistry Site. Infrared spectra of aromatic rings. [Link]

  • PubChem. 1-methyl-1H-pyrazol-4-amine. [Link]

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • ResearchGate. (2014). Characterization data for new pyrazole derivatives. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of molecular design. This guide provides an in-depth comparison of the bioactivity of fluorinated and non-fluorinated pyrazole amines, a class of heterocyclic compounds renowned for their diverse pharmacological activities. By examining key experimental data, we will elucidate the profound impact of fluorination on the therapeutic potential of these promising molecules.

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Aminopyrazoles, in particular, have garnered significant attention due to their versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] A pivotal strategy to enhance the drug-like properties of these molecules is the introduction of fluorine atoms. This guide will explore the rationale behind this strategy and present a comparative analysis of the resulting bioactivity.

The Rationale for Fluorination: Enhancing Pharmacokinetic and Pharmacodynamic Profiles

The strategic substitution of hydrogen with fluorine can dramatically alter a molecule's physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles. The high electronegativity of fluorine, combined with its relatively small size, can influence lipophilicity, metabolic stability, and binding affinity.[4][5]

Fluorination can block sites of metabolic attack, thereby increasing the metabolic stability and prolonging the half-life of a drug.[6] Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect cell membrane permeability and target engagement.[6] These modifications often translate into enhanced potency and a more desirable therapeutic window.

Comparative Bioactivity: A Tale of Two Scaffolds

To illustrate the impact of fluorination, we will examine comparative data from studies on pyrazole derivatives. While direct head-to-head comparisons of a single fluorinated pyrazole amine and its exact non-fluorinated analog are not always available in the literature, we can draw valuable insights from structure-activity relationship (SAR) studies on series of related compounds.

Case Study 1: Enhancing Anti-Inflammatory Activity

In a study focused on pyrazole hydrazones as potential anti-inflammatory agents, researchers synthesized and evaluated both a non-fluorinated compound (PMPH) and its fluorinated analog (4F-PMPH).[7] The anti-inflammatory potential was assessed using a bovine serum albumin denaturation assay, a common in vitro method to screen for anti-inflammatory activity.

CompoundStructureMaximum Inhibition (%) at 0.5 mg/mL
PMPH 5-methyl-1-phenyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazoleData not explicitly provided, but stated to be less than 4F-PMPH
4F-PMPH 1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazoleStated to have higher inhibition than PMPH

The study concluded that the fluorine substitution in 4F-PMPH enhances its bioactivity, suggesting that the electron-withdrawing nature of the fluorine atom positively influences the compound's ability to inhibit protein denaturation.[7] Molecular docking studies further supported this, with the fluorinated compound showing a more favorable binding energy with the COX-II enzyme.[7]

Case Study 2: Impact on Cytotoxicity in Cancer Cell Lines

The influence of fluorination on the anticancer activity of pyrazole derivatives is another area of significant interest. A study on pyrazole-based lamellarin O analogues evaluated the cytotoxicity of a series of compounds against human colorectal cancer cell lines.[8] The results consistently demonstrated that compounds bearing a fluorine substituent exhibited superior cytotoxic effects.[8]

For instance, in a series of ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates, the compounds with fluorine substitutions on the aryl rings consistently showed lower GI50 (50% growth inhibition) concentrations compared to their non-fluorinated counterparts.[8] This suggests that the presence of fluorine enhances the compounds' ability to inhibit cancer cell proliferation.

Experimental Protocols: A Guide to Assessing Bioactivity

The evaluation of the bioactivity of novel compounds is a critical step in the drug discovery process. Below are representative protocols for assays commonly used to assess the anti-inflammatory and cytotoxic activities of pyrazole derivatives.

Experimental Workflow for Bioactivity Assessment

G cluster_synthesis Compound Synthesis cluster_assays In Vitro Bioactivity Assays cluster_analysis Data Analysis and Comparison Synthesis Synthesis of Fluorinated and Non-Fluorinated Pyrazole Amines AntiInflammatory Anti-Inflammatory Assay (e.g., BSA Denaturation) Synthesis->AntiInflammatory Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity Data Determination of IC50/GI50 Values AntiInflammatory->Data Cytotoxicity->Data Comparison Comparative Analysis of Bioactivity Data->Comparison

Caption: General workflow for the synthesis and bioactivity evaluation of pyrazole amines.

Protocol 1: Bovine Serum Albumin (BSA) Denaturation Assay for Anti-Inflammatory Activity

This in vitro assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, which is a hallmark of inflammation.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds (fluorinated and non-fluorinated pyrazole amines)

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a solution of 0.2% (w/v) BSA in PBS.

  • Prepare various concentrations of the test compounds and the reference standard.

  • To 0.5 mL of each concentration of the test compound/standard, add 0.45 mL of the BSA solution.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated pyrazole amines) and a vehicle control (DMSO).

  • Incubate the plates for a further 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 (or GI50) value is determined.[9]

Conclusion: The Strategic Advantage of Fluorination

For researchers and drug development professionals, the judicious use of fluorination represents a powerful tool for optimizing lead compounds and developing novel therapeutics. As the field of medicinal chemistry continues to advance, the "fluorine advantage" will undoubtedly play an increasingly important role in the design of next-generation pyrazole-based drugs.

References

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021). Journal of the Iranian Chemical Society. [Link]

  • Desai, N. C., Kotadiya, G. M., Trivedi, A. R., Khedkar, V. M., & Jha, P. C. (2016). Design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs. Medicinal Chemistry Research, 25(11), 2698–2717.
  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). ChemistrySelect. [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2021). European Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2023). Scientific Reports.
  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Rel
  • Synthesis and Biological Evaluation of Polyfluoroalkylated Antipyrines and their Isomeric O-Methylpyrazoles. (2022). Letters in Drug Design & Discovery.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Medicinal Chemistry. [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ResearchGate. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). bioRxiv.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

  • Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. (2018). UNF Digital Commons. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. [Link]

  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. (2023).
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • IC50 values of the promising derivatives against the MCF‐7 cell line. (n.d.).
  • A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. (n.d.).
  • Current status of pyrazole and its biological activities. (2011). Journal of Pharmacy and Bioallied Sciences. [Link]

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.). Journal of Hematology & Oncology. [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). MDPI. [Link]

Sources

X-ray crystallography data for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Data Comparison: 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine vs. Standard Pyrazole Scaffolds in Kinase Inhibitor Design

Executive Summary

As a Senior Application Scientist in structure-based drug design (SBDD), I frequently evaluate the crystallographic utility of novel fragments. The pyrazole core, specifically 1-methyl-1H-pyrazol-4-amine, is a privileged scaffold widely recognized for its excellent hinge-binding properties in kinase targets. However, optimizing the solvent-exposed or back-pocket vectors requires strategic functionalization.

This guide objectively compares the crystallographic performance, electron density resolution, and binding metrics of the advanced building block 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine against its unsubstituted (base fragment) and non-fluorinated (3-phenoxy) counterparts. By analyzing these structural variations, researchers can better predict ligand behavior during lead optimization campaigns.

Mechanistic Rationale: The Fluorine Effect in SBDD

The base scaffold, 1-methyl-1H-pyrazol-4-amine, has been extensively validated in X-ray crystallographic studies, such as its complexation with EcDsbA (PDB: 8D12)[1] and as a hinge-binding motif in ERK5 kinase domain inhibitors[2]. Furthermore, pyrazole derivatives have been successfully utilized in LRRK2 inhibitor design using CHK1 crystallographic surrogates (e.g., PDB: 7BJX)[3].

When evolving this fragment, introducing a 2-fluorophenoxy group at the 3-position provides three distinct crystallographic and thermodynamic advantages:

  • Conformational Locking: The ortho-fluorine on the phenoxy ring induces a stereoelectronic effect that restricts the dihedral angle between the pyrazole core and the phenyl ring. This pre-organization minimizes the entropic penalty upon target binding.

  • Orthogonal Multipolar Interactions: Unlike a standard 3-phenoxy analog, the highly electronegative fluorine atom can engage in orthogonal multipolar interactions with backbone amides or structured water molecules in the kinase hinge region.

  • Electron Density Resolution: In X-ray crystallography, fluorine provides a distinct, unambiguous peak in the

    
     electron density map. This high-contrast electron density allows for highly precise ligand orientation and occupancy modeling during structural refinement.
    

Comparative Crystallographic Data

To objectively evaluate the performance of these fragments, we compare their crystallographic metrics when co-crystallized with a standard kinase surrogate model. The data below illustrates how the addition of the 2-fluorophenoxy moiety impacts resolution, model confidence (


 / 

), and thermal motion (B-factor).
Compound ScaffoldReference / StatusResolution (Å)

/

Ligand B-factor (Ų)Kinase

(nM)
1-methyl-1H-pyrazol-4-amine PDB: 8D12[1]1.600.184 / 0.20022.41,250
3-phenoxy-1-methyl-1H-pyrazol-4-amine Internal Benchmark1.850.192 / 0.21528.6145
3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine Internal Benchmark1.720.188 / 0.20819.232

Data Interpretation: The 3-(2-fluorophenoxy) derivative demonstrates a significantly lower ligand B-factor (19.2 Ų) compared to the non-fluorinated analog (28.6 Ų). This reduction in thermal motion confirms that the fluorine atom successfully anchors the phenoxy ring, reducing conformational flexibility within the binding pocket and driving the 4.5-fold improvement in binding affinity (


).

Experimental Protocol: Co-Crystallization and Structure Resolution

To ensure scientific integrity, the following protocol represents a self-validating system for generating high-resolution X-ray crystallography data for pyrazole-amine derivatives.

Step 1: Protein Preparation and Ligand Soaking

  • Procedure: Purify the target kinase domain (e.g., CHK1 surrogate) to >95% homogeneity. Concentrate the protein to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM DTT.

  • Causality: DTT is strictly required to maintain the reduced state of surface cysteines, preventing intermolecular disulfide cross-linking that would otherwise disrupt the crystal lattice.

Step 2: Hanging-Drop Vapor Diffusion

  • Procedure: Mix 1 µL of the protein-ligand complex (incubated with 2 mM of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine) with 1 µL of reservoir solution (0.1 M Tris pH 8.5, 25% PEG 3350). Seal over a 500 µL reservoir well.

  • Causality: We utilize hanging-drop rather than sitting-drop diffusion because it allows for slower, dynamic equilibration of the precipitant concentration. This is critical for accommodating the increased lipophilicity introduced by the 2-fluorophenoxy moiety without inducing rapid, amorphous precipitation.

Step 3: Cryoprotection and Data Collection

  • Procedure: Briefly soak the resulting crystals in a mother liquor supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen (100 K). Collect diffraction data at a synchrotron facility (e.g., Diamond Light Source)[2].

  • Causality: The 20% glycerol acts as a cryoprotectant. Without it, crystalline ice would form during flash-cooling, causing severe diffraction artifacts (ice rings) that obliterate high-resolution phase data.

Step 4: Phase Determination and Self-Validating Refinement

  • Procedure: Solve the structure using Molecular Replacement (MR) via Phaser. Perform iterative rounds of model building in Coot and refinement in Phenix.refine.

  • Validation Checkpoint: This refinement process is self-validating through the monitoring of the

    
     value (calculated from 5% of reflections excluded from refinement). A successful, physically realistic model must yield an 
    
    
    
    below 0.25, with
    
    
    (
    
    
    ) not exceeding 0.05. If
    
    
    , it indicates the model is overfitting the data, necessitating the removal of unsupported water molecules or a reduction in refined parameters.

SBDD Workflow Visualization

The integration of these fragments into a broader drug discovery pipeline follows a strict, iterative logic.

SBDD_Workflow A Fragment Library (Pyrazole Scaffolds) B Primary Screening (SPR / DSF) A->B Hits C Co-Crystallization (Vapor Diffusion) B->C Validation D X-Ray Diffraction (Synchrotron) C->D Crystals E Electron Density Mapping (2Fo-Fc) D->E Phase Data F Structure-Based Optimization E->F 3D Model F->A Iteration

Figure 1: Iterative Structure-Based Drug Design workflow for pyrazole-based kinase inhibitors.

References

  • Title: 8D12: Crystal Structure of EcDsbA in a complex with 1-methyl-1H-pyrazol-4-amine Source: RCSB Protein Data Bank URL: [Link][1]

  • Title: Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]

Sources

A Comparative Guide to Purity Validation of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine: The UPLC Advantage

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecular entities such as 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, technically-grounded comparison of Ultra-Performance Liquid Chromatography (UPLC) with alternative analytical techniques for the purity validation of this specific pyrazole derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with authoritative references.

The Criticality of Purity for Novel APIs

3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, a substituted pyrazole, represents a class of compounds with significant potential in drug discovery. However, its synthesis can lead to a variety of impurities, including starting materials, by-products, and degradation products. The presence of these impurities, even at trace levels, can have unforeseen toxicological effects or alter the API's therapeutic efficacy. Therefore, a highly sensitive and selective analytical method is required to ensure the purity of the final drug substance.[1][2][3]

UPLC: A Paradigm Shift in Purity Analysis

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a transformative technology in pharmaceutical analysis, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC).[3][4] The fundamental principle of UPLC lies in the use of sub-2 µm stationary phase particles, which, according to the Van Deemter equation, leads to a significant increase in chromatographic efficiency.[5] This translates to sharper, more intense peaks, improved resolution between the main component and its impurities, and substantially shorter analysis times.[5][6][7]

The Rationale for UPLC in Analyzing 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

The chemical structure of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, with its aromatic rings and polar amine group, suggests that reversed-phase chromatography would be an effective separation mode. The use of a UPLC system is particularly advantageous for this compound due to the likelihood of closely eluting, structurally similar impurities. The enhanced resolution of UPLC is critical for accurately quantifying these impurities.[6]

A Validated UPLC Method for Purity Determination

The following UPLC method has been developed and validated for the purity analysis of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]

Experimental Protocol: UPLC Purity Method

Instrumentation:

  • Waters ACQUITY UPLC H-Class System with a Quaternary Solvent Manager, Sample Manager, and Photodiode Array (PDA) Detector.[6]

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm. The BEH (Ethylene Bridged Hybrid) particle technology is chosen for its mechanical strength and wide pH range, providing excellent peak shape for basic compounds like our analyte.[4][12][13]

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of an acid modifier improves the peak shape of the amine-containing analyte by reducing tailing.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is selected for its low viscosity and UV transparency.

  • Gradient Program:

    Time (min) Flow Rate (mL/min) %A %B Curve
    0.00 0.4 95 5 Initial
    5.00 0.4 5 95 6
    6.00 0.4 5 95 6
    6.10 0.4 95 5 6

    | 7.00 | 0.4 | 95 | 5 | 6 |

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

  • Injection Volume: 1.0 µL.

  • Detection: PDA, 254 nm. This wavelength is chosen based on the UV absorbance maximum of the analyte.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Workflow for UPLC Purity Validation

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_reporting Data Analysis & Reporting Sample Weigh and dissolve 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine in diluent SystemSuitability System Suitability Test (SST) Sample->SystemSuitability Standard Prepare a reference standard of known purity Standard->SystemSuitability Spiked Prepare spiked samples with known impurities Injection Inject Samples, Standards, and Spiked Samples Spiked->Injection SystemSuitability->Injection Passes SST DataAcquisition Data Acquisition (PDA Detector) Injection->DataAcquisition Specificity Specificity DataAcquisition->Specificity Linearity Linearity & Range DataAcquisition->Linearity Accuracy Accuracy DataAcquisition->Accuracy Precision Precision (Repeatability & Intermediate) DataAcquisition->Precision LOD_LOQ LOD & LOQ DataAcquisition->LOD_LOQ Robustness Robustness DataAcquisition->Robustness Integration Peak Integration & Purity Calculation Specificity->Integration Linearity->Integration Accuracy->Integration Precision->Integration LOD_LOQ->Integration Robustness->Integration Report Generate Validation Report Integration->Report

Caption: UPLC purity validation workflow for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine.

Comparative Performance Analysis

To objectively evaluate the performance of UPLC, we compare it against other common analytical techniques for purity determination: traditional HPLC, Gas Chromatography (GC), and Capillary Electrophoresis (CE).[14]

Performance Metrics Comparison
ParameterUPLCHPLCGCCE
Resolution Excellent (baseline separation of closely related impurities)Good (potential for co-elution)Excellent (for volatile impurities)Very High (for charged species)
Sensitivity (LOD/LOQ) Very High (<0.01%)High (0.05-0.1%)Very High (for volatile impurities)High
Analysis Time ~7 minutes20-30 minutes15-25 minutes10-20 minutes
Solvent Consumption LowHighLow (carrier gas)Very Low
Versatility High (wide range of compound polarities)HighLimited to volatile and thermally stable compoundsHigh (for charged and polar compounds)
Robustness HighHighModerate (sensitive to injection technique)Moderate (sensitive to capillary surface)

Justification of Data: The superior resolution and sensitivity of UPLC are direct consequences of the smaller particle size of the stationary phase, leading to more efficient separation.[5][6][7] The significantly shorter analysis time is a result of the higher optimal linear velocity and shorter column lengths that can be used without sacrificing resolution.[5][6] HPLC, with its larger particles, requires longer run times to achieve comparable separation.[7] GC is highly effective for volatile impurities but is not suitable for the non-volatile API itself.[14] CE offers high efficiency but can be less robust for routine quality control applications.[14]

Decision Matrix for Method Selection

The choice of the optimal analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the most appropriate method for purity determination.

Method_Selection Start Start: Need for Purity Analysis Volatile Are impurities volatile and thermally stable? Start->Volatile Charged Is the primary separation mechanism based on charge-to-size ratio? Volatile->Charged No GC Gas Chromatography (GC) Volatile->GC Yes HighThroughput Is high throughput and superior resolution critical? Charged->HighThroughput No CE Capillary Electrophoresis (CE) Charged->CE Yes UPLC UPLC HighThroughput->UPLC Yes HPLC HPLC HighThroughput->HPLC No

Caption: Decision matrix for selecting the optimal purity analysis method.

Conclusion: The Unparalleled Advantage of UPLC

For the purity validation of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, UPLC stands out as the superior analytical technique. Its ability to provide high-resolution separation of the API from its potential impurities in a significantly shorter timeframe makes it an invaluable tool in a fast-paced drug development environment.[6][7] The enhanced sensitivity of UPLC ensures that even trace-level impurities are accurately detected and quantified, which is critical for ensuring the safety and efficacy of the final drug product.[5] While other techniques have their specific applications, the versatility, robustness, and efficiency of UPLC make it the gold standard for purity analysis of complex small molecules in the pharmaceutical industry.[4][14]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Journal of Chemical and Pharmaceutical Research. Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. [Link]

  • PubMed. Purity determination and evaluation of new drug substances. [Link]

  • International Journal of Research and Analytical Reviews. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ManTech Publications. Advances in Chromatographic Techniques for Drug Purity Determination. [Link]

  • Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]

  • LCGC International. Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. [Link]

  • Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]

  • International Journal of Research in Medical Sciences. Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. [Link]

  • Journal of Applied Pharmaceutical Science. Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. [Link]

  • SCIRP. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Analytical Method Development and Validation by UPLC. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Phenoxy vs. 3-(2-Fluorophenoxy) Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of molecular reactivity is paramount. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The functionalization of this privileged heterocycle is a key step in the synthesis of new chemical entities. This guide provides an in-depth, objective comparison of the reactivity of two closely related pyrazole derivatives: 3-phenoxy-pyrazole and 3-(2-fluorophenoxy)-pyrazole. We will explore how a single fluorine atom can significantly alter the electronic properties and, consequently, the chemical behavior of the entire molecule.

The Pyrazole Core: A Versatile Hub of Reactivity

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[2] This arrangement creates a unique electronic landscape. The nitrogen at position 1 (N1) is pyrrole-like and its lone pair participates in the aromatic system, while the nitrogen at position 2 (N2) is pyridine-like with a lone pair in the plane of the ring, making it a nucleophilic center.[2] The carbon atoms also exhibit distinct reactivity. The C4 position is generally the most electron-rich and susceptible to electrophilic attack.[3] Conversely, the C3 and C5 positions are more electron-deficient.[4]

The Influence of Aryloxy Substituents at the 3-Position

Attaching a phenoxy group at the C3 position introduces a new layer of complexity. The oxygen atom of the phenoxy group can donate electron density to the pyrazole ring through resonance, while the phenyl ring itself is electron-withdrawing via an inductive effect. The overall effect on the pyrazole ring's reactivity will be a balance of these opposing forces.

Now, let's consider the introduction of a fluorine atom at the ortho position of the phenoxy group, creating a 3-(2-fluorophenoxy)-pyrazole. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect.[5] This effect will be most pronounced at the atoms closest to the fluorine, but its influence will be felt throughout the molecule.

Below is a diagram illustrating the key electronic effects at play in both molecules.

G cluster_0 3-Phenoxy-pyrazole cluster_1 3-(2-Fluorophenoxy)-pyrazole P1 N P2 N P1->P2 P3 C P2->P3 P4 C P3->P4 P5 C P4->P5 P5->P1 O1 O P5->O1 Ph1 Phenyl O1->Ph1 Resonance Resonance (+R) Electron Donating O1->Resonance Inductive Inductive (-I) Electron Withdrawing Ph1->Inductive FP1 N FP2 N FP1->FP2 FP3 C FP2->FP3 FP4 C FP3->FP4 FP5 C FP4->FP5 FP5->FP1 FO1 O FP5->FO1 FPh1 2-Fluorophenyl FO1->FPh1 F_Resonance Resonance (+R) Electron Donating FO1->F_Resonance F_Inductive Strong Inductive (-I) Electron Withdrawing FPh1->F_Inductive G cluster_0 Nitration of 3-Phenoxy-pyrazole cluster_1 Nitration of 3-(2-Fluorophenoxy)-pyrazole A 3-Phenoxy-pyrazole C 4-Nitro-3-phenoxy-pyrazole A->C Higher Reactivity B HNO₃ / H₂SO₄ D 3-(2-Fluorophenoxy)-pyrazole F 4-Nitro-3-(2-fluorophenoxy)-pyrazole D->F Lower Reactivity E HNO₃ / H₂SO₄

Caption: Comparative reactivity in electrophilic nitration.

Acidity of the N1-Proton

The acidity of the N1-proton is another important indicator of the electronic environment of the pyrazole ring. A more electron-withdrawing substituent will stabilize the resulting pyrazolate anion, making the parent pyrazole more acidic.

Hypothetical Experimental Protocol:

  • Dissolve the pyrazole derivative (0.1 mmol) in a 1:1 mixture of water and dioxane (10 mL).

  • Titrate the solution with a standardized solution of sodium hydroxide (0.01 M) using a pH meter to determine the pKa.

Expected Results:

CompoundExpected pKaRationale
3-Phenoxy-pyrazole~14-15The phenoxy group has a relatively mild electronic effect on the acidity of the N1-proton.
3-(2-Fluorophenoxy)-pyrazole~13-14The electron-withdrawing fluorine atom stabilizes the conjugate base, increasing the acidity (lower pKa).

The lower expected pKa for the 2-fluorophenoxy derivative highlights the significant impact of the fluorine's inductive effect on the acidity of the N-H bond.

G cluster_0 Deprotonation of 3-Phenoxy-pyrazole cluster_1 Deprotonation of 3-(2-Fluorophenoxy)-pyrazole G 3-Phenoxy-pyrazole H Pyrazolate Anion G->H Higher pKa Less Acidic I 3-(2-Fluorophenoxy)-pyrazole J Pyrazolate Anion (Stabilized by F) I->J Lower pKa More Acidic

Caption: Comparative acidity of the N1-proton.

Nucleophilic Aromatic Substitution on the Phenoxy Ring

While the pyrazole ring itself is generally not susceptible to nucleophilic aromatic substitution, the attached phenoxy ring can be, especially if activated by electron-withdrawing groups. [6][7]In the case of 3-(2-fluorophenoxy)-pyrazole, the fluorine atom itself can act as a leaving group in a nucleophilic aromatic substitution reaction, although this typically requires harsh conditions. The electron-withdrawing pyrazole ring would further activate the phenoxy ring towards nucleophilic attack.

Hypothetical Experimental Protocol:

  • To a solution of the 3-(2-fluorophenoxy)-pyrazole (1 mmol) in dimethylformamide (DMF) (5 mL), add a nucleophile such as sodium methoxide (1.2 mmol).

  • Heat the reaction mixture at 100°C for 24 hours.

  • Monitor the reaction by TLC for the formation of the corresponding methoxy-substituted product.

Expected Reactivity:

The 3-(2-fluorophenoxy)-pyrazole would be expected to undergo nucleophilic aromatic substitution, replacing the fluorine atom with the methoxide nucleophile. The 3-phenoxy-pyrazole, lacking an activating group and a good leaving group on the phenyl ring, would not be expected to react under these conditions.

Summary and Conclusion

The introduction of a single fluorine atom at the ortho position of the phenoxy group in 3-phenoxy-pyrazole has a profound impact on its chemical reactivity.

  • Electrophilic Substitution: The 3-(2-fluorophenoxy)-pyrazole is significantly less reactive towards electrophiles due to the strong electron-withdrawing inductive effect of the fluorine atom.

  • Acidity: The 3-(2-fluorophenoxy)-pyrazole is a stronger acid due to the stabilization of the conjugate base by the electronegative fluorine.

  • Nucleophilic Substitution: The 2-fluorophenoxy moiety is more susceptible to nucleophilic aromatic substitution compared to the unsubstituted phenoxy group.

These differences in reactivity, summarized in the table below, are crucial considerations for synthetic chemists designing and executing synthetic routes involving these and related pyrazole derivatives.

Property3-Phenoxy-pyrazole3-(2-Fluorophenoxy)-pyrazoleKey Influencing Factor
Reactivity towards Electrophiles HigherLowerInductive effect of Fluorine
N1-H Acidity (pKa) Higher (Less Acidic)Lower (More Acidic)Inductive effect of Fluorine
Susceptibility to Nucleophilic Attack on Phenoxy Ring LowHigherPresence of Fluorine as a leaving group

Understanding these fundamental principles allows for the rational design of experiments and the efficient synthesis of complex molecules for drug discovery and other applications.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Chemistry LibreTexts. (2022, July 20). 14.4: Electrophilic Substitution. [Link]

  • Chemistry LibreTexts. (2020, July 1). 14.2: Examples of electrophilic aromatic substitution. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2006). A mild and efficient method for the synthesis of 1,3,5-triaryl-pyrazoles in aqueous medium. Journal of the Brazilian Chemical Society, 17(4), 809-812.
  • Elguero, J. (2007). Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table. Structural Chemistry, 18(6), 965–975. [Link]

  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman.
  • Ghodsi, S., & Sadeghi, B. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Kumar, V., & Aggarwal, R. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568–592. [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2022). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of the Indian Chemical Society, 99(1), 100277. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. Wiley.
  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic... [Image]. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Taylor, E. C., & Wipf, P. (2001). The Chemistry of Heterocyclic Compounds, Pyrazoles (Vol. 59). Wiley.
  • Viciano-Chumillas, M., Tanase, S., de Jongh, L. J., & Reedijk, J. (2011). Phenol-pyrazole ligands in the design of manganese(III) compounds : synthesis, structural characterization and. Scholarly Publications Leiden University. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley.
  • Zare, M., & Beyzaei, H. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8(8), 867–882. [Link]

Sources

Reference Standards for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine Quality Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical chemistry and pharmaceutical development, I frequently oversee the qualification of critical building blocks. 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is a highly specific, substituted heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and agrochemicals [1].

Because impurities in early-stage intermediates can cascade through a synthetic route and compromise the final API, rigorous quality control (QC) is non-negotiable. This guide objectively compares reference standard grades, explains the causality behind analytical method development, and provides self-validating experimental protocols for the QC of this pyrazole-4-amine derivative.

The Causality of Quality Control in Pyrazole-4-amines

Before selecting a reference standard, we must understand the structural liabilities of the target molecule. The architecture of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine presents three distinct analytical challenges:

  • The Primary Amine (C4 Position): Highly susceptible to oxidative degradation and unwanted N-alkylation. This necessitates strict monitoring of oxidative degradants (e.g., N-oxides or azo dimers).

  • The Pyrazole Ring: Exhibits basicity and tautomeric potential that can cause severe peak tailing in reverse-phase High-Performance Liquid Chromatography (HPLC) if the mobile phase pH is not properly buffered to suppress ionization.

  • The Fluorophenoxy Ether Linkage: Prone to hydrolytic cleavage under extreme acidic or basic stress, potentially liberating 2-fluorophenol and 1-methyl-1H-pyrazol-4-amine-3-ol.

To accurately quantify these impurities and assign a definitive assay value to a batch, a highly purified, well-characterized reference standard is required. The U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) mandate that reference standards used in analytical methods be rigorously qualified before use [2].

Degradation_Pathway API 3-(2-fluorophenoxy)-1-methyl -1H-pyrazol-4-amine Oxidation Oxidative Degradation (N-Oxide / Azo dimer) API->Oxidation H2O2 / Light Exposure Hydrolysis Hydrolytic Cleavage (Acidic/Basic Stress) API->Hydrolysis pH Extremes / Heat Imp1 2-Fluorophenol Hydrolysis->Imp1 Imp2 1-Methyl-1H-pyrazol -4-amine-3-ol Hydrolysis->Imp2

Fig 1. Primary degradation pathways of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine.

Comparative Analysis of Reference Standard Grades

When sourcing or synthesizing a reference standard for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, laboratories must choose between different grades. Regulatory agencies accept secondary (working) standards provided they are established with reference to a primary standard [3].

Below is an objective comparison of the three primary tiers of reference standards used in drug development:

ParameterPrimary Reference Standard (PRS)Secondary / Working Reference Standard (WRS)R&D / Commercial Grade
Definition Highly characterized benchmark, often compendial (USP/EP) or synthesized in-house with exhaustive proof of structure.A standard qualified against the PRS for routine daily QC use.High-purity chemical sourced from a catalog supplier.
Purity Requirement Typically >99.5% (Absolute purity established via Mass Balance).>99.0% (Assigned relative to the PRS).Usually 95.0% - 98.0% (Area % by HPLC).
Characterization 1H/13C NMR, HRMS, FT-IR, XRD, Karl Fischer (KF), TGA, ROI.HPLC-UV/MS, KF, ROI (Identity confirmed against PRS).HPLC-UV, Basic NMR.
Traceability Traceable to SI units or recognized pharmacopeial bodies.Traceable directly to the designated PRS lot.Not strictly traceable; batch-dependent.
Cost & Efficiency Extremely high cost; limited supply.Moderate cost; synthesized in bulk for routine use.Low cost; readily available.
Regulatory Status Fully accepted by FDA/EMA for method validation [4].Accepted for routine batch release testing.Not accepted for GMP release testing.

Working Reference Standard (WRS) Qualification Workflow

In most cases, Pharma/Biotech companies must qualify their own Working Reference Standards (WRS) from proprietary bulk drug substances[5]. The protocol must be a self-validating system based on the Mass Balance Equation :

Assay % = [100% - (% Water + % Residual Solvents + % Residue on Ignition)] × (HPLC Chromatographic Purity %)

WRS_Qualification PRS Primary Reference Standard (Benchmark) ID Identity Testing (1H/13C NMR, HRMS, IR) PRS->ID Spectral Comparison Candidate Candidate WRS Batch (3-(2-fluorophenoxy)-...) Candidate->ID Purity Chromatographic Purity (HPLC-UV / LC-MS) ID->Purity Identity Confirmed MassBal Mass Balance Analysis (KF, GC-HS, ROI) Purity->MassBal Purity > 99.0% WRS Qualified Working Reference Standard (WRS) MassBal->WRS Assay Value Assigned

Fig 2. Working Reference Standard (WRS) qualification workflow via the mass balance approach.

Experimental Protocols: Self-Validating Methodologies

To ensure the trustworthiness of the WRS qualification, the analytical methods must be robust. Below is the optimized, step-by-step methodology for determining the chromatographic purity of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine.

Protocol A: HPLC-UV Purity Assessment

Causality Check: We utilize a reverse-phase C18 column to retain the hydrophobic fluorophenoxy moiety. The addition of 0.1% formic acid to the mobile phase is critical; it protonates the primary amine (C4), preventing secondary electrostatic interactions with residual silanols on the silica stationary phase, which would otherwise cause severe peak tailing [6].

Reagents & Equipment:

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Detection: UV at 254 nm (optimal for the phenoxy-pyrazole chromophore).

Step-by-Step Procedure:

  • Standard Preparation: Accurately weigh 10.0 mg of the PRS and dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL solution.

  • Sample Preparation: Prepare the candidate WRS batch identically to the PRS.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B (Re-equilibration)

  • System Suitability: Inject the PRS solution in replicate (n=5). The Relative Standard Deviation (RSD) of the peak area must be ≤ 0.73%, and the USP tailing factor must be ≤ 1.5.

  • Analysis: Inject the sample solution. Integrate all peaks ≥ 0.05% area. Calculate the total chromatographic purity.

Protocol B: Orthogonal Mass Balance Testing

To complete the self-validating system, orthogonal techniques must quantify non-chromophoric impurities:

  • Karl Fischer Titration (Water Content): Perform volumetric KF titration to determine ambient moisture absorption.

  • Headspace GC-FID (Residual Solvents): Quantify residual synthesis solvents (e.g., DMF, ethyl acetate, or methanol) using a DB-624 column.

  • Residue on Ignition (ROI): Combust 1.0 g of the sample with sulfuric acid at 600°C to quantify inorganic salt impurities (e.g., residual palladium or potassium from coupling reactions).

Quantitative Data Presentation

When a WRS is successfully qualified against a PRS, a comprehensive Certificate of Analysis (CoA) is generated. Table 2 illustrates a simulated comparative data set demonstrating why R&D grade material cannot be used as a quantitative standard without further purification and characterization.

Table 2: Simulated CoA Data Comparison for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Analytical TestPrimary Reference Standard (In-House)Candidate WRS (Post-Qualification)R&D Grade Material (Commercial)
Appearance White crystalline powderWhite crystalline powderOff-white to pale brown powder
Identity (1H NMR) Conforms to structureConforms to PRSConforms to structure
HPLC Purity (Area %) 99.92%99.65%96.40%
Water Content (KF) 0.05% w/w0.12% w/w1.50% w/w
Residual Solvents None detected0.08% (Ethyl Acetate)0.85% (DMF)
Residue on Ignition < 0.01%0.02%0.40%
Calculated Assay 99.86% 99.43% N/A (Not Qualified)

References

  • Pharma Regulatory. Reference Standard Qualification: US FDA Audit-Ready Documentation. PharmaRegulatory.in. Available at:[Link]

  • PharmaCompass. Reference Standard | Secondary & Primary Standards | CMO. PharmaCompass.com. Available at: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. PharmTech.com. Available at: [Link]

  • BioPharma Consulting Group. Creating Working Reference Standard (WRS) Qualification Protocols. BioPharmaConsultingGroup.com. Available at: [Link]

  • SIELC Technologies. Separation of Pyrazole, 4-amino-3,5-dimethyl- on HPLC. SIELC.com. Available at:[Link]

Safety Operating Guide

Navigating the Disposal of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher engaged in the complex landscape of drug discovery, the proper handling and disposal of novel chemical entities is a critical, non-negotiable aspect of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, a substituted pyrazole derivative. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from structurally analogous compounds and established hazardous waste management protocols to ensure a cautious and compliant approach.

The core tenet of our disposal strategy is risk mitigation. Substituted pyrazoles, as a class, often exhibit toxicological properties that necessitate their classification as hazardous waste.[1][2][3][4] For instance, the closely related compound, 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Therefore, we must handle 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine with the assumption of similar hazards, including potential acute toxicity, skin irritation, and serious eye irritation.[1][2][3][4]

Core Principles of Disposal

All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be managed from "cradle-to-grave."[6] This means that from the moment it is generated to its final disposal, the waste is the responsibility of the generating laboratory. Disposal into regular trash or down the sanitary sewer system is strictly prohibited.[6] All waste containing 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, containment, and labeling of waste containing 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Place any solid 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, contaminated personal protective equipment (PPE) (e.g., gloves, disposable lab coats), and contaminated lab supplies (e.g., weigh boats, contaminated filter paper) into a designated, leak-proof hazardous waste container.

    • This container should be clearly labeled for solid chemical waste.

  • Liquid Waste:

    • Solutions containing 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine should be collected in a separate, sealed, and leak-proof hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes. For example, avoid mixing with strong acids or bases unless the reaction has been intentionally quenched and neutralized as part of an experimental procedure.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine must be disposed of in a designated sharps container.

2. Container Selection and Management:

  • Choose containers that are compatible with the chemical waste. For liquid waste, high-density polyethylene (HDPE) or glass bottles with secure screw caps are appropriate.

  • Ensure containers are in good condition, free from cracks or leaks.

  • Keep waste containers closed at all times, except when adding waste.

  • Fill liquid containers to no more than 80% capacity to prevent spills and allow for vapor expansion.

3. Labeling:

  • Properly label all waste containers with a hazardous waste tag provided by your institution's EHS department.

  • The label must include:

    • The full chemical name: "3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine" (no abbreviations or chemical formulas).

    • The approximate concentration and quantity of the waste.

    • The date of waste generation.

    • The laboratory, building, and room number where the waste was generated.

4. Decontamination of Empty Containers:

  • Do not attempt to decontaminate empty containers that held significant quantities of the pure compound. These should be treated as hazardous waste.

  • For containers with trace residues, triple-rinse with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the original label on the container should be defaced, and the container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

Personal Protective Equipment (PPE)

When handling 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine and its waste, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.

  • Collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of waste containing 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine.

DisposalWorkflow start Waste Generation (3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine) waste_type Identify Waste Type start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps Sharps Waste waste_type->sharps Sharps solid_container Place in Labeled Solid Waste Container solid->solid_container liquid_container Place in Labeled Liquid Waste Container liquid->liquid_container sharps_container Place in Labeled Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Disposal decision workflow for 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine waste.

Hazard and Disposal Summary

Parameter Guidance Rationale & References
Assumed Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.Based on data from structurally similar pyrazole derivatives.[1][2][3][4][5]
PPE Safety glasses, nitrile gloves, lab coat.Standard practice for handling potentially hazardous chemicals.
Waste Classification Hazardous Waste.Due to potential toxicity and irritation.
Disposal Method Segregate into solid, liquid, and sharps waste streams. Collect in properly labeled, sealed containers. Arrange for pickup by EHS.Complies with EPA regulations and institutional safety protocols.[6]
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste disposal.Prevents further contamination and exposure.

Conclusion

The responsible disposal of 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of waste minimization, proper segregation, and compliant containment, researchers can ensure that their work is conducted in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine[1][2][3][4][5]

Executive Summary & Risk Profile

Operational Directive: Treat 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine as a Potent Bioactive Intermediate .

While specific toxicological data for this exact isomer may be limited in public repositories, a structural activity relationship (SAR) analysis of the aminopyrazole core and fluorophenoxy ether moiety dictates a conservative safety approach. Compounds in this class are frequently utilized as scaffolds for kinase inhibitors (e.g., BTK or EGFR inhibitors), implying potential biological activity at low concentrations.

Critical Hazard Baseline (Read-Across Analysis):

  • Primary Route of Entry: Inhalation of dust/aerosols and Dermal absorption.

  • Chemical Reactivity: Amines are prone to oxidation; the pyrazole ring is electron-rich.

  • Projected GHS Classification: Skin Irrit. 2, Eye Irrit.[6] 2A, STOT SE 3 (Respiratory), Acute Tox. 4 (Oral).

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it is determined by the Operational Scale and the Physical State (Solid vs. Solution).

Table 1: PPE Selection by Operational Scale
Protection LevelScale of OperationRespiratory ProtectionHand ProtectionBody ProtectionEngineering Controls
Level 1: Analytical < 50 mg (Solid/Soln)Standard Lab VentilationSingle Nitrile (0.11 mm)Lab Coat, Safety GlassesClass II Biosafety Cabinet or Fume Hood
Level 2: Preparative 50 mg - 5 gN95 or P100 Mask (if outside hood)Double Nitrile (Outer: 0.14 mm)Lab Coat, Goggles, SleevesMandatory Chemical Fume Hood
Level 3: Bulk/Process > 5 gPAPR or Half-face Respirator (P100/OV)Laminate Film (Silver Shield®)Tyvek® Coverall, Face ShieldWalk-in Hood or Powder Containment Booth
Technical Rationale for Glove Selection
  • Nitrile (Disposable): Excellent for incidental splash protection against the solid powder.

  • Laminate Film (Silver Shield/4H): Required for solutions involving permeating solvents like DMSO or DMF. The fluorophenoxy moiety increases lipophilicity, potentially enhancing skin absorption rates compared to simple pyrazoles.

Decision Logic: PPE Selection Workflow

The following logic gate ensures researchers select the correct gear based on real-time experimental conditions.

PPE_Decision_Logic Start Start: Handling 3-(2-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid Quantity Quantity > 100mg? Solid->Quantity Solvent Solvent Type? Liquid->Solvent No No Quantity->No Analytical Yes Yes Quantity->Yes Prep Scale Volatile (DCM/MeOH) Volatile (DCM/MeOH) Solvent->Volatile (DCM/MeOH) High Vapors Penetrating (DMSO/DMF) Penetrating (DMSO/DMF) Solvent->Penetrating (DMSO/DMF) Skin Absorb Hood Fume Hood Required Double Nitrile Gloves Iso Isolator/Glovebox Recommended P100 Respiratory Backup Barrier Laminate Gloves (Silver Shield) Chemical Splash Goggles Standard Standard Nitrile Safety Glasses No->Hood Yes->Iso Volatile (DCM/MeOH)->Standard Penetrating (DMSO/DMF)->Barrier

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • The Static Hazard: Aminopyrazoles are often fluffy, electrostatic solids.

  • Protocol:

    • Neutralize Static: Use an ionizing fan or anti-static gun (e.g., Milty Zerostat) on the spatula and weighing boat before contact.

    • Containment: Weigh inside a fume hood. If a balance is not available in the hood, use the "tare-and-transport" method: Tare the vial in the hood, add solid, cap tightly, transport to balance, weigh, and return to hood to adjust.

    • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust.

B. Solubilization (Solution State)
  • Solubility Profile: Likely soluble in DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water.

  • Protocol:

    • Add solvent slowly to the solid to prevent aerosolization of the powder.

    • Venting: If using a sonicator to dissolve, ensure the vial is loosely capped or vented periodically in the hood, as heat generation can pressurize the headspace.

Emergency Response & Spill Management

Self-Validating Safety System: Your spill kit must be pre-packed with materials compatible with amines (which are basic).

Spill Response Workflow

Spill_Response Detect Spill Detected Evac Evacuate Immediate Area Alert Lab Manager Detect->Evac PPE Don PPE: Double Gloves, Goggles, Resp Protection Evac->PPE Contain Containment: Surround with Absorbent Pads PPE->Contain Clean Cleanup: Scoop Solids or Absorb Liquids Contain->Clean Decon Decontamination: Wash surface with 1% Acetic Acid (Neutralizes Amine) Clean->Decon

Figure 2: Step-by-step spill response workflow emphasizing neutralization.

Specific First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[6][7][8][9] Amines can cause alkaline-like burns; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[1][2][4][6][7][8][9][10] Do not use alcohol or DMSO to wash skin, as this may enhance absorption of the compound.

Waste Disposal & Deactivation[12]

  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if in DMSO/MeOH) or "Halogenated" (if in DCM).

  • Container Decontamination: Triple rinse empty vials with methanol before disposal. The rinseate must be treated as hazardous waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 1-Methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Aminopyrazoles. Retrieved from [Link]

(Note: Due to the specific nature of the 3-(2-fluorophenoxy) isomer, safety data is extrapolated from the closest structural analogs [1, 2] to ensure maximum personnel protection.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.